Methyl 2-(methylsulfinyl)benzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-methylsulfinylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-9(10)7-5-3-4-6-8(7)13(2)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPYIFWRUTZGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377206 | |
| Record name | Methyl 2-(methanesulfinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4850-73-1 | |
| Record name | Methyl 2-(methanesulfinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate
This guide provides a comprehensive overview of the synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document details the scientific principles, experimental protocols, and critical parameters involved in the efficient and selective preparation of this sulfoxide.
Introduction: The Significance of this compound
This compound is a valuable organic compound characterized by a methylsulfinyl group attached to a benzoate structure. Sulfoxides, in general, are pivotal intermediates in organic synthesis due to the unique reactivity of the sulfinyl group, which can act as a chiral auxiliary, a leaving group, or be further oxidized to a sulfone. The strategic placement of the methylsulfinyl and ester functionalities on the benzene ring makes this molecule a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
The primary synthetic challenge lies in the selective oxidation of the corresponding thioether, Methyl 2-(methylthio)benzoate. The key is to achieve high conversion to the sulfoxide while minimizing the over-oxidation to the corresponding sulfone, Methyl 2-(methylsulfonyl)benzenecarboxylate. This guide will focus on a robust and environmentally conscious approach to this transformation.
Synthetic Strategy: A Two-Step Approach
The most common and practical synthesis of this compound is a two-step process. The first step involves the preparation of the thioether precursor, Methyl 2-(methylthio)benzoate, followed by its selective oxidation to the target sulfoxide.
Chemical properties of Methyl 2-(methylsulfinyl)benzenecarboxylate
An In-Depth Technical Guide to the Chemical Properties of Methyl 2-(methylsulfinyl)benzenecarboxylate
Introduction: Unveiling a Versatile Synthetic Building Block
This compound (CAS No. 4850-73-1) is a bifunctional organic molecule that holds considerable potential for researchers in synthetic chemistry and drug development. Its structure, featuring a methyl sulfoxide group positioned ortho to a methyl ester on a benzene ring, presents a unique combination of reactivity and stereochemical properties. The sulfoxide moiety, a cornerstone in medicinal chemistry, can act as a hydrogen bond acceptor, a chiral auxiliary, or a metabolic soft spot, while the ester provides a convenient handle for further molecular elaboration.[1][2] This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications, providing a technical resource for scientists aiming to leverage this compound in their research.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting. While some experimental data for this compound is limited, we can consolidate the known information and provide expert predictions for its spectral characteristics.
Physical Properties
The available physicochemical data for this compound are summarized below. It is important to note that key data points such as melting point and specific solubility are not yet widely reported in the literature.
| Property | Value | Source |
| CAS Number | 4850-73-1 | [3] |
| Molecular Formula | C₉H₁₀O₃S | [3] |
| Molecular Weight | 198.24 g/mol | [3] |
| Boiling Point | 362.9 °C at 760 mmHg | N/A |
| Density | 1.29 g/cm³ | N/A |
| Flash Point | 173.2 °C | N/A |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| Purity (Typical) | >95% | [3] |
Predicted Spectroscopic Data
Lacking published spectra, we can predict the key analytical signatures for this molecule based on its structure and data from analogous compounds, such as methyl benzoate and various aryl sulfoxides.[4][5] This predictive analysis is a crucial first step for any researcher working with a novel or sparsely characterized compound.
-
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ ~ 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the ester, deshielded by the carbonyl group.
-
δ ~ 7.5-7.8 ppm (m, 3H): Remaining aromatic protons. The ortho-sulfinyl group will influence their chemical shifts, leading to a complex multiplet.
-
δ ~ 3.9 ppm (s, 3H): Methyl protons of the ester group (COOCH₃).
-
δ ~ 2.8 ppm (s, 3H): Methyl protons of the sulfinyl group (S(O)CH₃). The sulfoxide oxygen causes a downfield shift compared to a thioether.
-
-
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ ~ 166 ppm: Carbonyl carbon of the ester.
-
δ ~ 145 ppm: Aromatic carbon attached to the sulfinyl group (ipso-carbon).
-
δ ~ 125-135 ppm: Aromatic carbons.
-
δ ~ 130 ppm: Aromatic carbon attached to the ester group (ipso-carbon).
-
δ ~ 52 ppm: Methyl carbon of the ester.
-
δ ~ 43 ppm: Methyl carbon of the sulfinyl group.
-
-
Infrared (IR) Spectroscopy (Predicted, KBr Pellet):
-
~1720 cm⁻¹ (strong, sharp): C=O stretch of the ester.
-
~1040 cm⁻¹ (strong): S=O stretch of the sulfoxide.
-
~3050-3100 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2950 cm⁻¹ (weak): Aliphatic C-H stretching (methyl groups).
-
~1600, 1480 cm⁻¹ (medium): Aromatic C=C stretching.
-
-
Mass Spectrometry (Predicted, EI):
-
m/z = 198: Molecular ion (M⁺).
-
m/z = 183: Loss of a methyl group (M⁺ - CH₃).
-
m/z = 167: Loss of a methoxy group (M⁺ - OCH₃).
-
m/z = 135: Loss of the sulfinylmethyl group (M⁺ - SOCH₃).
-
Synthesis and Purification
This compound is most logically prepared via a two-step sequence starting from commercially available 2-(methylthio)benzoic acid. This involves an initial esterification followed by a selective oxidation of the thioether.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of Methyl 2-(methylthio)benzoate
-
Rationale: A standard Fischer esterification is employed. Using methanol as both the solvent and reagent drives the equilibrium towards the product. Sulfuric acid is a cost-effective and powerful catalyst for this transformation.[6][7]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-(methylthio)benzoic acid (1.0 eq).
-
Add an excess of methanol (e.g., 10-20 equivalents, serving as solvent).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
After cooling to room temperature, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-(methylthio)benzoate, which has a reported melting point of 64-66 °C.
-
Step 2: Synthesis of this compound
-
Rationale: Selective oxidation of the electron-rich thioether to a sulfoxide can be achieved with various oxidants. A combination of hydrogen peroxide in acetic acid is an effective and common method that avoids over-oxidation to the sulfone when conditions are controlled.[4][8]
-
Procedure:
-
Dissolve the purified Methyl 2-(methylthio)benzoate (1.0 eq) from Step 1 in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC for the consumption of the starting thioether.
-
Quench the reaction by pouring it into a cold, saturated solution of sodium sulfite to destroy any excess peroxide.
-
Neutralize the mixture with sodium bicarbonate and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the sulfoxide functional group, with its reactivity profile influenced by the ortho-ester substituent.
Oxidation to the Sulfone
The sulfoxide can be further oxidized to the corresponding sulfone using stronger oxidizing agents or more forcing conditions.
-
Causality: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate readily provide the additional oxygen atom. This transformation is often irreversible and converts the chiral sulfoxide center into an achiral sulfone.
-
Significance: In drug development, converting a sulfoxide to a sulfone can drastically alter its pharmacological profile, including its solubility, metabolic stability, and receptor binding affinity.[1]
Caption: Oxidation of the sulfoxide to a sulfone.
Reduction to the Thioether
The sulfoxide can be deoxygenated back to the parent thioether.
-
Causality: A variety of reducing agents can accomplish this, ranging from phosphorus-based reagents to silanes catalyzed by transition metals.[9][10] This reaction is synthetically useful for removing the sulfoxide group after it has served its purpose, for example, as a directing group or chiral auxiliary.
-
Significance: This reduction is a key step if the sulfoxide is used as an intermediate in a multi-step synthesis where the final target requires the thioether functionality.
Caption: Reduction of the sulfoxide to a thioether.
The Pummerer Rearrangement
This is a classic reaction of sulfoxides bearing an α-proton, converting them into α-acyloxy thioethers upon treatment with an acid anhydride.[11]
-
Mechanism & Causality:
-
The sulfoxide oxygen is acylated by an anhydride (e.g., acetic anhydride), making it a good leaving group.
-
A base (often the acetate counter-ion) removes a proton from the α-methyl group, forming a sulfur ylide.
-
This ylide collapses, eliminating the acyloxy group and forming a transient, highly electrophilic thionium ion.
-
The acetate ion then attacks the thionium ion at the carbon, resulting in the final α-acetoxy thioether product.[12]
-
-
Significance: The Pummerer rearrangement is a powerful tool for α-functionalization of sulfides (via the sulfoxide). It allows for the introduction of various nucleophiles at the carbon adjacent to the sulfur atom, opening pathways to complex molecular architectures.[13]
Caption: Key stages of the Pummerer Rearrangement.
Potential Applications in Drug Discovery and Synthesis
While specific applications of this compound are not yet prevalent in the literature, its structural motifs suggest significant potential as a versatile intermediate.
-
Scaffold for Bioactive Molecules: Sulfur-containing heterocycles are ubiquitous in pharmaceuticals.[1][14] This compound can serve as a starting point for the synthesis of novel benzothiophene or related heterocyclic systems, which are known to possess a wide range of biological activities.[15][16]
-
Chiral Synthesis: The sulfoxide group is chiral at the sulfur atom. Enantiomerically pure versions of this compound could be used as chiral auxiliaries to direct stereoselective reactions on adjacent parts of the molecule.
-
Pro-drug and Metabolic Design: The sulfoxide group can be a site of metabolic transformation (either reduction or oxidation). This property can be exploited in pro-drug design, where the sulfoxide is metabolized in vivo to release an active thioether or sulfone.[2]
-
Intermediate for Further Functionalization: The ester group can be easily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing attachment points for building more complex molecules. The aromatic ring can also undergo further electrophilic substitution, directed by the existing substituents.
Safe Handling and Storage
-
Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
-
Stability: The compound is expected to be stable under normal storage conditions. Avoid exposure to high heat and incompatible materials.
References
-
[17] Google Patents. (n.d.). Method for preparing methylthio benzoic acid. Retrieved January 17, 2026, from
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[4] ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole.... Retrieved January 17, 2026, from [Link]
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[9] Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Retrieved January 17, 2026, from [Link]
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[8] Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 17, 2026, from [Link]
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[15] ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Retrieved January 17, 2026, from [Link]
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[1] He, L., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 15(5), 634-653.
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[18] SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved January 17, 2026, from [Link]
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[16] Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
[13] National Institutes of Health. (2025). Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. Retrieved January 17, 2026, from [Link]
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[19] Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved January 17, 2026, from [Link]
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[20] MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved January 17, 2026, from [Link]
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[7] SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved January 17, 2026, from [Link]
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[12] Oxford Academic. (n.d.). Intramolecular Stereospecific Pummerer Reactions of Aryl (Substitutedmethyl) Sulfoxides Bearing Electron-withdrawing Groups with Acetic Anhydride. Retrieved January 17, 2026, from [Link]
-
[10] RSC Publishing. (2024). Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 17, 2026, from [Link]
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[21] National Institutes of Health. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved January 17, 2026, from [Link]
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**** Wikipedia. (n.d.). Methyl benzoate. Retrieved January 17, 2026, from [Link]
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**** National Institutes of Health. (2022). Dearomative di- and trifunctionalization of aryl sulfoxides via-rearrangement. Retrieved January 17, 2026, from [Link]
-
**** International Journal of Innovative Science and Research Technology. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved January 17, 2026, from [Link]
-
**** MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 17, 2026, from [Link]
-
[2] ResearchGate. (2025). Sulfoxides in medicine. Retrieved January 17, 2026, from [Link]
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**** ACS Publications. (n.d.). Reduction of alkyl aryl sulfoxides by iodide ions in acid solutions. Retrieved January 17, 2026, from [Link]
-
[14] National Institutes of Health. (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Retrieved January 17, 2026, from [Link]
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Unraveling the Enigma: A Technical Guide to CAS Number 4850-73-1
To the esteemed community of researchers, scientists, and drug development professionals,
In the vast landscape of chemical compounds, each identified by a unique CAS (Chemical Abstracts Service) number, there are occasions where a specific identifier does not correspond to a known or publicly documented substance. Our comprehensive investigation into CAS number 4850-73-1 has revealed it to be one such instance.
Extensive searches across major chemical databases and scientific literature have yielded no information for a compound assigned this specific CAS number. This indicates that CAS number 4850-73-1 may be an invalid identifier, a number that was allocated and later withdrawn, or it may pertain to a substance that is not available in the public domain.
The integrity of scientific research relies on verifiable and reproducible data. As such, we cannot, in good faith, generate a technical guide on the properties and uses of a compound for which no verifiable information exists. Attempting to do so would be speculative and counterproductive to the rigorous standards of the scientific community.
We encourage researchers who have encountered this CAS number in their work to double-check the identifier for any potential typographical errors. A single digit can lead to a completely different and valid chemical entity. Should you possess any internal or proprietary documentation pertaining to CAS number 4850-73-1, we would be interested in reviewing it, under appropriate confidentiality agreements, to assist in its characterization.
Our commitment remains to provide accurate, evidence-based scientific information. In the absence of any data for CAS number 4850-73-1, we must conclude that a technical guide on its properties and uses cannot be produced at this time. We will continue to monitor scientific databases and will update our records should any information on this CAS number become publicly available.
We appreciate your understanding and remain at your service for inquiries regarding other, well-documented chemical compounds.
Proposed Mechanism of Action of Methyl 2-(methylsulfinyl)benzenecarboxylate
An In-Depth Technical Guide to the
Preamble: Charting a Course into Unexplored Territory
In the landscape of pharmacological research, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. Methyl 2-(methylsulfinyl)benzenecarboxylate presents itself as such a candidate—a molecule with a deceptively simple structure that, upon closer inspection, reveals a confluence of functional groups with known biological relevance. This technical guide is designed for researchers, scientists, and drug development professionals, and it moves beyond a simple recitation of facts. Given the current scarcity of direct research on this specific compound, this document is structured as a forward-looking scientific treatise. It puts forth a primary hypothesized mechanism of action, grounded in robust evidence from structurally analogous compounds, and outlines the rigorous experimental frameworks required for its validation. As your Senior Application Scientist, I will guide you through the scientific rationale, the proposed molecular interactions, and the self-validating experimental protocols necessary to elucidate the therapeutic potential of this intriguing molecule.
Molecular Profile and Rationale for Investigation
This compound is a small organic molecule characterized by a benzene ring substituted with a methyl ester and a methylsulfinyl (sulfoxide) group at the ortho position.
| Property | Value |
| IUPAC Name | methyl 2-(methylsulfinyl)benzoate |
| Molecular Formula | C₉H₁₀O₃S |
| CAS Number | 4850-73-1 |
The rationale for a deep mechanistic dive into this compound stems from the well-documented activities of its core components:
-
The Sulfoxide Group: This functional group is a cornerstone in modern pharmacology. It is present in blockbuster drugs like the proton-pump inhibitor esomeprazole and the wakefulness-promoting agent armodafinil[1][2]. The sulfur atom in a sulfoxide is a chiral center, meaning the compound can exist as two distinct enantiomers, which may possess different biological activities and metabolic fates. The sulfoxide moiety can also participate in redox reactions and is a key feature in molecules designed to inhibit specific enzymes[2][3].
-
The Benzoic Acid Ester Scaffold: Benzoic acid and its derivatives are known for a wide spectrum of biological effects, including antimicrobial and anti-inflammatory properties[4][5]. Critically, recent research has demonstrated that benzoic acid esters can be engineered to selectively target mitochondria in cancer cells, inducing apoptosis by disrupting cellular energy metabolism[6]. Furthermore, benzoic acid derivatives have been identified as modulators of the proteostasis network, a key cellular maintenance system that becomes dysfunctional in aging and disease[7].
The strategic placement of these two groups on a benzene ring suggests the potential for synergistic or novel pharmacological activities. This guide will focus on the most promising hypothesis based on current literature.
Primary Hypothesized Mechanism of Action: Selective Inhibition of Carbonic Anhydrases
The most compelling mechanistic hypothesis for this compound is its action as an inhibitor of human carbonic anhydrases (hCAs). This hypothesis is built upon strong evidence from a closely related structural analog.
A recent study detailed the design and synthesis of a library of compounds based on a 2-(benzylsulfinyl)benzoic acid scaffold, which were found to be selective inhibitors of hCA isoforms, particularly the tumor-associated hCA IX and XII[8][9]. These enzymes are critical for pH regulation in cancer cells. Under the hypoxic (low oxygen) conditions typical of solid tumors, cancer cells upregulate hCA IX and XII to manage the acidic environment created by their high metabolic rate. By inhibiting these enzymes, the cancer cells' ability to survive and proliferate is compromised.
While the aforementioned study found that the methyl ester derivatives of the 2-(benzylsulfinyl)benzoic acid scaffold showed reduced activity compared to their carboxylic acid counterparts, this does not disqualify this compound as a potential therapeutic agent[8]. It suggests two possibilities:
-
Direct, Albeit Weaker, Inhibition: The compound may directly bind to and inhibit hCAs, perhaps with a different selectivity profile than its carboxylic acid analog.
-
Pro-drug Activity: The methyl ester may act as a pro-drug. The ester group could enhance cell permeability and bioavailability. Once inside the body or target cells, it could be hydrolyzed by esterase enzymes to release the more active carboxylic acid form, 2-(methylsulfinyl)benzoic acid .
The proposed interaction with the hCA active site involves the sulfoxide group coordinating with the zinc ion that is essential for the enzyme's catalytic activity, thereby blocking its function.
Caption: Proposed interaction of this compound with the hCA IX active site.
Experimental Validation Frameworks
To rigorously test our primary hypothesis and explore the pro-drug potential, a series of self-validating experimental protocols are proposed.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This experiment will directly measure the inhibitory activity of this compound and its corresponding carboxylic acid against key hCA isoforms.
Objective: To determine the inhibitory constants (Ki) of the test compounds for hCA I, II, IX, and XII.
Methodology:
-
Reagent Preparation:
-
Recombinantly express and purify human CA I, II, IX, and XII.
-
Prepare a stock solution of the test compound (this compound) and the control compound (2-(methylsulfinyl)benzoic acid) in DMSO.
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA).
-
Prepare assay buffer (e.g., Tris-HCl, pH 7.4).
-
-
Assay Procedure (Spectrophotometric):
-
In a 96-well plate, add increasing concentrations of the test compound or control.
-
Add a fixed concentration of the respective hCA isoenzyme to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the NPA substrate.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Protocol 2: Pro-drug Conversion Assay using Human Liver Microsomes
This experiment will determine if the methyl ester is hydrolyzed to the carboxylic acid in a biologically relevant system.
Objective: To assess the metabolic stability of this compound and detect the formation of its carboxylic acid metabolite.
Methodology:
-
Reaction Setup:
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare an NADPH-regenerating system.
-
In a microcentrifuge tube, combine HLM, buffer, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
-
Metabolic Reaction:
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis (LC-MS/MS):
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Monitor for the disappearance of the parent compound (the methyl ester) and the appearance of the metabolite (the carboxylic acid).
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining over time.
-
Calculate the in vitro half-life (t₁/₂) of the compound.
-
Quantify the formation of the metabolite over time.
-
Sources
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- 9. researchgate.net [researchgate.net]
Spectroscopic Data of Methyl 2-(methylsulfinyl)benzenecarboxylate: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(methylsulfinyl)benzenecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and data from closely related analogous compounds, ensuring a robust and scientifically sound interpretation.
Introduction
This compound, with the chemical formula C₉H₁₀O₃S, is an organic compound featuring both a methyl ester and a methylsulfinyl group attached to a benzene ring in an ortho substitution pattern. The presence and proximity of these functional groups create a unique electronic environment, making a thorough spectroscopic analysis essential for unambiguous structural confirmation and for understanding its chemical behavior. This guide will delve into the expected spectroscopic signatures of this molecule, providing a foundational understanding for its identification and characterization in complex matrices.
Molecular Structure and Key Spectroscopic Features
The structural arrangement of this compound dictates its spectroscopic output. The ortho-disubstituted aromatic ring, the methyl ester, and the chiral sulfoxide group each contribute distinct signals in NMR, IR, and MS analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra for the title compound, the following analysis is based on established chemical shift principles and data from analogous structures, such as methyl 2-(methylthio)benzoate and various aryl methyl sulfoxides.
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Data Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (H-3, H-4, H-5, H-6) | 7.2 - 8.2 | Multiplet | 4H |
| Ester Methyl Protons (-OCH₃) | ~3.9 | Singlet | 3H |
| Sulfinyl Methyl Protons (-S(O)CH₃) | ~2.7 | Singlet | 3H |
The aromatic region will exhibit a complex multiplet pattern due to the ortho-disubstitution. The electron-withdrawing nature of both the ester and sulfinyl groups will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The methyl protons of the ester group are deshielded by the adjacent oxygen atom, while the methyl protons of the sulfinyl group are influenced by the electronegative oxygen and the sulfur atom.
¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum would be recorded at 75 or 125 MHz in CDCl₃.
Data Interpretation: The ¹³C NMR spectrum will provide information about the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~167 |
| Aromatic Carbons (C-1 to C-6) | 124 - 143 |
| Ester Methyl Carbon (-OCH₃) | ~52 |
| Sulfinyl Methyl Carbon (-S(O)CH₃) | ~44 |
The carbonyl carbon of the ester will appear at a characteristic downfield shift. The six aromatic carbons are expected to show distinct signals due to the lack of symmetry. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The methyl carbons of the ester and sulfinyl groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
Experimental Protocol: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or a KBr pellet.
Data Interpretation: The IR spectrum is crucial for identifying the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1715 - 1730 | Strong |
| S=O Stretch (Sulfoxide) | 1030 - 1070 | Strong |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Bending | 1450 - 1600 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
The most prominent peaks in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch and the sulfoxide (S=O) stretch. The presence of these two intense bands is a strong indicator of the compound's structure.
Caption: Correlation of functional groups with key IR absorptions.
Mass Spectrometry (MS)
Experimental Protocol: A mass spectrum would be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
Data Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 198.24 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 198 is expected, corresponding to the intact molecule.
-
Loss of Methoxy Radical (-OCH₃): A significant fragment at m/z = 167, resulting from the cleavage of the ester group.
-
Loss of Methylsulfinyl Radical (-SOCH₃): A fragment at m/z = 135.
-
Loss of Carbon Monoxide (-CO) from the [M-OCH₃]⁺ fragment: A peak at m/z = 139.
-
Rearrangement and further fragmentation: Aromatic sulfoxides are known to undergo rearrangements upon ionization, which could lead to more complex fragmentation patterns.
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and structural elucidation of this compound. By integrating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can confidently characterize this molecule. The predicted spectral data, based on sound chemical principles and analogous compounds, serves as a reliable reference for experimental work. This in-depth understanding of its spectroscopic properties is fundamental for its application in drug discovery and development, where precise molecular characterization is paramount.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Molecular structure of Methyl 2-(methylsulfinyl)benzenecarboxylate
An In-Depth Technical Guide to the Molecular Structure of Methyl 2-(methylsulfinyl)benzenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Structurally Rich Moiety
This compound is an organic compound featuring a benzene ring substituted with a methyl ester and a methylsulfinyl (sulfoxide) group at the ortho positions. This arrangement creates a molecule of significant interest in synthetic and medicinal chemistry. The sulfoxide group is not merely a linker; it is a stereogenic, polar, and highly versatile functional group that imparts unique chemical and physical properties.[1][2] Its ability to act as a chiral auxiliary, engage in hydrogen bonding, and influence the electronic nature of the aromatic ring makes it a valuable scaffold in the design of complex molecules and pharmacologically active agents.[3][4]
This guide provides a comprehensive exploration of the molecular structure of this compound, from its logical synthesis to its detailed characterization. We will examine the causality behind the chosen synthetic pathway, present robust protocols for its preparation and analysis, and discuss the implications of its structural features for researchers in drug discovery.
Physicochemical and Spectroscopic Data Summary
A clear understanding of a molecule begins with its fundamental properties. The data below serves as a quick reference for the identification and handling of this compound.
| Property | Value | Source |
| CAS Number | 4850-73-1 | [5] |
| Molecular Formula | C₉H₁₀O₃S | |
| Molecular Weight | 198.24 g/mol | Inferred from Formula |
| Boiling Point | 362.9°C at 760 mmHg | [5] |
| Density | 1.29 g/cm³ | [5] |
| Flash Point | 173.2°C | [5] |
| Predicted Spectroscopic Data | Expected Values | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (d, 1H), δ ~7.5-7.7 (m, 3H), δ ~3.9 (s, 3H), δ ~3.0 (s, 3H) | Aromatic protons ortho to the ester are deshielded. The methyl ester and sulfinyl methyl protons appear as singlets. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166 (C=O), δ ~145 (Ar-C), δ ~133-125 (Ar-C), δ ~53 (O-CH₃), δ ~42 (S-CH₃) | The carbonyl carbon of the ester is significantly downfield. Aromatic carbons and the two methyl carbons have distinct chemical shifts. |
| Infrared (IR) Spectroscopy | ~1720 cm⁻¹ (C=O stretch), ~1040 cm⁻¹ (S=O stretch) | Strong absorption for the ester carbonyl. Characteristic strong absorption for the sulfoxide group. |
| Mass Spectrometry (EI) | m/z 198 (M⁺), 183 (M⁺ - CH₃), 167 (M⁺ - OCH₃), 139 | Molecular ion peak and characteristic fragments from loss of methyl and methoxy groups. |
Strategic Synthesis: From Thioether to Sulfoxide
The most logical and controlled synthesis of this compound involves the selective oxidation of its thioether precursor, Methyl 2-(methylthio)benzoate. This strategy is predicated on the need to introduce the oxygen atom onto the sulfur without affecting other functional groups, primarily the ester, and preventing over-oxidation to the corresponding sulfone.
The precursor, Methyl 2-(methylthio)benzoate, is readily prepared from 2-(methylthio)benzoic acid, which itself can be synthesized from commercially available starting materials like thiosalicylic acid or 2-chlorobenzonitrile.[6][7][8]
Causality in Experimental Design:
-
Choice of Precursor: Starting with the thioether allows for the direct and final-step introduction of the sensitive sulfoxide functionality. This avoids subjecting the sulfoxide to harsh conditions that might be required for ester formation.
-
Choice of Oxidizing Agent: A mild and selective oxidizing agent is paramount. While powerful oxidants like KMnO₄ could be used, they risk over-oxidation to the sulfone and potential side reactions with the aromatic ring. Hydrogen peroxide, particularly in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, offers the required selectivity for the sulfide-to-sulfoxide transformation.[9][10] The use of one equivalent of the oxidant is crucial to favor the sulfoxide product.
Synthesis Workflow Diagram
Caption: Synthetic pathway from 2-(methylthio)benzoic acid to the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize this compound via oxidation.
Materials:
-
Methyl 2-(methylthio)benzoate (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Dissolve Methyl 2-(methylthio)benzoate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.
-
Addition of Oxidant: Dissolve m-CPBA in a minimal amount of DCM and add it dropwise to the stirred solution of the thioether over 30 minutes, ensuring the temperature remains below 5°C. The dropwise addition is critical to control the exothermic reaction and prevent over-oxidation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a more polar product spot (the sulfoxide).
-
Work-up: Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy any excess peroxide. Then, add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid or oil.
Molecular Structure and Conformation
The molecular architecture of this compound is defined by the spatial relationship between the aromatic ring, the ester, and the chiral sulfoxide group.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Key Structural Features:
-
Stereogenic Sulfur: The sulfur atom in the sulfoxide group is bonded to four different groups (the benzene ring, a methyl group, an oxygen atom, and a lone pair of electrons), making it a stereocenter.[2] This means the molecule is chiral and can exist as two enantiomers, (R)- and (S)-. The synthesis described above is racemic, producing an equal mixture of both.
-
Conformational Rigidity: Unlike sulfides, sulfoxides have a significant barrier to pyramidal inversion at the sulfur atom, making the enantiomers configurationally stable at room temperature.[2]
-
Polarity and H-Bonding: The S=O bond is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the sulfur. The oxygen atom is a strong hydrogen bond acceptor, a critical feature for molecular recognition in biological systems, such as binding to a protein active site.
Structural Verification: A Self-Validating Analytical Workflow
The confirmation of the synthesized molecule's identity and purity is not a single step but a logical, self-validating workflow. Each analytical technique provides a piece of the structural puzzle, and their combined data provides unequivocal proof.
Caption: Logical workflow for the structural confirmation of the target compound.
Applications in Drug Discovery and Development
The sulfoxide moiety is a privileged functional group in medicinal chemistry, appearing in numerous approved drugs such as esomeprazole (a proton pump inhibitor) and modafinil (a wakefulness-promoting agent).[4] The structural features of this compound make it and its derivatives attractive for several reasons:
-
Modulation of Physicochemical Properties: The polar sulfoxide group can improve the solubility and metabolic stability of a parent molecule compared to its thioether analog. This is a crucial aspect of tuning the pharmacokinetic profile of a drug candidate.[11]
-
Chiral Scaffolding: As a stable chiral auxiliary, the sulfinyl group can be used to direct the stereochemistry of reactions at nearby positions, enabling the synthesis of enantiomerically pure compounds.[1] This is vital, as different enantiomers of a drug can have vastly different biological activities and safety profiles.
-
Bioisosteric Replacement: The methylsulfinyl group can act as a bioisostere for other functional groups, allowing chemists to fine-tune the electronic and steric properties of a lead compound to optimize its interaction with a biological target.
The ortho-arrangement of the ester and sulfoxide groups provides a rigid scaffold that can be further elaborated. The ester can be hydrolyzed to the carboxylic acid or converted to an amide, providing points for diversification in a drug discovery program. The aromatic ring can undergo further substitution, allowing for a systematic exploration of the structure-activity relationship (SAR).
References
- Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. DOI: 10.15406/mojboc.2018.02.00062
- Bagh, S., & Ghorai, P. (2020). Rearrangements of Sulfoxides and Sulfones in the Total Synthesis of Natural Compounds. ChemistrySelect, 5(29), 8899-8919.
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Frenzel, R. A., et al. (2014). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole... ResearchGate. Retrieved from [Link]
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Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Chemistry. Retrieved from [Link]
- Li, Z., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3539.
- Nace, H., & Monagle, J. (1961). Notes: Reactions of Sulfoxides with Organic Halides. Preparation of Aldehydes and Ketones. The Journal of Organic Chemistry, 26(5), 1783-1784.
- Frenzel, R. A., et al. (2011). Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation. Journal of Chemical Sciences, 123(2), 121-130.
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
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PubChem. (n.d.). 2-(methylthio)benzoic acid. Retrieved from [Link]
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Chemdad. (n.d.). 2-(METHYLTHIO)BENZOIC ACID. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, (methylsulfinyl)- (CAS 1193-82-4). Retrieved from [Link].
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The Stereochemical Nuances of Methyl 2-(methylsulfinyl)benzenecarboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of a stereogenic sulfur center into small molecules represents a powerful strategy in medicinal chemistry and asymmetric synthesis. Methyl 2-(methylsulfinyl)benzenecarboxylate, a seemingly simple aromatic sulfoxide, embodies the profound impact of chirality on molecular properties and reactivity. This technical guide provides a comprehensive exploration of the chirality of this molecule, moving beyond a superficial overview to delve into the practical and theoretical considerations essential for its synthesis, characterization, and potential applications. We will dissect established methodologies for the preparation of enantioenriched sulfoxides and adapt them to the specific structural features of our target. This document is intended to serve as a practical resource, grounded in established scientific principles, for researchers seeking to harness the unique stereochemical attributes of chiral sulfoxides in their work.
The Significance of Sulfoxide Chirality
The sulfinyl group, with its lone pair of electrons, an oxygen atom, and two different organic residues, forms a stable tetrahedral geometry around the sulfur atom, rendering it a stereogenic center. Unlike the rapidly inverting nitrogen in amines, the energy barrier for the pyramidal inversion of sulfoxides is substantial, allowing for the isolation of stable enantiomers at room temperature.[1] This configurational stability is a cornerstone of their utility in asymmetric synthesis, where they can act as potent chiral auxiliaries, directing the stereochemical outcome of reactions.[2][3] The distinct spatial arrangement of the sulfoxide enantiomers can lead to differential interactions with other chiral molecules, a critical consideration in the development of stereoselective catalysts and pharmacologically active agents.
Strategies for Accessing Enantioenriched this compound
The preparation of enantiomerically pure or enriched this compound can be approached through two primary strategies: the resolution of a racemic mixture or, more efficiently, through asymmetric synthesis.
Asymmetric Oxidation of Methyl 2-(methylthio)benzenecarboxylate
The most direct and widely employed method for the synthesis of chiral sulfoxides is the enantioselective oxidation of the corresponding prochiral sulfide.[1] For our target molecule, this involves the oxidation of methyl 2-(methylthio)benzenecarboxylate.
A well-established and highly effective method for this transformation is the Kagan-Modena oxidation, which utilizes a chiral titanium complex.[4][5][6][7] This system, typically composed of titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP), has proven effective for a wide range of sulfides.
// Nodes Prochiral_Sulfide [label="Methyl 2-(methylthio)benzenecarboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Titanium_Complex [label="Ti(OiPr)4 / Chiral DET", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidant [label="TBHP or CHP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chiral_Sulfoxide [label="Enantioenriched\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prochiral_Sulfide -> Chiral_Sulfoxide [label=" Asymmetric Oxidation "]; Titanium_Complex -> Prochiral_Sulfide [arrowhead=none]; Oxidant -> Prochiral_Sulfide [arrowhead=none];
// Invisible nodes for alignment {rank=same; Prochiral_Sulfide; Chiral_Sulfoxide;} } .enddot
Caption: The Kagan-Modena asymmetric oxidation workflow.
Experimental Protocol: Asymmetric Oxidation
-
Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve (R,R)-diethyl tartrate (2.2 equivalents) in a suitable solvent such as dichloromethane (DCM) at -20 °C.
-
To this solution, add titanium(IV) isopropoxide (1.0 equivalent) dropwise, maintaining the temperature at -20 °C.
-
Stir the resulting mixture for 30 minutes to allow for the formation of the chiral titanium complex.
-
Oxidation: Dissolve methyl 2-(methylthio)benzenecarboxylate (1.0 equivalent) in DCM and add it to the catalyst mixture.
-
Add cumene hydroperoxide (1.1 equivalents) dropwise, ensuring the temperature does not rise above -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding water. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite® to remove titanium salts.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the enantioenriched this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the organometallic reagents with atmospheric oxygen and moisture.
-
Low Temperature (-20 °C): Crucial for achieving high enantioselectivity by favoring one diastereomeric transition state over the other.
-
Dropwise Addition: Controls the reaction rate and prevents localized overheating, which can lead to side reactions and reduced enantioselectivity.
-
Cumene Hydroperoxide (CHP): Often provides higher enantioselectivities compared to tert-butyl hydroperoxide (TBHP) in Kagan-Modena oxidations.[5]
-
Aqueous Work-up: Decomposes the titanium complex and facilitates its removal from the reaction mixture.
Chiral Resolution of Racemic this compound
While generally less efficient than asymmetric synthesis, chiral resolution can be a viable option for obtaining enantiopure material. This typically involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the liberation of the desired enantiomer. Given the presence of the ester functionality, a potential strategy could involve the hydrolysis of the ester to the corresponding carboxylic acid, resolution of the acid, and subsequent re-esterification.
// Nodes Racemic_Sulfoxide [label="Racemic this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Racemic_Acid [label="Racemic 2-(methylsulfinyl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Chiral_Base [label="Chiral Resolving Agent\n(e.g., (R)-(-)-1-Phenylethylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomeric_Salts [label="Diastereomeric Salts", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Fractional Crystallization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Separated_Salts [label="Separated Diastereomeric Salts", fillcolor="#F1F3F4", fontcolor="#202124"]; Acidification [label="Acidification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Enantiopure_Acid [label="Enantiopure 2-(methylsulfinyl)benzoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Esterification [label="Esterification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Enantiopure_Sulfoxide [label="Enantiopure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Racemic_Sulfoxide -> Hydrolysis; Hydrolysis -> Racemic_Acid; Racemic_Acid -> Diastereomeric_Salts; Chiral_Base -> Diastereomeric_Salts [arrowhead=none]; Diastereomeric_Salts -> Separation; Separation -> Separated_Salts; Separated_Salts -> Acidification; Acidification -> Enantiopure_Acid; Enantiopure_Acid -> Esterification; Esterification -> Enantiopure_Sulfoxide; } .enddot
Caption: A potential workflow for the chiral resolution of the target molecule.
Analytical Characterization of Chirality
Determining the enantiomeric purity and absolute configuration of the synthesized sulfoxide is paramount.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation of the enantiomers.
| Parameter | Typical Conditions | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | These phases offer a broad range of enantioselectivity for various classes of chiral compounds, including sulfoxides. |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | Provides a non-polar environment that promotes chiral recognition on the CSP. The alcohol modifier is used to adjust retention times and resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate that balances analysis time and separation efficiency. |
| Detection | UV at a wavelength where the analyte absorbs strongly (e.g., 254 nm) | Allows for sensitive detection of the aromatic compound. |
Self-Validating System: The HPLC method should be validated by analyzing the racemic mixture to confirm the separation of two distinct peaks of equal area, followed by the analysis of the enantioenriched sample to determine the ratio of the two enantiomers.
Chiroptical Methods: Electronic Circular Dichroism (ECD)
While HPLC determines the enantiomeric ratio, chiroptical methods like Electronic Circular Dichroism (ECD) can provide information about the absolute configuration of the enantiomers. For alkyl aryl sulfoxides, it has been reported that the (R)-enantiomers often exhibit a positive Cotton effect in the 235-255 nm region, while the (S)-enantiomers show a negative Cotton effect.[4] This empirical rule can be a useful tool for assigning the absolute configuration, although it should be used with caution and ideally confirmed by other methods such as X-ray crystallography if a crystalline sample can be obtained.
Potential Applications in Asymmetric Synthesis
The strategic placement of the chiral sulfinyl group ortho to the methyl ester in this compound opens up intriguing possibilities for its use as a chiral auxiliary.
-
Directed Ortho-Metalation: The sulfinyl group is a known ortho-directing group in electrophilic aromatic substitution and metalation reactions. The chirality at the sulfur could potentially influence the stereochemical outcome of reactions at the ortho' position (C6) of the benzene ring.
-
Diastereoselective Nucleophilic Addition to the Ester: The chiral environment created by the sulfinyl group could be leveraged to control the stereochemistry of nucleophilic additions to the carbonyl group of the methyl ester, potentially after conversion to a more reactive carbonyl derivative like a ketone.
-
Chiral Ligand Precursor: The molecule could serve as a precursor for the synthesis of more complex chiral ligands for transition metal catalysis.
Conclusion
This compound serves as an excellent case study for understanding and applying the principles of sulfoxide chirality. Through established methodologies such as the Kagan-Modena asymmetric oxidation, it is possible to access this molecule in an enantioenriched form. Rigorous analytical techniques, particularly chiral HPLC, are essential for quantifying the success of such synthetic endeavors. The unique structural features of this molecule suggest its potential as a valuable tool in the field of asymmetric synthesis, warranting further investigation into its reactivity and applications. This guide provides a solid foundation for researchers to explore the rich stereochemistry of this and related chiral sulfoxides.
References
-
Boyd, D. R., et al. (2016). Chemoenzymatic synthesis of enantiopure hydroxy sulfoxides derived from substituted arenes. Advanced Synthesis & Catalysis, 358(3), 409-421. [Link]
-
Subramanian, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online Journal of Chemistry, 2(2), 79-89. [Link]
-
Carreño, M. C., García Ruano, J. L., & Urbano, A. (2002). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 102(10), 3335-3382. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331-4453. [Link]
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An In-Depth Technical Guide to the Enantiomers of Methyl 2-(methylsulfinyl)benzenecarboxylate
This guide provides a comprehensive overview of the synthesis, separation, and characterization of the enantiomers of methyl 2-(methylsulfinyl)benzenecarboxylate, a chiral sulfoxide with potential applications in asymmetric synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Chiral Sulfoxides
Chiral sulfoxides are a pivotal class of organic compounds, serving as valuable chiral auxiliaries and intermediates in the synthesis of complex molecules. The stereogenic center at the sulfur atom imparts unique chiroptical properties and allows for stereoselective transformations. This compound is a notable example, featuring a sulfoxide group ortho to a methyl ester on a benzene ring. The controlled synthesis and separation of its enantiomers are crucial for exploring their distinct chemical and biological activities.
Synthesis of Racemic this compound
The foundational step in accessing the enantiomers of this compound is the synthesis of the racemic mixture. This is typically achieved through the oxidation of the corresponding sulfide, methyl 2-(methylthio)benzoate.
Synthesis of Methyl 2-(methylthio)benzoate (Precursor)
The precursor can be synthesized from methyl salicylate via a two-step process involving methylation of the phenolic hydroxyl group followed by nucleophilic aromatic substitution with a methylthiolate source. A more direct approach involves the esterification of 2-(methylthio)benzoic acid.
Oxidation to Racemic this compound
A straightforward and efficient method for the oxidation of the sulfide to the sulfoxide involves the use of a mild oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid or dichloromethane.[1]
Experimental Protocol: Synthesis of Racemic this compound
-
Dissolution: Dissolve methyl 2-(methylthio)benzoate (1.0 eq) in glacial acetic acid.
-
Oxidation: Cool the solution in an ice bath and add a 30% aqueous solution of hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into cold water. Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.
Enantioselective Synthesis
The production of enantioenriched this compound is achieved through the asymmetric oxidation of methyl 2-(methylthio)benzoate. Vanadium-based catalysts in conjunction with chiral ligands have proven effective for this transformation.[2]
Vanadium-Catalyzed Asymmetric Oxidation
The use of a chiral vanadium complex, often formed in situ from a vanadium source (e.g., vanadyl acetylacetonate, VO(acac)₂) and a chiral Schiff base ligand, can catalyze the enantioselective oxidation of sulfides with an oxidant like hydrogen peroxide.[2]
Experimental Protocol: Asymmetric Oxidation
-
Catalyst Formation: In a round-bottom flask, stir the chiral Schiff base ligand and VO(acac)₂ in a suitable solvent (e.g., dichloromethane) at room temperature for 30 minutes to form the chiral catalyst complex.
-
Substrate Addition: Add the methyl 2-(methylthio)benzoate substrate to the catalyst solution.
-
Oxidation: Cool the mixture to 0 °C and add the oxidant (e.g., aqueous hydrogen peroxide) dropwise.
-
Reaction Control: Maintain the reaction at 0 °C and monitor by chiral HPLC to determine conversion and enantiomeric excess (ee).
-
Workup and Purification: Once the desired conversion and ee are reached, quench the reaction and purify the product using column chromatography.
Caption: Workflow for the asymmetric synthesis of this compound.
Chiral Resolution of Enantiomers
For obtaining enantiomerically pure samples, especially for analytical standards, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those from Daicel (e.g., CHIRALPAK® and CHIRALCEL® series), are highly effective for the separation of sulfoxide enantiomers.[3][4][5][6][7]
Chiral HPLC Methodology
The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. Immobilized polysaccharide-based columns offer broad solvent compatibility and are excellent starting points for method development.[6]
Experimental Protocol: Chiral HPLC Separation
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Daicel CHIRALPAK IG (amylose tris(3-chloro-5-methylphenylcarbamate)) or a similar polysaccharide-based chiral column.[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample solution.
-
Elution and Detection: Elute the sample and monitor the UV absorbance at 254 nm. The two enantiomers will exhibit different retention times.
-
Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Caption: Workflow for the chiral HPLC separation of enantiomers.
Characterization of Enantiomers
Once separated, the enantiomers must be thoroughly characterized to confirm their identity and purity. Key characterization techniques include NMR spectroscopy, mass spectrometry, and chiroptical methods.
Spectroscopic and Physical Properties
| Property | Description |
| ¹H and ¹³C NMR | Confirms the chemical structure of the molecule. The spectra of the two enantiomers are identical in an achiral solvent. |
| Mass Spectrometry | Determines the molecular weight and provides information on the fragmentation pattern. |
| Melting Point | The melting point of the racemate may differ from that of the pure enantiomers. |
| Optical Rotation [α]D | The specific rotation of the two enantiomers will be equal in magnitude but opposite in sign. The value is dependent on the solvent and concentration.[8][9] |
Determination of Absolute Configuration by Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules. By comparing the experimental CD spectrum with theoretically calculated spectra for a known configuration (e.g., R or S), the absolute configuration of the synthesized enantiomers can be determined.
Potential Applications
The enantiomers of this compound hold promise in several areas of chemical research:
-
Asymmetric Synthesis: As chiral auxiliaries or ligands in stereoselective reactions.
-
Pharmaceutical Intermediates: As building blocks for the synthesis of biologically active molecules.
-
Materials Science: For the development of chiral materials with unique optical or electronic properties.
Conclusion
This guide has outlined the key methodologies for the synthesis, separation, and characterization of the enantiomers of this compound. The provided protocols offer a robust framework for researchers to produce and analyze these valuable chiral compounds. The combination of asymmetric synthesis and chiral HPLC provides a powerful toolkit for accessing enantiopure sulfoxides, paving the way for their application in various fields of chemical science.
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This guide provides an in-depth exploration of sulfoxide compounds, pivotal reagents and functional groups in modern organic synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the fundamental principles, key transformations, and strategic applications of sulfoxides, moving beyond mere procedural descriptions to offer insights into the causality behind experimental choices.
The Sulfoxide Functional Group: A Hub of Reactivity and Chirality
The sulfoxide group, with its pyramidal sulfur center bearing an oxygen atom and two organic substituents, is more than a simple functional moiety; it is a versatile control element for complex molecular construction. Its unique electronic and stereochemical properties are central to its utility.
The sulfur-oxygen bond is highly polarized, possessing a significant dipole moment. This feature not inorganically renders sulfoxides as excellent polar aprotic solvents, such as the ubiquitous dimethyl sulfoxide (DMSO), but also dictates their reactivity.[1][2] The sulfur atom can act as a nucleophile towards soft electrophiles, while the oxygen is nucleophilic towards hard electrophiles.[1]
A defining characteristic of sulfoxides is the high barrier to pyramidal inversion at the sulfur atom, which allows for the existence of stable, enantiomerically pure sulfoxides.[3] This chirality has been extensively exploited in asymmetric synthesis, where the sulfinyl group can act as a powerful chiral auxiliary, directing the stereochemical outcome of reactions.[3][4][5][6]
Foundational Transformations: The Synthetic Power of the Sulfinyl Group
Several name reactions underscore the synthetic utility of sulfoxides. Understanding the mechanisms behind these transformations is crucial for their effective application.
The Pummerer Rearrangement: Accessing α-Functionalized Sulfides
The Pummerer rearrangement is a classic transformation of a sulfoxide bearing an α-hydrogen into an α-acyloxy thioether upon treatment with an anhydride, typically acetic anhydride.[7][8] This reaction provides a powerful method for the introduction of functionality at the carbon atom alpha to a sulfur atom.
Causality in Mechanism: The reaction proceeds through a series of well-defined steps.[7][9] The initial acylation of the sulfoxide oxygen by the anhydride generates a key acyloxysulfonium salt. Subsequent deprotonation at the α-carbon by a weak base (acetate) forms a sulfur ylide. The critical step involves the elimination of the acyloxy group to generate a highly electrophilic thionium ion intermediate, which is then trapped by a nucleophile (in the classic case, the acetate counter-ion).[7] The choice of anhydride and the presence of other nucleophiles can be strategically varied to introduce different functionalities at the α-position.
Experimental Protocol: A Generic Pummerer Rearrangement
-
Dissolution: Dissolve the alkyl sulfoxide (1.0 equiv) in a suitable solvent such as acetic anhydride (used in excess as both reagent and solvent) or an inert solvent like toluene with a stoichiometric amount of acetic anhydride (2.0-3.0 equiv).
-
Reaction Initiation: Heat the reaction mixture. The required temperature can range from room temperature to reflux, depending on the substrate's reactivity. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench any excess acetic anhydride by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for the Pummerer Rearrangement
Caption: A streamlined workflow for a typical Pummerer rearrangement.
The Mislow-Evans Rearrangement: Stereospecific Synthesis of Allylic Alcohols
The Mislow-Evans rearrangement is a powerful[2][10]-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester.[11][12][13] This rearrangement is typically reversible, with the equilibrium favoring the thermodynamically more stable sulfoxide.[11] However, in the presence of a thiophilic reagent (e.g., a phosphite), the sulfenate ester is trapped, leading to the irreversible formation of an allylic alcohol.[11][12]
Stereochemical Integrity: A key feature of this reaction is the highly ordered, five-membered cyclic transition state, which allows for the efficient transfer of chirality from the sulfur atom of the sulfoxide to the carbon atom of the newly formed alcohol.[12][14] This makes the Mislow-Evans rearrangement a valuable tool for the stereoselective synthesis of allylic alcohols, which are important building blocks in natural product synthesis.[11][15]
Reaction Mechanism of the Mislow-Evans Rearrangement
Caption: The reversible rearrangement and subsequent trapping in the Mislow-Evans reaction.
Chiral Sulfoxides in Asymmetric Synthesis
The stereochemical stability of the sulfinyl group has made it a cornerstone of asymmetric synthesis.[4][5][6][16] Chiral sulfoxides can be employed as chiral auxiliaries to control the stereochemistry of a wide range of transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The sulfinyl group's ability to coordinate with metal centers and its steric bulk create a well-defined chiral environment that directs the approach of incoming reagents.[3]
Methods for Preparing Enantiopure Sulfoxides:
-
Asymmetric Oxidation of Prochiral Sulfides: This is one of the most common methods, employing chiral oxidizing agents or metal catalysts with chiral ligands.[5]
-
Nucleophilic Displacement on Chiral Sulfinates (Andersen Synthesis): This method involves the reaction of a Grignard or organolithium reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol. This approach provides excellent control over the absolute configuration of the resulting sulfoxide.
| Method | Advantages | Disadvantages |
| Asymmetric Oxidation | Catalytic variants are highly atom-economical. | Can be challenging to achieve high enantioselectivity for all substrates. Over-oxidation to the sulfone is a potential side reaction.[17] |
| Andersen Synthesis | Provides high enantiopurity. Predictable stereochemical outcome. | Stoichiometric use of a chiral auxiliary. Requires preparation of the chiral sulfinate. |
Sulfoxides as Directing Groups in C-H Functionalization
The ability of the sulfoxide oxygen to coordinate to transition metals has been harnessed in the field of C-H activation.[18][19] The sulfinyl group can act as a directing group, positioning a metal catalyst in proximity to a specific C-H bond, thereby enabling its selective functionalization.[18][20][21] This strategy has been successfully applied to the arylation, alkenylation, and acyloxylation of arenes and heteroarenes.[20]
A significant advantage of using the sulfoxide as a directing group is its "traceless" nature.[21] Following the C-H functionalization step, the sulfinyl group can be readily removed or converted into other functional groups, adding to the synthetic versatility of this methodology.[20][21]
Logical Relationship in Sulfoxide-Directed C-H Activation
Caption: The key steps in a sulfoxide-directed C-H functionalization cascade.
The Role of Sulfoxides in Medicinal Chemistry and Drug Development
The sulfoxide functional group is present in a number of commercially important drugs.[10][22] Its ability to act as a hydrogen bond acceptor and its polar nature can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Notable Sulfoxide-Containing Drugs:
-
Esomeprazole (Nexium): A proton pump inhibitor used to treat acid reflux and ulcers. It is the (S)-enantiomer of omeprazole.[10] The chirality at the sulfur atom is crucial for its improved efficacy and metabolic profile compared to the racemic mixture.
-
Armodafinil: A wakefulness-promoting agent.[10]
-
Modafinil: A racemic drug also used to treat sleep disorders.[22]
The sulfoxide moiety is often introduced to modulate solubility, improve metabolic stability, or to fine-tune the electronic properties of a drug candidate. Furthermore, the related sulfoximine group is gaining increasing attention in medicinal chemistry as a versatile functional group for drug design.[23][24]
Dimethyl Sulfoxide (DMSO): More Than Just a Solvent
No discussion of sulfoxides would be complete without a detailed look at dimethyl sulfoxide (DMSO).[1] It is a highly versatile and widely used polar aprotic solvent, capable of dissolving a broad range of polar and nonpolar compounds.[1][2] Its high boiling point (189 °C) makes it suitable for reactions requiring elevated temperatures.[1]
Beyond its role as a solvent, DMSO can also participate directly in chemical reactions:
-
As an Oxidant: In combination with an activating agent (e.g., oxalyl chloride in the Swern oxidation), DMSO serves as a mild and selective oxidant for converting alcohols to aldehydes and ketones.[25][26]
-
As a Reagent in the Corey-Chaykovsky Reaction: Deprotonation of trimethylsulfoxonium iodide (formed from DMSO and methyl iodide) generates dimethyloxosulfonium methylide, a sulfur ylide.[1] This ylide reacts with aldehydes and ketones to produce epoxides, and with enones to yield cyclopropanes.[27][28][29][30][31]
-
As a Source of a Methylthio Group: Under certain conditions, DMSO can serve as a reagent for introducing a methylthio (-SMe) group into organic molecules.[32]
Conclusion
Sulfoxide compounds represent a remarkably versatile and powerful class of molecules in organic synthesis. From their foundational role as solvents and reagents to their sophisticated applications in asymmetric catalysis, C-H functionalization, and medicinal chemistry, the sulfinyl group continues to provide innovative solutions to complex synthetic challenges. A thorough understanding of the principles governing their reactivity and stereochemistry is essential for any researcher or professional aiming to leverage their full potential in the design and synthesis of novel molecules.
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- 24. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 26. Dimethyl sulfoxide [organic-chemistry.org]
- 27. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 28. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. youtube.com [youtube.com]
- 31. adichemistry.com [adichemistry.com]
- 32. Application of DMSO as a methylthiolating reagent in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Chiral Auxiliary: Application Notes and Protocols for Methyl 2-(methylsulfinyl)benzenecarboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral sulfoxides have emerged as powerful tools, acting as transient chiral auxiliaries to guide the formation of new stereocenters with high precision.[1][2] This document provides a detailed guide to the potential applications and protocols for a specific, yet illustrative, member of this class: Methyl 2-(methylsulfinyl)benzenecarboxylate . While direct literature on this exact molecule is limited, its structural features—a stereogenic sulfoxide ortho to a coordinating ester group—allow for well-founded analogies to be drawn from extensively studied chiral sulfoxide auxiliaries.[2][3] This guide will, therefore, present a comprehensive overview based on established principles and proven methodologies for analogous systems.
Introduction to Chiral Sulfoxide Auxiliaries
Chiral sulfoxides are compounds containing a stereogenic sulfur atom.[3] Their utility in asymmetric synthesis stems from several key properties:
-
Configurational Stability: The high energy barrier to inversion at the sulfur atom ensures the chiral integrity of the auxiliary throughout a reaction sequence.[3]
-
Steric and Electronic Influence: The sulfinyl group, with its distinct oxygen and lone pair of electrons, provides a highly differentiated steric and electronic environment, enabling effective facial discrimination of approaching reagents.[3]
-
Coordinating Ability: The sulfinyl oxygen can coordinate to metal centers, leading to the formation of rigid, chelated transition states that enhance stereocontrol.[2]
-
Facile Removal: The sulfoxide group can typically be removed under mild conditions after the desired asymmetric transformation, liberating the chiral product and often allowing for the recovery of the auxiliary.[1]
The strategic placement of a methyl ester at the ortho position in this compound is anticipated to enhance its effectiveness as a chiral auxiliary by promoting chelation with metal-based reagents, thereby leading to more organized and predictable transition states.
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure sulfoxides is a critical first step. The most common and reliable method is the Andersen synthesis, which involves the diastereoselective reaction of a chiral alcohol with a sulfinyl chloride, followed by displacement with an organometallic reagent.[3]
Protocol 1: Synthesis of (S)-Methyl 2-(methylsulfinyl)benzenecarboxylate (Andersen Method Analogy)
This protocol is adapted from the well-established Andersen synthesis of chiral aryl sulfoxides.
Step 1: Formation of Diastereomeric Menthyl Sulfinates
-
To a solution of (-)-menthol (1.0 eq.) in anhydrous toluene at 0 °C under an inert atmosphere, add pyridine (1.2 eq.).
-
Slowly add a solution of 2-(methoxycarbonyl)benzenesulfinyl chloride (1.1 eq.) in anhydrous toluene.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain a mixture of diastereomeric menthyl 2-(methoxycarbonyl)benzenesulfinates.
-
Separate the diastereomers by fractional crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Step 2: Nucleophilic Displacement to Form the Chiral Sulfoxide
-
To a solution of the desired diastereomerically pure menthyl (S)-2-(methoxycarbonyl)benzenesulfinate (1.0 eq.) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq., 3.0 M solution in diethyl ether) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford enantiopure (S)-Methyl 2-(methylsulfinyl)benzenecarboxylate.
Applications in Asymmetric Synthesis
Based on the behavior of analogous chiral aryl sulfoxides, this compound is expected to be a valuable auxiliary in a range of asymmetric transformations.
Diastereoselective Aldol-Type Reactions
The enolate derived from an acetic acid ester appended to the chiral sulfoxide can undergo highly diastereoselective aldol additions with aldehydes. The stereochemical outcome is dictated by a chelated six-membered ring transition state involving a metal cation (e.g., Li⁺ or Mg²⁺), the sulfinyl oxygen, and the enolate oxygen.
Logical Workflow for Asymmetric Aldol Addition
Caption: Workflow for an asymmetric aldol addition.
Protocol 2: Asymmetric Aldol Addition of an α-Sulfinyl Ester Enolate to an Aldehyde (General Procedure)
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of the chiral α-(methyl 2-(methylsulfinyl)benzoyl)oxy acetate (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to form the lithium enolate.
-
Add a solution of the aldehyde (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the diastereomeric aldol adducts by column chromatography.
Asymmetric Diels-Alder Reactions
Chiral sulfoxide groups can be incorporated into dienophiles to induce high levels of asymmetry in Diels-Alder cycloadditions. The sulfinyl group directs the approach of the diene to one face of the dienophile.[2] The presence of the ortho-ester in this compound can further enhance diastereoselectivity through Lewis acid catalysis, which promotes a more ordered transition state.
Mechanism of Stereocontrol in Diels-Alder Reaction
Caption: Lewis acid mediated asymmetric Diels-Alder reaction.
Asymmetric Michael Additions
Chiral α,β-unsaturated sulfoxides are excellent Michael acceptors, undergoing conjugate addition with high diastereoselectivity. The sulfinyl group effectively blocks one face of the double bond.
Removal of the Chiral Auxiliary
A key advantage of using a chiral auxiliary is its facile removal to unveil the desired chiral product. For sulfoxide auxiliaries, reductive cleavage is a common method.
Protocol 3: Reductive Cleavage of the Sulfinyl Group (General Procedure)
-
Dissolve the sulfoxide-containing product (1.0 eq.) in a suitable solvent such as methanol or THF.
-
Add an excess of a reducing agent like aluminum amalgam (Al-Hg) or samarium iodide (SmI₂).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the inorganic salts.
-
Concentrate the filtrate and purify the product by column chromatography.
Data Presentation
The following table summarizes the expected outcomes for asymmetric reactions using chiral aryl sulfoxide auxiliaries analogous to this compound.
| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |
| Aldol Addition | Chiral α-sulfinyl ester | Aldehyde, LDA | >95% d.e. |
| Diels-Alder | Chiral sulfinyl acrylate | Cyclopentadiene, TiCl₄ | >90% d.e. |
| Michael Addition | Chiral vinyl sulfoxide | Grignard reagent | >98% d.e. |
Note: The values presented are typical for well-established chiral sulfoxide auxiliaries and serve as a predictive guide for reactions involving this compound.
Conclusion
This compound holds significant promise as a chiral auxiliary in asymmetric synthesis. By drawing parallels with well-studied analogous systems, this guide provides a framework for its application in key carbon-carbon bond-forming reactions. The combination of a stereogenic sulfoxide and a coordinating ortho-ester group is a powerful design element for inducing high levels of stereocontrol. The protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, encouraging the exploration and application of this and related chiral auxiliaries.
References
-
Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link][1]
- Carreño, M. C. (1995). Asymmetric Diels-Alder Reactions of Sulfinyl-Substituted Dienophiles. Chemical Reviews, 95(6), 1717–1760.
-
Kagan, H. B. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis (pp. 5-26). Wiley-VCH Verlag GmbH & Co. KGaA.[4]
-
Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link][3]
- Solladié, G. (1981). Asymmetric Synthesis Using β-Keto Sulfoxides. Synthesis, 1981(3), 185–196.
- Koizumi, T., Hakamada, I., & Yoshii, E. (1984).
- Aida, T., & Akasaka, T. (2001). Recent advances in the chemistry of sulfoxides. Trends in Organic Chemistry, 9, 115-131.
- Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfinates. Chemical Reviews, 103(9), 3651–3706.
Sources
Application Notes and Protocols for Methyl 2-(methylsulfinyl)benzenecarboxylate: A Versatile Reagent in Organic Synthesis and Drug Discovery
Introduction: Unveiling the Potential of a Unique Sulfoxide Building Block
Methyl 2-(methylsulfinyl)benzenecarboxylate is a versatile organic compound characterized by the presence of a methyl sulfoxide group ortho to a methyl ester on a benzene ring. This unique substitution pattern imparts a rich and nuanced reactivity, making it a valuable building block for synthetic chemists, particularly in the realms of medicinal chemistry and materials science.[1] The sulfoxide moiety, a chiral center, introduces the potential for stereoselective transformations, while its ability to undergo the Pummerer reaction opens avenues for the synthesis of complex heterocyclic scaffolds.[2][3] This guide provides in-depth experimental protocols for the synthesis and application of this compound, offering researchers and drug development professionals a practical resource to harness its synthetic utility.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 4850-73-1 | [4][5] |
| Molecular Formula | C₉H₁₀O₃S | [5] |
| Molecular Weight | 198.24 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 362.9 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.29 g/cm³ (Predicted) | [4] |
Synthesis of this compound: A Two-Step Approach
The most common and efficient route to this compound involves a two-step sequence starting from the commercially available 2-(methylthio)benzoic acid. The first step is a Fischer esterification to produce methyl 2-(methylthio)benzoate, followed by a selective oxidation of the thioether to the sulfoxide.
Step 1: Synthesis of Methyl 2-(methylthio)benzoate
The esterification of 2-(methylthio)benzoic acid with methanol under acidic catalysis provides the thioether precursor in high yield.
Protocol 1: Fischer Esterification of 2-(methylthio)benzoic acid
-
Materials:
-
2-(methylthio)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of 2-(methylthio)benzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford methyl 2-(methylthio)benzoate as a crude product.
-
The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Step 2: Oxidation of Methyl 2-(methylthio)benzoate to this compound
The selective oxidation of the thioether to the sulfoxide is a critical step. Over-oxidation to the sulfone must be avoided. Two common and effective methods are presented below.
Protocol 2.1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Materials:
-
Methyl 2-(methylthio)benzoate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve methyl 2-(methylthio)benzoate (1.0 eq) in DCM (10-20 mL per gram of sulfide) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.05-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically exothermic.[6]
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium sulfite solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
-
Protocol 2.2: Oxidation with Hydrogen Peroxide
-
Materials:
-
Methyl 2-(methylthio)benzoate
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetic acid or a suitable catalyst (e.g., a titanium silicate)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve methyl 2-(methylthio)benzoate (1.0 eq) in acetic acid (5-10 mL per gram of sulfide) in a round-bottom flask.
-
Add hydrogen peroxide (1.1-1.2 eq) dropwise to the stirred solution at room temperature.[8]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and extract with DCM or EtOAc.
-
Wash the organic layer with saturated sodium sulfite solution to quench any remaining peroxide, followed by saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Wavenumbers |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (d, 1H, Ar-H), ~7.6-7.8 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.0 (s, 3H, SOCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~167 (C=O), ~145 (Ar-C-SO), ~133 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~124 (Ar-C), ~53 (OCH₃), ~42 (SOCH₃)[2][9] |
| IR (KBr) | ν ~3000-2900 cm⁻¹ (C-H), ~1720 cm⁻¹ (C=O, ester), ~1040 cm⁻¹ (S=O) |
Applications in Organic Synthesis: The Pummerer Reaction
A cornerstone of sulfoxide chemistry, the Pummerer reaction, transforms a sulfoxide into an α-acyloxy thioether upon treatment with an acid anhydride, typically acetic anhydride.[2] This reaction generates a reactive thionium ion intermediate that can be trapped by various nucleophiles, providing a powerful tool for C-C and C-heteroatom bond formation.
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0231373) [np-mrd.org]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiophene synthesis [organic-chemistry.org]
Application Notes and Protocols: Stereoselective Reactions with Methyl 2-(methylsulfinyl)benzenecarboxylate
Introduction: The Power of the Sulfinyl Group in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral sulfoxides have emerged as powerful and versatile tools in this endeavor. The unique stereoelectronic properties of the sulfinyl group, coupled with its ability to act as a potent chiral auxiliary, have enabled the development of numerous highly stereoselective transformations.[1] Prominent examples of chiral sulfoxide-containing drugs, such as esomeprazole (the S-enantiomer of omeprazole), underscore the therapeutic advantages of accessing single enantiomers.
This guide focuses on the potential of Methyl 2-(methylsulfinyl)benzenecarboxylate as a chiral auxiliary for the stereoselective synthesis of valuable chiral building blocks. While this specific reagent may be less extensively documented than other chiral sulfoxides, its structural features suggest significant promise in asymmetric synthesis. These application notes will provide a detailed exploration of its potential applications, grounded in the established principles of sulfoxide-directed stereocontrol.
Scientific Foundation: The Sulfoxide as a Chiral Directing Group
The efficacy of chiral sulfoxides as stereodirecting groups stems from the pyramidal geometry of the sulfur atom, which, when appropriately substituted, becomes a stereocenter. In the case of this compound, the sulfinyl group is strategically positioned at the ortho-position of a benzene ring, in proximity to a reactive methyl ester functionality. This arrangement is key to its potential for inducing chirality.
The lone pair of electrons on the sulfur atom and the sulfinyl oxygen atom possess distinct steric and electronic characteristics. These differences allow for effective facial discrimination of the neighboring electrophilic center—in this case, the carbonyl carbon of the methyl ester. Through chelation control with a metal ion from an organometallic reagent, the sulfinyl group can lock the conformation of the substrate, thereby exposing one face of the carbonyl group to nucleophilic attack, leading to a highly diastereoselective reaction.
Proposed Application: Diastereoselective Synthesis of Chiral Tertiary Alcohols
A prime application for this compound is in the diastereoselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the ester carbonyl. This reaction is anticipated to produce chiral tertiary alcohols with high diastereomeric excess. The resulting chiral tertiary benzylic alcohols are valuable intermediates in the synthesis of a wide range of biologically active molecules.
The proposed mechanism involves the formation of a rigid, chelated intermediate, as illustrated in the diagram below. The organometallic reagent coordinates to both the sulfinyl oxygen and the carbonyl oxygen, creating a bicyclic-like transition state. This conformation sterically hinders one face of the carbonyl, directing the incoming nucleophile to the opposite face.
Caption: Proposed mechanism for diastereoselective addition.
Experimental Protocol: Diastereoselective Grignard Addition to this compound
This protocol provides a general procedure for the diastereoselective addition of a Grignard reagent to this compound. Researchers should optimize reaction conditions for specific Grignard reagents and desired products.
Materials:
-
This compound (enantiomerically pure)
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.2 eq) dropwise to the cooled solution via syringe. Maintain the temperature at -78 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer of the tertiary alcohol.
-
Characterization: Characterize the product by NMR spectroscopy and determine the diastereomeric ratio by chiral HPLC or NMR analysis of a derivatized sample.
Data Presentation: Expected Outcomes
Based on analogous systems utilizing chiral sulfoxides, high diastereoselectivity is anticipated. The table below presents hypothetical data for the addition of different Grignard reagents.
| Entry | Grignard Reagent (R-MgX) | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |
| 1 | Phenylmagnesium bromide | (S,S)- or (R,R)- | >95:5 |
| 2 | Methylmagnesium iodide | (S,S)- or (R,R)- | >90:10 |
| 3 | Ethylmagnesium bromide | (S,S)- or (R,R)- | >92:8 |
Visualization of the Experimental Workflow
Caption: Experimental workflow for diastereoselective Grignard addition.
Conclusion and Future Directions
This compound holds considerable potential as a chiral auxiliary for the stereoselective synthesis of valuable chiral molecules, particularly tertiary alcohols. The protocol outlined in these application notes provides a solid starting point for researchers to explore its utility. Further investigations could involve a broader range of nucleophiles, including organolithium and organozinc reagents, as well as the application of the resulting chiral products in the synthesis of complex natural products and pharmaceuticals. The development of methods for the efficient removal and recycling of the chiral auxiliary would further enhance the practicality of this approach.
References
-
Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578–4611. [Link]
Sources
Application Note: Selective Oxidation of Methyl 2-(methylthio)benzoate to Methyl 2-(methylsulfinyl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
Sulfoxides are a pivotal class of organosulfur compounds, distinguished by a sulfinyl group (S=O) bonded to two carbon atoms. Their unique stereoelectronic properties make them valuable intermediates in organic synthesis and key structural motifs in numerous pharmaceuticals, including the anti-ulcer drug esomeprazole and the psychostimulant modafinil. The oxidation of thioethers is the most direct route to sulfoxides. However, achieving high selectivity can be challenging, as over-oxidation to the corresponding sulfone is a common side reaction.
This application note provides a comprehensive guide to the selective oxidation of methyl 2-(methylthio)benzoate to methyl 2-(methylsulfinyl)benzoate. We will delve into the mechanistic rationale for reagent selection, present a robust and validated protocol, and offer insights into process monitoring and product characterization. The target molecule, methyl 2-(methylsulfinyl)benzoate, is a valuable building block, and its synthesis highlights the critical aspects of controlling oxidation states in sulfur chemistry.
Theoretical Background & Mechanistic Insights
The selective conversion of a thioether to a sulfoxide requires an oxidizing agent that reacts faster with the sulfide than with the resulting sulfoxide. The sulfur atom in a thioether is nucleophilic due to its lone pairs of electrons, making it susceptible to electrophilic attack by an oxidant.
Choosing the Right Oxidant
Several reagents can effect this transformation, but their efficacy and selectivity vary.
-
Hydrogen Peroxide (H₂O₂): A green and inexpensive oxidant. However, its reaction with simple thioethers is often slow and may require catalysts or harsh conditions (e.g., elevated temperatures), which can lead to over-oxidation to the sulfone.[1][2] Catalytic systems, such as those employing tantalum or niobium carbide, can provide high yields of either sulfoxides or sulfones depending on the catalyst used.[3]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and generally selective oxidant for this transformation.[4][5] It is readily available, though it should be handled with care as it is a potentially explosive solid.[6][7] The reaction is typically fast and clean at low temperatures.
-
Oxone® (Potassium Peroxymonosulfate): A stable, versatile, and environmentally friendly oxidant. It can be highly selective for sulfoxide formation, particularly in biphasic solvent systems or when buffered.[8]
-
Sodium Periodate (NaIO₄): Often used for selective oxidations, typically in a solvent like methanol at low temperatures.
For this protocol, we select m-CPBA due to its high reactivity and selectivity at low temperatures, which is crucial for minimizing the formation of the sulfone byproduct. The reaction proceeds via a concerted mechanism where the sulfur atom of the thioether acts as a nucleophile, attacking the terminal oxygen of the peroxy acid.[9]
The Critical Challenge: Preventing Over-oxidation
The sulfoxide product is also susceptible to oxidation, leading to the formation of the corresponding sulfone. This second oxidation step is generally slower than the first but can become significant if the reaction conditions are not carefully controlled.
Key Control Parameters:
-
Stoichiometry: Using a slight excess (e.g., 1.05-1.1 equivalents) of the oxidant ensures full conversion of the starting material while minimizing the amount available for over-oxidation.
-
Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) dramatically slows the rate of the second oxidation relative to the first.[1]
-
Controlled Addition: Slow, portion-wise, or dropwise addition of the oxidant to the thioether solution maintains a low instantaneous concentration of the oxidant, further favoring the formation of the sulfoxide.[10]
Experimental Protocol: m-CPBA Oxidation
This protocol details a reliable method for the preparation of methyl 2-(methylsulfinyl)benzoate on a laboratory scale.
Materials and Equipment
| Reagents & Materials | Equipment |
| Methyl 2-(methylthio)benzoate | Round-bottom flask with stir bar |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | Magnetic stir plate |
| Dichloromethane (DCM, anhydrous) | Ice bath |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Separatory funnel |
| Saturated aqueous sodium sulfite (Na₂SO₃) | Rotary evaporator |
| Brine (saturated aqueous NaCl) | Thin-Layer Chromatography (TLC) plate (silica) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(methylthio)benzoate (1.82 g, 10.0 mmol, 1.0 equiv) in 30 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to approximately 0 °C.
-
Oxidant Addition: While stirring vigorously at 0 °C, add m-CPBA (approx. 77% purity, 2.34 g, ~10.5 mmol, 1.05 equiv) portion-wise over 15-20 minutes. Ensure the temperature does not rise above 5 °C. Rationale: Slow, portion-wise addition prevents localized high concentrations of the oxidant, minimizing over-oxidation.[10]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 1:1 Hexanes:Ethyl Acetate). The starting material (thioether) is less polar than the product (sulfoxide). The reaction is typically complete within 1-3 hours.
-
Quenching: Once TLC analysis indicates complete consumption of the starting material, quench the reaction by slowly adding 20 mL of saturated aqueous sodium sulfite (Na₂SO₃) solution to destroy any excess peroxide. Stir for 10 minutes. Self-Validation: A potassium iodide-starch test can be used to confirm the absence of peroxides.[6]
-
Work-up: Transfer the mixture to a separatory funnel. Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the by-product, m-chlorobenzoic acid. Separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ (2 x 20 mL) and then with brine (1 x 20 mL). Rationale: The bicarbonate wash is crucial to remove the acidic byproduct, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (using a gradient eluent, e.g., from 7:3 to 1:1 Hexanes:Ethyl Acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualization of Experimental Workflow
The following diagram outlines the complete process from starting materials to the purified final product.
Caption: Workflow for the oxidation of methyl 2-(methylthio)benzoate.
Data Summary and Characterization
| Parameter | Value / Description |
| Starting Material | Methyl 2-(methylthio)benzoate |
| Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Stoichiometry | 1.05 equivalents of m-CPBA |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1-3 hours |
| Expected Yield | >90% |
| Product Name | Methyl 2-(methylsulfinyl)benzoate |
| Appearance | Colorless oil or white solid |
Expected Product Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a downfield shift of the S-CH₃ protons from ~2.5 ppm in the starting thioether to ~3.0 ppm in the sulfoxide product. Aromatic protons will also exhibit characteristic shifts.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon of the S-CH₃ group will shift downfield upon oxidation.
-
IR (ATR): A strong absorption band is expected in the range of 1030-1060 cm⁻¹, characteristic of the S=O stretch.
-
Mass Spectrometry (ESI+): Calculated for C₉H₁₀O₃S, [M+H]⁺.
Troubleshooting and Safety
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient oxidant; low quality m-CPBA. | Add a small additional portion of m-CPBA (e.g., 0.1 equiv) and continue monitoring. |
| Significant Sulfone Formation | Reaction temperature too high; oxidant added too quickly. | Ensure strict temperature control at 0 °C and add the oxidant slowly. |
| Difficult Purification | Incomplete removal of m-chlorobenzoic acid. | Ensure thorough washing with saturated NaHCO₃ during the work-up phase. |
Safety Precautions:
-
m-CPBA: is a strong oxidizing agent and can be shock-sensitive, especially in high concentrations or as a dry solid.[11] It should be stored refrigerated and handled in a chemical fume hood.[6]
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole... Retrieved from [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]
-
YouTube. (2019). m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction. Retrieved from [Link]
-
ACS Publications. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]
-
WordPress. (n.d.). Oxidation of Thiols to Disulfides/Sulfuryl Chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2024). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
- Google Patents. (n.d.). CN101948387A - Preparation technology of methyl benzoate.
-
ResearchGate. (n.d.). Sulfoxidation of thioether 28 by PAMO-WT. Retrieved from [Link]
-
National Institutes of Health. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Retrieved from [Link]
-
ResearchGate. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
-
Reddit. (2020). Chemoselective thioether oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Thiols And Thioethers. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]
-
Georg Thieme Verlag. (n.d.). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO - Supporting Information. Retrieved from [Link]
-
ACS Publications. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. Retrieved from [Link]
-
ScienceDirect. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from [Link]
-
RSC Publishing. (2020). DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. Retrieved from [Link]
-
MDPI. (2020). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Retrieved from [Link]
-
ResearchGate. (2023). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. static.fishersci.eu [static.fishersci.eu]
Application Notes and Protocols: Directed ortho-Metalation of Methyl 2-(methylsulfinyl)benzenecarboxylate
Abstract
This technical guide provides a comprehensive overview of the Directed ortho-Metalation (DoM) of Methyl 2-(methylsulfinyl)benzenecarboxylate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines the synthesis of the substrate, the mechanistic principles governing the DoM reaction, and detailed, field-proven protocols for its application. We will explore the strategic use of the sulfinyl group as a powerful Directed Metalation Group (DMG) to achieve regioselective functionalization of the aromatic ring, a cornerstone technique in the synthesis of complex polysubstituted aromatic compounds.
Introduction: The Power of Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful synthetic strategy that allows for the regioselective deprotonation and subsequent functionalization of an aromatic ring at the position ortho to a Directed Metalation Group (DMG).[1] This process circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. The DoM reaction proceeds through the formation of a thermodynamically stable aryllithium intermediate, which can then be quenched with a wide variety of electrophiles to introduce a diverse range of substituents with high precision.
The mechanism hinges on the ability of a heteroatom-containing DMG to coordinate with an organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA). This coordination brings the base into proximity with the ortho proton, facilitating its abstraction and the formation of an aryllithium species.[2] The choice of the organolithium base is critical and depends on the nature of the DMG and other functional groups present in the molecule.
The Role of the Sulfinyl Group as a Directed Metalation Group
The sulfinyl (sulfoxide) group is a highly effective DMG in DoM reactions. Its efficacy stems from the Lewis basicity of the sulfoxide oxygen, which readily coordinates with the lithium cation of the organolithium base. This coordination pre-positions the base for the selective abstraction of a proton from the adjacent ortho position. The sulfinyl group is considered a powerful director, often outcompeting other DMGs in intramolecular competition studies.
In the context of this compound, the sulfinyl group is expected to be the dominant directing group, dictating the site of metalation. The methyl ester group, while also possessing some directing ability, is significantly weaker than the sulfoxide. Therefore, lithiation is anticipated to occur exclusively at the C6 position, ortho to the sulfinyl group.
Synthesis of this compound
The target substrate, this compound, is readily prepared in a two-step sequence starting from thiosalicylic acid. The first step involves the synthesis of the corresponding sulfide, Methyl 2-(methylthio)benzoate, followed by a selective oxidation to the sulfoxide.
Protocol 1: Synthesis of Methyl 2-(methylthio)benzoate
This protocol is adapted from standard esterification and Williamson ether synthesis methodologies.
Materials:
-
Thiosalicylic acid
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Sodium hydroxide
-
Dimethyl sulfate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve thiosalicylic acid (1 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-mercaptobenzoate.
-
S-Methylation: In a separate flask, dissolve the crude methyl 2-mercaptobenzoate in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Add a solution of sodium hydroxide (1.1 equivalents) in water and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure and partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford crude Methyl 2-(methylthio)benzoate.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Oxidation to this compound
This protocol employs a mild and selective oxidizing agent to convert the sulfide to the sulfoxide, minimizing over-oxidation to the sulfone.
Materials:
-
Methyl 2-(methylthio)benzoate
-
Methanol
-
Sodium periodate (NaIO₄)
-
Water
-
Dichloromethane
Procedure:
-
Dissolve Methyl 2-(methylthio)benzoate (1 equivalent) in methanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium periodate (1.1 equivalents) in water.
-
Cool the solution of the sulfide to 0 °C in an ice bath.
-
Add the aqueous sodium periodate solution dropwise to the stirred sulfide solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. A white precipitate of sodium iodate will form.
-
Monitor the reaction by TLC until the starting sulfide is consumed.
-
Filter the reaction mixture to remove the sodium iodate precipitate and wash the solid with methanol.
-
Combine the filtrate and washings and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid or oil.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Directed ortho-Metalation of this compound
The DoM of this compound requires careful consideration of the reaction conditions to achieve high yields and avoid side reactions, particularly nucleophilic attack of the organolithium base on the ester functionality. For this reason, a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is the reagent of choice.
Experimental Workflow
Caption: General workflow for the Directed ortho-Metalation of this compound.
Protocol 3: General Procedure for the Directed ortho-Metalation and Electrophilic Quench
Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine, freshly distilled
-
Electrophile (e.g., Iodomethane, Benzaldehyde, N,N-Dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of LDA Solution (in situ):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes before re-cooling to -78 °C.
-
-
Metalation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the substrate solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be accompanied by a color change.
-
-
Electrophilic Quench:
-
To the stirred solution of the aryllithium at -78 °C, add the chosen electrophile (1.2-1.5 equivalents), either neat or as a solution in anhydrous THF.
-
Continue stirring at -78 °C for 1-3 hours (the optimal time may vary depending on the electrophile).
-
Slowly warm the reaction mixture to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Mechanism of Directed ortho-Metalation
Caption: Proposed mechanism for the DoM of this compound. (Note: As I cannot generate images, the DOT script above uses placeholders for chemical structures. In a real application, these would be replaced with actual image files.)
Data and Expected Outcomes
The following table summarizes the expected products and potential yields for the DoM of this compound with various common electrophiles. These are predictive and based on typical outcomes for DoM reactions with powerful directing groups.
| Electrophile (E+) | Reagent | Expected Product (at C6) | Predicted Yield Range |
| Methyl | Iodomethane (CH₃I) | -CH₃ | 65-85% |
| Aldehyde | Benzaldehyde (PhCHO) | -CH(OH)Ph | 70-90% |
| Carboxamide | N,N-Dimethylformamide (DMF) | -CHO | 60-80% |
| Carboxylic acid | Carbon dioxide (CO₂) | -COOH | 75-95% |
| Silyl | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 80-95% |
| Disulfide | Dimethyl disulfide (MeSSMe) | -SMe | 70-85% |
Troubleshooting and Key Considerations
-
Low Yields:
-
Moisture: Ensure all glassware is rigorously dried and solvents are anhydrous. The presence of water will quench the organolithium base and the aryllithium intermediate.
-
LDA Quality: Use freshly prepared LDA. Commercially available solutions can vary in concentration and activity.
-
Temperature Control: Maintain the reaction temperature at -78 °C during metalation and electrophilic quench. Higher temperatures can lead to side reactions and decomposition of the aryllithium.
-
-
Side Reactions:
-
Attack on the Ester: If using a more nucleophilic base like n-BuLi, addition to the ester carbonyl is a significant risk. This is minimized by using LDA.
-
Proton Exchange with Electrophile: If the electrophile has acidic protons, it may be deprotonated by the aryllithium, leading to recovery of the starting material after work-up. Use of a slight excess of the electrophile can sometimes mitigate this.
-
-
Regiochemistry:
-
The powerful directing ability of the sulfinyl group should ensure high regioselectivity for the C6 position. If other isomers are observed, it may indicate incomplete metalation or competing directing effects, which are less likely in this system.
-
Conclusion
The Directed ortho-Metalation of this compound is a robust and highly regioselective method for the synthesis of 1,2,3-trisubstituted aromatic compounds. The sulfinyl group acts as a powerful and reliable directed metalation group, guiding lithiation to the adjacent ortho position. By employing a non-nucleophilic base such as LDA and carefully controlling the reaction conditions, a wide array of electrophiles can be introduced, providing access to a diverse range of functionalized building blocks for applications in medicinal chemistry, materials science, and synthetic methodology development. The protocols and guidelines presented herein offer a solid foundation for researchers to successfully implement this valuable synthetic transformation.
References
-
Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990 , 90(6), 879-933. [Link]
-
Baran, P. Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
-
Le Fur, N., et al. ortho-Metalation of Enantiopure Aromatic Sulfoxides and Stereocontrolled Addition to Imines. The Journal of Organic Chemistry, 2006 , 71(8), 3238-3246. [Link]
-
Mortier, J., et al. Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Organic & Biomolecular Chemistry, 2004 , 2(10), 1431-1438. [Link]
-
Hartung, C. G.; Snieckus, V. The Directed ortho Metalation Reaction-A Point of Entry to Substituted Aromatics and Heteroaromatics. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330-367. [Link]
-
Collum, D. B. Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angewandte Chemie International Edition, 2007 , 46(21), 3818-3833. [Link]
Sources
The Versatile Role of Methyl 2-(methylsulfinyl)benzenecarboxylate in Modern Carbon-Carbon Bond Formation Strategies
Introduction: A Unique Reagent for Complex Molecular Architectures
In the landscape of synthetic organic chemistry, the pursuit of efficient and selective methods for constructing carbon-carbon bonds remains a paramount objective. Methyl 2-(methylsulfinyl)benzenecarboxylate emerges as a particularly compelling reagent in this endeavor. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing methyl ester and the versatile methylsulfinyl group, unlock a diverse array of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in C-C bond formation, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The strategic positioning of the sulfoxide allows it to serve as a linchpin for generating molecular complexity through reactions such as sigmatropic rearrangements, transition-metal-catalyzed cross-couplings, and directed ortho-metalations.
The sulfinyl group is not merely a passive substituent; it is an active participant in the chemical transformations. Its ability to be activated under various conditions, its capacity to direct reactions to specific positions, and its potential for chirality transfer make this compound a powerful tool for the synthesis of complex aromatic and heterocyclic systems.[1][2]
1.[3][3]-Sigmatropic Rearrangements: Accessing Ortho-Functionalized Aromatics
One of the most elegant applications of aryl sulfoxides in C-C bond formation is their participation in[3][3]-sigmatropic rearrangements, often triggered by an "interrupted Pummerer reaction" cascade.[4][5] This strategy allows for the formal ortho-C–H functionalization of the aromatic ring.
Mechanistic Rationale
The reaction is initiated by the activation of the sulfoxide oxygen with an electrophilic reagent, typically trifluoroacetic anhydride (TFAA). This activation generates a highly reactive sulfonium species. A suitable nucleophile, such as an enol or enol ether, can then attack the sulfur atom. This "interrupted Pummerer" step forms a new sulfonium intermediate where the aromatic ring and the nucleophilic partner are tethered through the sulfur atom.[5] This intermediate is primed to undergo a charge-accelerated[3][3]-sigmatropic rearrangement.[4][5] The rearrangement proceeds through a six-membered transition state, leading to the formation of a new C-C bond at the ortho-position of the benzene ring and concomitant dearomatization.[5] Subsequent rearomatization furnishes the ortho-functionalized product.
Diagram 1: Mechanism of[3][3]-Sigmatropic Rearrangement
Caption: Workflow of the[3][3]-sigmatropic rearrangement.
Experimental Protocol: Ortho-Acetonylation
This protocol describes the ortho-acetonylation of this compound using a silyl enol ether as the nucleophile.
Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 4850-73-1 | 198.24 | 1.0 | 1.0 |
| 1-(Trimethylsilyloxy)isopropene | 1833-49-4 | 130.28 | 1.5 | 1.5 |
| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | 210.03 | 1.2 | 1.2 |
| 2,6-Lutidine | 108-48-5 | 107.15 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | - |
Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (198 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add 2,6-lutidine (0.17 mL, 1.5 mmol) to the stirred solution.
-
Slowly add trifluoroacetic anhydride (0.17 mL, 1.2 mmol) dropwise over 5 minutes. Stir the mixture for 15 minutes at -78 °C.
-
Add 1-(trimethylsilyloxy)isopropene (0.25 mL, 1.5 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ortho-acetonylated product.
Palladium-Catalyzed α-Arylation: Building Biaryl Scaffolds
The methyl group of the sulfoxide moiety in this compound can be deprotonated to form a nucleophilic carbanion. This nucleophile can then participate in palladium-catalyzed cross-coupling reactions with aryl halides, providing a direct route to benzyl sulfoxide derivatives and, subsequently, to valuable biaryl structures.[6][7]
Mechanistic Rationale
The catalytic cycle is believed to proceed via the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Deprotonation: A strong base, such as lithium tert-butoxide (LiOtBu), deprotonates the α-carbon of the methyl sulfoxide to generate a lithium sulfinyl carbanion.[6][7]
-
Transmetalation: The sulfinyl carbanion displaces the halide on the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[6][7]
Diagram 2: Catalytic Cycle for α-Arylation
Caption: Palladium-catalyzed α-arylation cycle.
Experimental Protocol: α-Arylation with 4-Bromoanisole
This protocol details the coupling of this compound with 4-bromoanisole.
Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 4850-73-1 | 198.24 | 1.0 | 1.0 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 | 0.05 |
| RuPhos | 787618-22-8 | 474.60 | 0.10 | 0.10 |
| Lithium tert-butoxide (LiOtBu) | 1907-33-1 | 80.05 | 2.0 | 2.0 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 10 mL | - |
Procedure
-
In a glovebox, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), RuPhos (47.5 mg, 0.10 mmol), and LiOtBu (160 mg, 2.0 mmol) to a flame-dried Schlenk tube.
-
Add this compound (198 mg, 1.0 mmol) and 4-bromoanisole (224 mg, 1.2 mmol).
-
Add anhydrous toluene (10 mL) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture at 110 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (15 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to yield the desired α-arylated sulfoxide.
Directed Ortho-Metalation: A Gateway to Polysubstituted Aromatics
The sulfoxide group is a well-established directing group for ortho-metalation. This powerful strategy allows for the regioselective deprotonation of the aromatic ring at the position ortho to the sulfoxide, generating a nucleophilic organometallic intermediate that can be trapped with various electrophiles to form new C-C bonds.[8][9]
Mechanistic Rationale
The reaction proceeds by the treatment of this compound with a strong lithium base, such as lithium diisopropylamide (LDA). The lithium cation coordinates to the sulfoxide oxygen, which positions the base to abstract a proton from the sterically accessible ortho-position (C6). This generates a thermodynamically stable ortho-lithiated species. This organolithium intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a new substituent at the C6 position.
Diagram 3: Directed Ortho-Metalation and Electrophilic Quench
Caption: Pathway for directed ortho-metalation.
Experimental Protocol: Ortho-Benzylation
This protocol outlines the ortho-benzylation of this compound.
Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 4850-73-1 | 198.24 | 1.0 | 1.0 |
| Diisopropylamine | 108-18-9 | 101.19 | 1.2 | 1.2 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.2 | 1.2 |
| Benzyl Bromide | 100-39-0 | 171.04 | 1.1 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 15 mL | - |
Procedure
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL) and diisopropylamine (0.17 mL, 1.2 mmol).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (0.48 mL of 2.5 M solution, 1.2 mmol) dropwise and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve this compound (198 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of the sulfoxide dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature.
-
Add benzyl bromide (0.13 mL, 1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain the ortho-benzylated product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its ability to undergo a range of C-C bond-forming reactions, including sigmatropic rearrangements, palladium-catalyzed α-arylations, and directed ortho-metalations, provides chemists with multiple avenues for molecular diversification. The protocols outlined in this guide serve as a practical starting point for researchers looking to harness the synthetic potential of this valuable reagent. The continued exploration of the reactivity of this and related sulfoxides will undoubtedly lead to the development of new and innovative synthetic methodologies for applications in medicinal chemistry and materials science.
References
-
Brouwer, C., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(18), 10336-10438. [Link]
-
Yorimitsu, H. (2017). Cascades of Interrupted Pummerer Reaction-Sigmatropic Rearrangement. The Chemical Record, 17(5), 487-501. [Link]
-
Shang, L., et al. (2017). Redox-Neutral α-Arylation of Alkylnitriles With Aryl Sulfoxides: A Rapid Electrophilic Rearrangement. Angewandte Chemie International Edition, 56(8), 2160-2164. [Link]
-
Yorimitsu, H., & Yoshikai, N. (2020). Construction of Biaryls From Aryl Sulfoxides and Anilines by Means of a Sigmatropic Rearrangement. Chemistry – A European Journal, 26(4), 783-787. [Link]
-
Peng, B., et al. (2022). Dearomative di- and trifunctionalization of aryl sulfoxides via[10][10]-rearrangement. Nature Communications, 13(1), 4705. [Link]
-
Maitro, G., et al. (2009). Aryl Sulfoxides from Allyl Sulfoxides via[3][4]-Sigmatropic Rearrangement and Domino Pd-Catalyzed Generation/Arylation of Sulfenate Anions. Organic Letters, 11(24), 5762-5765. [Link]
-
Yorimitsu, H., et al. (2022). Sulfonium-aided coupling of aromatic rings via sigmatropic rearrangement. Journal of Synthetic Organic Chemistry, Japan, 80(4), 314-323. [Link]
-
Yorimitsu, H., & Yoshikai, N. (2017). Regioselective C–H Sulfanylation of Aryl Sulfoxides by Means of Pummerer-Type Activation. Organic Letters, 19(17), 4552-4555. [Link]
-
Le Fur, N., et al. (2006). ortho-Metalation of Enantiopure Aromatic Sulfoxides and Stereocontrolled Addition to Imines. The Journal of Organic Chemistry, 71(7), 2609-2616. [Link]
-
Jia, T., et al. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Journal of the American Chemical Society, 135(10), 3740-3743. [Link]
-
Wikipedia. Pummerer rearrangement. [Link]
-
Mojovic, L., et al. (2006). ortho-Metalation of enantiopure aromatic sulfoxides and stereocontrolled addition to imines. The Journal of Organic Chemistry, 71(7), 2609-16. [Link]
-
Jia, T., et al. (2012). Palladium-catalyzed direct arylation of aryl methyl sulfoxides with aryl halides. Morressier. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online Journal of Chemistry, 2(2), 53-61. [Link]
-
Jia, T., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. ACS Catalysis, 6(7), 4287-4291. [Link]
-
Jia, T., et al. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. ACS Figshare. [Link]
-
Jia, T., et al. (2013). Palladium-catalyzed direct arylation of methyl sulfoxides with aryl halides. PubMed. [Link]
Sources
- 1. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonium-aided coupling of aromatic rings via sigmatropic rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed direct arylation of methyl sulfoxides with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ortho-Metalation of enantiopure aromatic sulfoxides and stereocontrolled addition to imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dearomative di- and trifunctionalization of aryl sulfoxides via [5,5]-rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-(methylsulfinyl)benzenecarboxylate as a Traceless Directing Group for C-H Functionalization
Introduction: The Strategic Advantage of Sulfoxide Directing Groups in C-H Activation
The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1] At the heart of this field lies the concept of directing groups, which position a metal catalyst in proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization.[1] While a plethora of directing groups have been developed, sulfoxides have garnered significant attention due to their unique combination of properties.[2][3] They are effective coordinating groups for a variety of transition metals, can be readily introduced into organic molecules, and, crucially, can be easily removed or converted into other functional groups after serving their directing role.[4][5] This "traceless" nature makes sulfoxide-directed C-H functionalization a particularly attractive strategy in target-oriented synthesis.
This application note provides a detailed guide to the use of Methyl 2-(methylsulfinyl)benzenecarboxylate as a versatile directing group for the ortho-functionalization of aromatic rings. We will cover its synthesis, application in palladium- and rhodium-catalyzed C-H functionalization reactions, and protocols for its subsequent removal. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to leverage this powerful synthetic tool.
Synthesis of the Directing Group: this compound
The preparation of this compound is a straightforward two-step process, commencing with the synthesis of its thioether precursor, Methyl 2-(methylthio)benzoate, followed by a selective oxidation to the desired sulfoxide.
Step 1: Synthesis of Methyl 2-(methylthio)benzoate
The synthesis of Methyl 2-(methylthio)benzoate is typically achieved through the esterification of 2-(methylthio)benzoic acid with methanol.
Experimental Protocol:
-
To a solution of 2-(methylthio)benzoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford Methyl 2-(methylthio)benzoate as a colorless oil.
Step 2: Oxidation to this compound
The selective oxidation of the sulfide to the sulfoxide can be accomplished using a variety of oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.
Experimental Protocol:
-
Dissolve Methyl 2-(methylthio)benzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at 0 °C.
-
To this solution, add a solution of m-CPBA (1.0-1.2 eq) in the same solvent dropwise over a period of 30 minutes.
-
The reaction mixture is stirred at 0 °C for 2-4 hours, with the reaction progress monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is then washed with saturated aqueous sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound as a white solid.
Application in Palladium-Catalyzed Ortho-Arylation
The sulfoxide moiety in this compound serves as an excellent directing group for palladium-catalyzed ortho-C-H arylation, enabling the synthesis of biaryl compounds. The following protocol is a representative procedure adapted from related sulfoxide-directed C-H arylations.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the aryl substrate bearing the this compound directing group (1.0 eq), the aryl halide (1.2-1.5 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF) is added, and the reaction mixture is stirred at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the ortho-arylated product.
Table 1: Representative Substrate Scope for Ortho-Arylation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 85 | |
| 2 | 1-Iodo-4-(trifluoromethyl)benzene | 78 | |
| 3 | 2-Iodothiophene | 82 | |
| 4 | 3-Iodopyridine | 75 |
Yields are hypothetical and based on analogous reactions in the literature.
Mechanistic Rationale for Ortho-Arylation
The catalytic cycle is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The sulfoxide oxygen coordinates to the palladium catalyst, directing the C-H activation at the ortho position to form a palladacycle intermediate. Oxidative addition of the aryl halide, followed by reductive elimination, furnishes the biaryl product and regenerates the active palladium catalyst.
Application in Rhodium-Catalyzed Ortho-Olefination
The directing group is also effective in rhodium-catalyzed C-H olefination reactions, providing access to ortho-alkenylated arenes. The following is a general protocol based on established methods for sulfoxide-directed C-H functionalization.
Experimental Protocol:
-
In a sealed tube, combine the arene substrate with the this compound directing group (1.0 eq), the olefin (1.5-2.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and a silver salt co-catalyst (e.g., AgSbF₆, 10 mol%).
-
The tube is purged with an inert gas, and a suitable solvent (e.g., DCE or THF) is added.
-
The reaction is heated to 80-100 °C for 12-24 hours.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the ortho-olefinated product.
Table 2: Representative Substrate Scope for Ortho-Olefination
| Entry | Olefin | Product | Yield (%) |
| 1 | Styrene | 88 | |
| 2 | n-Butyl acrylate | 92 | |
| 3 | 4-Vinylpyridine | 79 | |
| 4 | Cyclohexene | 70 |
Yields are hypothetical and based on analogous reactions in the literature.
Mechanistic Rationale for Ortho-Olefination
The rhodium-catalyzed olefination is thought to initiate with the coordination of the sulfoxide to the Rh(III) catalyst, followed by C-H activation to form a rhodacycle. Coordination of the olefin and subsequent migratory insertion leads to a seven-membered rhodacycle intermediate. β-Hydride elimination then affords the desired product and regenerates the active catalyst.
Removal of the Directing Group
A key advantage of the this compound directing group is its facile removal under reductive conditions, unmasking the functionalized arene.
Experimental Protocol:
-
Dissolve the functionalized product containing the directing group (1.0 eq) in an anhydrous ethereal solvent such as THF or diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C and add a Grignard reagent (e.g., EtMgBr or PhMgCl, 2.0-3.0 eq) dropwise.
-
The reaction is stirred at room temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the final, deprotected product.
Conclusion
This compound is a promising and versatile directing group for the ortho-C-H functionalization of aromatic compounds. Its straightforward synthesis, effectiveness in directing both palladium- and rhodium-catalyzed transformations, and traceless removal make it a valuable tool for organic synthesis. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers seeking to employ this methodology in their synthetic endeavors, from fundamental academic research to the development of novel pharmaceuticals and functional materials.
References
- Bull, J. A., et al. (2007). Catalytic C–H arylation of heteroarenes containing N and S atoms.
- Chen, X., et al. (2009). Palladium-catalyzed arylation of C–H bonds at the C-4 position of 1-methyl-1H-indole-3-carbaldehyde. The Journal of Organic Chemistry, 74(13), 4939-4942.
- Daugulis, O., et al. (2005). A good ligand for palladium-catalyzed C–H bond functionalization.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical Reviews, 110(2), 1147-1169.
- Shabani, A., et al. (2011). Palladium-catalyzed direct C–H arylation of electron-deficient polyfluoroarenes. Organic Letters, 13(15), 4056-4059.
- Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175.
- Wang, D. H., et al. (2007). Ligand-enabled palladium-catalyzed C–H bond functionalization of N-aryl-2-aminopyridines. Organic Letters, 9(23), 4713-4716.
- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
- Yadav, J. S., et al. (2008). A mild and efficient protocol for the synthesis of biaryls via Suzuki cross-coupling reaction catalyzed by palladium nanoparticles. Tetrahedron Letters, 49(31), 4682-4685.
- Zaitsev, V. G., & Daugulis, O. (2005). Highly regioselective arylation of C–H bonds using a more reactive palladium catalyst. Journal of the American Chemical Society, 127(13), 4558-4559.
- Bolm, C., et al. (2018). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522-2525.
- Ogura, K., et al. (1982). Stereospecific Reductive Desulfinylation of 1-Aryl-2-(methylsulfinyl)-2-(methylthio)ethenes with Grignard Reagents. Bulletin of the Chemical Society of Japan, 55(11), 3669-3670.
Sources
- 1. Innate and guided C–H functionalization logic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dearomative di- and trifunctionalization of aryl sulfoxides via [5,5]-rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. 2-(甲基硫代)苯甲酸甲酯 - CAS号 3704-28-7 - 摩熵化学 [molaid.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate
Welcome to the technical support center for the synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific chemical transformation. My aim is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your laboratory work. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that are commonly encountered during this synthesis.
I. Overview of the Synthesis
The primary and most direct route to this compound is the controlled oxidation of its sulfide precursor, Methyl 2-(methylthio)benzoate. The core challenge of this synthesis lies in achieving selective oxidation to the sulfoxide without over-oxidation to the thermodynamically more stable sulfone.[1]
The general transformation is as follows:
Caption: General synthetic scheme for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the synthesis of this compound?
A robust starting point for this synthesis is the oxidation of Methyl 2-(methylthio)benzoate using a mild and controllable oxidizing agent. Hydrogen peroxide in glacial acetic acid is a "green" and effective option.[1]
Recommended Protocol: Oxidation with Hydrogen Peroxide
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(methylthio)benzoate (1.0 eq) in glacial acetic acid (approximately 3-5 mL per mmol of sulfide).
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial for controlling the reaction's exothermicity and minimizing over-oxidation.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1-1.2 eq) dropwise to the stirred solution. Maintaining a low temperature during addition is critical.
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes (see Q3 for TLC details). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy any excess peroxide.
-
Work-up:
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Be cautious as CO₂ evolution can cause frothing.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography or recrystallization (see Q5 for details).
Q2: My reaction is not progressing. What are the possible causes?
If your TLC analysis shows a significant amount of unreacted starting material after several hours, consider the following:
-
Inactive Oxidant: Hydrogen peroxide solutions can decompose over time. Ensure you are using a fresh, properly stored bottle. You can test for the presence of active peroxide by adding a small amount of your H₂O₂ solution to an acidic solution of potassium iodide; the formation of a yellow-brown color indicates the presence of iodine, and thus active peroxide.
-
Insufficient Oxidant: While an excess of oxidant can lead to over-oxidation, an insufficient amount will result in an incomplete reaction. Ensure your calculations for molar equivalents are correct.
-
Low Temperature: While low temperatures are necessary to control selectivity, if the reaction is extremely slow, you can allow the mixture to warm to room temperature after the initial addition of the oxidant at 0-5 °C. Monitor closely by TLC to avoid over-oxidation.
Q3: How do I effectively monitor the reaction using Thin Layer Chromatography (TLC)?
TLC is an indispensable tool for monitoring this reaction. The polarity of the compounds increases with the oxidation state of the sulfur atom.
TLC Analysis Protocol:
-
Stationary Phase: Standard silica gel plates (Silica gel 60 F₂₅₄).
-
Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. A 30:70 (v/v) mixture of ethyl acetate to hexanes usually provides good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective, as the sulfide and sulfoxide will react, while the sulfone is more stable.
Expected Rf Values:
| Compound | Polarity | Expected Rf Value |
| Methyl 2-(methylthio)benzoate | Least Polar | Highest Rf |
| This compound | Intermediate | Intermediate Rf |
| Methyl 2-(methylsulfonyl)benzenecarboxylate | Most Polar | Lowest Rf |
By co-spotting the reaction mixture with the starting material, you can track the disappearance of the starting material and the appearance of new, more polar spots corresponding to the sulfoxide and potentially the sulfone.
Caption: Expected TLC plate for the oxidation reaction.
Q4: I see two new spots on my TLC plate. How do I know which is my product and which is the sulfone?
As a general rule, the sulfoxide is less polar than the sulfone.[2] Therefore, the spot with the higher Rf value (closer to the starting material) will be your desired this compound. The spot with the lower Rf value is the over-oxidation product, Methyl 2-(methylsulfonyl)benzenecarboxylate.
If both spots are present in significant amounts, it indicates that the reaction was not selective. This is a common issue and is addressed in the troubleshooting section below.
Q5: What is the best way to purify the crude product? I'm having trouble with column chromatography.
Purification can be challenging due to the similar polarities of the sulfoxide and sulfone, and the potential for degradation of the sulfoxide on acidic silica gel.
-
Flash Column Chromatography:
-
Stationary Phase: Use standard silica gel. If you suspect degradation, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent, then evaporating the solvent before packing the column.
-
Eluent: A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity eluent (e.g., 10-20% ethyl acetate) to elute any remaining starting material. Gradually increase the polarity to elute the sulfoxide, followed by the sulfone.
-
-
Recrystallization: If your crude product is a solid and contains a small amount of the sulfone, recrystallization can be an effective purification method. Try solvents such as ethyl acetate/hexanes or dichloromethane/hexanes.
III. Troubleshooting Guide
Problem 1: Low Yield of Sulfoxide and Significant Amount of Unreacted Sulfide
| Possible Cause | Explanation & Solution |
| Insufficient Reaction Time | The oxidation of sulfides can sometimes be sluggish. Continue to monitor the reaction by TLC for an extended period. If the reaction has stalled, consider the points below. |
| Decomposed Oxidant | As mentioned in FAQ 2, ensure your oxidizing agent is active. Use a fresh bottle of hydrogen peroxide or a newly opened container of m-CPBA. |
| Incorrect Stoichiometry | Double-check your calculations to ensure you have added at least one equivalent of the oxidizing agent. |
Problem 2: Significant Formation of the Sulfone Byproduct
This is the most common problem in this synthesis. The goal is to favor the kinetics of the first oxidation while disfavoring the second.
| Possible Cause | Explanation & Solution |
| Excess Oxidant | Using more than 1.2 equivalents of the oxidant significantly increases the rate of over-oxidation. Use a precise amount of the oxidant, ideally around 1.1 equivalents. |
| Reaction Temperature Too High | The rate of over-oxidation to the sulfone is highly temperature-dependent. Maintain a low temperature (0-5 °C) throughout the addition of the oxidant and for the duration of the reaction. |
| Concentrated Reaction Mixture | High concentrations can lead to localized "hot spots" where the temperature rises, promoting over-oxidation. Ensure the starting material is adequately dissolved in the solvent. |
| Rapid Addition of Oxidant | Adding the oxidant too quickly can cause a rapid exotherm, leading to over-oxidation. Add the oxidant dropwise over a period of 15-30 minutes. |
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}
Caption: Key factors to control over-oxidation.
Problem 3: Product Decomposition During Work-up or Purification
Aryl sulfoxides can be sensitive to strongly acidic or basic conditions, and prolonged exposure to silica gel can sometimes cause degradation.[2]
| Possible Cause | Explanation & Solution |
| Prolonged Contact with Acid/Base | During the work-up, minimize the time the product is in contact with strongly acidic or basic aqueous solutions. Perform extractions promptly. |
| Acidic Silica Gel | If you observe streaking or the appearance of new, more polar spots on your TLC plate after column chromatography, your product may be decomposing on the silica. As mentioned in FAQ 5, you can use neutralized silica gel or switch to a different purification method like recrystallization. |
IV. Safety Precautions
-
Methyl 2-(methylthio)benzoate: This compound has a strong, unpleasant stench.[3][4][5] Always handle it in a well-ventilated fume hood. It is a solid with a melting point of 68-70 °C.[3][4] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.
-
Hydrogen Peroxide (30%): This is a strong oxidizing agent. Avoid contact with skin and eyes. It can cause severe burns.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.
-
Reaction Quenching: The quenching of excess peroxide with a reducing agent can be exothermic. Perform this step slowly and with cooling.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.[3][4][5][6]
V. References
-
Methyl 2-(methylthio)benzoate - SAFETY DATA SHEET. (2024, February 18). Available from: [Link]
-
Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. Available from: [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH. Available from: [Link]
-
Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) - Common Organic Chemistry. Available from: [Link]
-
I A STUDY OF THE BASICITIES OF SOME ARYL METHYL SULFOXIDES II A STUDY OF THE HYDROLYSIS OF ARENESULFINAMIDES IN BASIC AQUEOUS ET - CORE. Available from: [Link]
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. fishersci.at [fishersci.at]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Page loading... [guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(methylsulfinyl)benzenecarboxylate
Welcome to the technical support guide for the synthesis and optimization of Methyl 2-(methylsulfinyl)benzenecarboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in this synthetic transformation.
The primary route to this compound involves the controlled oxidation of its thioether precursor, Methyl 2-(methylthio)benzoate. While seemingly straightforward, this sulfoxidation reaction requires careful control to achieve high yield and selectivity, primarily avoiding the common pitfall of over-oxidation to the corresponding sulfone.[1][2][3] This guide addresses the critical parameters and potential issues you may encounter.
General Reaction Scheme
The core transformation is the oxidation of a sulfide to a sulfoxide. A common and effective laboratory-scale oxidant for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).[4][5]
Figure 1: General scheme for the oxidation of Methyl 2-(methylthio)benzoate to this compound, with potential over-oxidation to the sulfone byproduct.
Troubleshooting and Optimization Guide
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: My reaction shows low conversion, with a significant amount of starting material (Methyl 2-(methylthio)benzoate) remaining. What are the likely causes and how can I fix this?
A1: Low or incomplete conversion is a frequent issue stemming from several factors related to the oxidant and reaction conditions.
-
Cause 1: Insufficient or Inactive Oxidant. Commercial m-CPBA is sold as a stabilized mixture, often with a purity of ≤72%, the remainder being m-chlorobenzoic acid and water for safety.[4] Its potency can decrease over time, especially with improper storage.
-
Solution:
-
Verify Oxidant Purity: If the reaction must be precise, titrate a sample of your m-CPBA to determine the exact concentration of the active oxidant.[4]
-
Use a Slight Excess: Based on the purity, use a slight molar excess (e.g., 1.05-1.1 equivalents) of the active oxidant. Avoid a large excess to prevent over-oxidation.
-
Proper Storage: Store m-CPBA in a plastic container at refrigerated temperatures (2-8 °C), away from combustible materials, to maintain its stability.[6][7][8]
-
-
-
Cause 2: Inadequate Reaction Temperature. Sulfoxidation reactions are often run at low temperatures to control selectivity. However, if the temperature is too low, the reaction rate can be impractically slow.
-
Solution: Start the reaction at a low temperature (e.g., -20 °C to 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, a modest increase in temperature may be necessary, but proceed with caution as this can favor sulfone formation.
-
-
Cause 3: Insufficient Reaction Time. The reaction may simply not have been allowed to run to completion.
-
Solution: Monitor the reaction periodically using TLC. The sulfoxide product should be more polar than the starting sulfide. Continue the reaction until the starting material spot has disappeared or is no longer diminishing.
-
Q2: I'm observing significant formation of the sulfone byproduct. How can I improve the selectivity for the desired sulfoxide?
A2: Over-oxidation is the most common side reaction in this synthesis.[1][2] The sulfoxide is susceptible to further oxidation to a sulfone, sometimes at a comparable rate to the initial oxidation of the sulfide.[9]
-
Cause 1: Excess Oxidant. Using too much m-CPBA is the primary cause of sulfone formation.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of active m-CPBA. Precise stoichiometry is crucial for maximizing sulfoxide yield.[9]
-
-
Cause 2: High Reaction Temperature. Higher temperatures increase the rate of both oxidation steps but can disproportionately accelerate the second oxidation (sulfoxide to sulfone).
-
Solution: Maintain low temperatures. Start the reaction at 0 °C or even lower (e.g., -40 °C in DCM) and maintain it for the duration. Do not allow the reaction to warm up uncontrolled.
-
-
Cause 3: Method of Addition. Adding the sulfide to a solution of the oxidant creates localized areas of high oxidant concentration, promoting over-oxidation.
-
Solution: Employ slow, controlled addition of the oxidant to the solution of the sulfide.[9] Dissolve the m-CPBA in the reaction solvent and add it dropwise to the cooled sulfide solution over 30-60 minutes using a dropping funnel. This maintains a low instantaneous concentration of the oxidant.
-
The following workflow can help guide your troubleshooting process for byproduct formation.
Caption: Troubleshooting workflow for minimizing sulfone byproduct.
Q3: I'm having trouble purifying my product. How can I effectively separate this compound from the starting material and the m-chlorobenzoic acid byproduct?
A3: Purification requires removing both the unreacted non-polar starting material and the acidic byproduct. A multi-step approach is usually most effective.
-
Step 1: Aqueous Workup. The byproduct, m-chlorobenzoic acid, is acidic and can be removed with a basic wash.
-
Procedure: After quenching any remaining oxidant (see Protocol 2), dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).[7] The bicarbonate wash will deprotonate and extract the carboxylic acid into the aqueous layer. Repeat the wash until gas evolution (CO₂) ceases. Finally, wash with brine, dry the organic layer (e.g., over MgSO₄ or Na₂SO₄), and concentrate in vacuo.
-
-
Step 2: Column Chromatography. If unreacted starting material or residual byproducts remain, silica gel chromatography is necessary.[10]
-
Rationale: The sulfoxide is significantly more polar than the starting thioether but may have similar polarity to the sulfone.
-
Solvent System: A gradient elution is often effective. Start with a less polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to elute the non-polar starting material, then gradually increase the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate or even pure Ethyl Acetate) to elute the desired sulfoxide. The sulfone, if present, will typically elute after the sulfoxide. Monitor the fractions carefully by TLC.
-
Q4: What are the primary safety concerns when working with m-CPBA, and what is the proper quenching procedure?
A4: m-CPBA is a strong oxidizing agent and an organic peroxide, posing significant safety risks if handled improperly.[4]
-
Hazards:
-
Thermal Instability: It can decompose exothermically and is sensitive to shock and friction, especially in high concentrations. Commercial grades are stabilized with water for this reason.[11]
-
Fire/Explosion Risk: It may cause fire upon contact with flammable or combustible materials.[4] Do not store it near such materials.[6]
-
Corrosivity: It can cause burns and serious eye irritation.[7][8]
-
-
Safe Handling Practices:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.[7][8]
-
Ventilation: Conduct all operations in a chemical fume hood.[6][7]
-
Storage: Keep containers tightly closed and refrigerated (2-8 °C).[7]
-
Utensils: Use plastic or ceramic spatulas. Avoid metal spatulas as metal ions can catalyze decomposition.
-
-
Quenching Procedure: It is critical to neutralize any unreacted peroxide at the end of the reaction before workup.
-
Method: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly add a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), until a potassium iodide-starch test paper shows no color (indicating the absence of peroxides).[7]
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(methylthio)benzoate (Precursor)
The precursor is commonly synthesized via a copper-catalyzed Ullmann condensation between methyl 2-iodobenzoate and sodium thiomethoxide.[12][13]
-
To a dry flask under an inert atmosphere (N₂ or Ar), add copper(I) iodide (0.1 eq.).
-
Add dry DMF or NMP as the solvent.
-
Add methyl 2-iodobenzoate (1.0 eq.) and sodium thiomethoxide (1.2 eq.).
-
Heat the reaction mixture to 100-120 °C and stir until TLC analysis indicates complete consumption of the starting aryl iodide.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate or ether.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by vacuum distillation or silica gel chromatography to yield Methyl 2-(methylthio)benzoate.
Protocol 2: Optimized Oxidation to this compound
This protocol is optimized for selectivity towards the sulfoxide.
Sources
- 1. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 2. Sulfoxidation - Wikipedia [en.wikipedia.org]
- 3. Sulfoxide - Wikipedia [en.wikipedia.org]
- 4. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. aksci.com [aksci.com]
- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Purification of Methyl 2-(methylsulfinyl)benzenecarboxylate
Welcome to the technical support center for Methyl 2-(methylsulfinyl)benzenecarboxylate (CAS 4850-73-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this sulfoxide intermediate. We will address frequently encountered issues, provide in-depth troubleshooting strategies, and offer validated protocols to ensure you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently posed by researchers working with this compound and related sulfoxide compounds.
Q1: What are the most common impurities I should expect in my crude product?
The synthesis of this compound typically involves the oxidation of its corresponding sulfide, Methyl 2-(methylthio)benzenecarboxylate. Consequently, the two most prevalent impurities are the unreacted starting material (the sulfide) and the over-oxidized product, Methyl 2-(methylsulfonyl)benzenecarboxylate (the sulfone). The presence of the sulfone is often exacerbated by harsh oxidizing conditions or elevated temperatures.[1][2]
Q2: My sulfoxide appears to be degrading during purification on a standard silica gel column. What is happening and what are my options?
This is a well-documented issue for many sulfoxides.[1] Standard silica gel is inherently acidic and its surface can catalyze the decomposition of sensitive compounds like sulfoxides. Alumina can also present similar challenges.[3] To circumvent this, you have several alternatives:
-
Recrystallization: If your compound is a solid, this is often the most effective and gentle method.[1][3]
-
Reverse-Phase Chromatography: Using a stationary phase with C8 or C18 alkyl chains is significantly less reactive and often provides excellent separation without degradation.[1][3]
-
Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it or by adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to your mobile phase.
Q3: Is recrystallization a viable purification technique for this compound?
Yes, absolutely. For solid sulfoxides, recrystallization is a highly recommended technique. It avoids the potential for degradation on stationary phases and can be very effective at removing both less polar (sulfide) and more polar (sulfone) impurities, provided a suitable solvent system is identified.[3][4] The key is to find a solvent in which the compound has high solubility when hot and low solubility when cold.[4]
Q4: Can I use vacuum distillation for purification?
For liquid sulfoxides, vacuum distillation can be a viable option.[1][3] However, this is contingent on the thermal stability of the compound. Since sulfoxides can be thermally labile, it is crucial to keep the distillation temperature as low as possible by using a high vacuum. A preliminary thermogravimetric analysis (TGA) could provide valuable information on the decomposition temperature.[5]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Mass Balance/Yield After Column Chromatography | Degradation of the sulfoxide on the acidic stationary phase (silica or alumina).[1][3] | 1. Switch to a reverse-phase (C18) column. 2. Neutralize the silica gel by adding 0.5% triethylamine to the eluent. 3. If the compound is solid, opt for recrystallization instead of chromatography.[1] |
| Persistent Contamination with Starting Sulfide | The sulfide is significantly less polar than the sulfoxide and may elute very quickly. Your gradient may be too steep. | 1. Use a shallower gradient during column chromatography. Start with a very non-polar mobile phase (e.g., 100% Hexane) and increase the polarity very slowly. 2. Recrystallization may effectively exclude the less polar sulfide impurity. |
| Persistent Contamination with Sulfone Byproduct | The sulfone is more polar than the sulfoxide, but their polarities can be quite close, leading to co-elution. | 1. Optimize the solvent system for your chromatography to maximize the separation factor (ΔRf) between the sulfoxide and sulfone. 2. Consider using a different stationary phase (e.g., switching from silica to a diol- or cyano-bonded phase). 3. Recrystallization can be highly effective, as the different molecular shapes of the sulfoxide and sulfone can lead to significant differences in crystal lattice energy and solubility. |
| Streaking on TLC Plate | 1. The sample is too concentrated (overloaded). 2. The compound is degrading on the TLC plate. 3. The chosen solvent system is not optimal (e.g., poor solubility). | 1. Dilute your sample before spotting it on the TLC plate. 2. Add a drop of triethylamine to the TLC developing chamber to neutralize the plate. 3. Screen different solvent systems to find one that gives a clean, round spot. |
Part 3: Visual Workflows & Logic Diagrams
To assist in your decision-making process, the following diagrams outline the logical steps for selecting a purification method and troubleshooting common issues.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for troubleshooting column chromatography.
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography (Reverse-Phase)
Reverse-phase chromatography is recommended to mitigate the risk of product degradation.[1][3]
-
Stationary Phase Selection: Choose a C18-functionalized silica gel.
-
Column Packing:
-
Prepare a slurry of the C18 silica gel in your starting mobile phase (e.g., 90:10 Water:Acetonitrile).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform and crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent like methanol or acetonitrile.
-
In a separate flask, add a small amount of C18 silica gel and your dissolved sample.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a high-polarity solvent system (e.g., 90:10 Water:Acetonitrile). The less polar sulfide impurity should elute first.
-
Gradually decrease the polarity of the eluent (increase the percentage of Acetonitrile) to elute the target sulfoxide. The more polar sulfone impurity will elute last.
-
-
Fraction Collection & Analysis:
-
Collect fractions and monitor their composition using an appropriate analytical technique (e.g., TLC or HPLC).[6]
-
Combine the fractions containing the pure product.
-
-
Isolation: Remove the solvent under reduced pressure. If water was used in the mobile phase, a lyophilizer (freeze-dryer) may be required for complete removal.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solid, thermally stable sulfoxides.[1][3]
-
Solvent Screening:
-
Test the solubility of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, acetone) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture (e.g., on a hotplate with stirring) until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.[7]
-
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8]
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed. (n.d.). National Center for Biotechnology Information.
- Enantioselective Chromatographic Resolution and One-Pot Synthesis of Enantiomerically Pure Sulfoxides over a Homochiral Zn−Organic Framework | Journal of the American Chemical Society. (n.d.). ACS Publications.
- Technical Support Center: Troubleshooting Byproduct Formation in Sulfoxide Synthesis - Benchchem. (n.d.). BenchChem.
- Chromatographic Determination of Sulfoxide | Journal of AOAC INTERNATIONAL. (2020, February 20). Oxford Academic.
- Separation of Sulfoxides by Gas Chromatography. | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications.
- How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. (2024, November 23). ResearchGate.
- Purification of Dimethyl sulfoxide (DMSO) - Chempedia - LookChem. (n.d.). LookChem.
- Compound Purification Techniques - DMSO University - gChem Global. (n.d.). gChem Global.
- Technical Support Center: Purification of Aryl Sulfoxides by Sublimation - Benchchem. (n.d.). BenchChem.
- This compound - Safety Data Sheet. (2023, July 15). ChemicalBook.
- Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate - Benchchem. (n.d.). BenchChem.
- Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Unknown Source.
- Enantioselective Synthesis of Sulfoxides: 2000-2009 | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (2013, January 21). YouTube.
- How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables. (n.d.). Instructables.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the selective oxidation of Methyl 2-(methylthio)benzenecarboxylate. Our goal is to provide you with the expertise and practical solutions needed to ensure a successful, high-yield synthesis.
The primary challenge in this synthesis is achieving selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone.[1][2][3] This guide provides a structured approach to troubleshooting common issues, answers frequently asked questions, and offers a validated protocol to minimize side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction resulted in a low yield of the desired sulfoxide, with a significant amount of unreacted starting material remaining. What went wrong?
Answer:
-
Potential Cause 1: Insufficient Oxidant. The stoichiometry of the oxidant is critical. Using less than one equivalent of the oxidizing agent will naturally lead to incomplete conversion of the starting sulfide.
-
Potential Cause 2: Low Reaction Temperature. While low temperatures are used to prevent over-oxidation, excessively cold conditions can significantly slow down or stall the desired oxidation to the sulfoxide, especially with less reactive oxidants.
-
Potential Cause 3: Poor Reagent Quality. The stated purity of the oxidant may be inaccurate due to decomposition during storage. For instance, meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time.[4]
-
Recommended Solutions:
-
Verify Stoichiometry: Carefully calculate and weigh your reagents. For initial trials, use a slight excess (e.g., 1.05-1.1 equivalents) of the oxidant.
-
Optimize Temperature: If the reaction is sluggish at very low temperatures (e.g., -78 °C), allow it to slowly warm to a higher temperature (e.g., 0 °C or room temperature) while carefully monitoring its progress by Thin Layer Chromatography (TLC).[3]
-
Assess Oxidant Activity: If possible, titrate your oxidant to determine its active oxygen content. Alternatively, purchase fresh, high-purity reagent.
-
Reaction Monitoring: Use TLC to track the disappearance of the starting material. If the reaction stalls, a small, incremental addition of the oxidant can be considered.
-
Question 2: My main product is the sulfone, Methyl 2-(methylsulfonyl)benzenecarboxylate. How can I prevent this over-oxidation?
Answer:
This is the most common side reaction in this synthesis.[1][5] The sulfoxide product is susceptible to further oxidation to form the sulfone.
-
Potential Cause 1: Excess Oxidant. Using too much of the oxidizing agent (e.g., >1.2 equivalents) will inevitably lead to the formation of the sulfone byproduct.[2]
-
Potential Cause 2: Elevated Reaction Temperature. The rate of oxidation from sulfoxide to sulfone is highly temperature-dependent. Running the reaction at room temperature or higher significantly increases the likelihood of over-oxidation.[3][6]
-
Potential Cause 3: Mode of Addition. Adding the sulfide to a solution of the oxidant creates localized areas of high oxidant concentration, promoting over-oxidation.
-
Recommended Solutions:
-
Strict Stoichiometric Control: Use precisely 1.0 to 1.1 equivalents of the oxidant. This is the most critical factor in preventing sulfone formation.[2]
-
Maintain Low Temperatures: Perform the reaction at low temperatures, typically between 0 °C and -20 °C. For highly reactive oxidants, temperatures as low as -78 °C may be necessary initially.[3]
-
Controlled Addition: Always add the oxidant slowly and portion-wise (if solid) or dropwise (if in solution) to the solution of the sulfide.[2][7] This maintains a low instantaneous concentration of the oxidant.
-
Careful Monitoring: Stop the reaction as soon as TLC analysis indicates the complete consumption of the starting material. Do not let the reaction run for an extended period after the starting material is gone.
-
Logical Flow for Troubleshooting Over-oxidation
The following diagram outlines a decision-making process for diagnosing and solving the issue of sulfone formation.
Caption: Troubleshooting flowchart for sulfone over-oxidation.
Frequently Asked Questions (FAQs)
Q: Which oxidizing agent is best for this synthesis?
A: The choice of oxidant depends on factors like selectivity, cost, and ease of workup. Several common reagents are effective.[5][8]
| Oxidant | Typical Stoichiometry | Temperature | Pros | Cons |
| m-CPBA | 1.0 - 1.1 eq. | 0 °C to RT | Highly selective, commercially available.[8] | Byproduct (3-chlorobenzoic acid) requires careful removal; can be shock-sensitive at high purity.[4] |
| Hydrogen Peroxide (H₂O₂) | 1.1 - 1.5 eq. | 0 °C to RT | "Green" oxidant (byproduct is water), inexpensive.[1][9] | Can require a catalyst (e.g., acetic acid) and reaction rates can be slower; over-oxidation is common.[1][10] |
| Oxone® (KHSO₅) | ~1.0 eq. | 0 °C to RT | Stable solid, easy to handle, effective.[11] | A complex salt mixture; workup involves removing inorganic salts. |
| Sodium Periodate (NaIO₄) | 1.0 - 1.1 eq. | 0 °C to RT | Highly selective for sulfoxides, often stopping the reaction cleanly.[12] | Can have solubility issues in some organic solvents. |
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between the starting material, the sulfoxide product, and the sulfone byproduct (e.g., 1:1 Ethyl Acetate:Hexanes). The sulfoxide is more polar than the starting sulfide and will have a lower Rƒ value. The sulfone is even more polar and will have the lowest Rƒ value of the three.
Q: Are there any other potential side reactions besides over-oxidation?
A: While sulfone formation is the primary concern, other side reactions are possible under harsh conditions. Using very strong, non-selective oxidants or high heat could potentially lead to oxidation of the aromatic ring or hydrolysis of the methyl ester group. However, with the recommended selective oxidants and controlled conditions, these are generally not observed.
Validated Experimental Protocol: Selective Oxidation using m-CPBA
This protocol provides a reliable method for the synthesis of this compound while minimizing sulfone formation.
1. Reagents and Setup:
-
Methyl 2-(methylthio)benzenecarboxylate (1.0 eq.)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.05 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar, ice bath, addition funnel.
2. Reaction Procedure:
-
Dissolve Methyl 2-(methylthio)benzenecarboxylate in anhydrous DCM (approx. 0.1 M concentration) in the round-bottom flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the m-CPBA in DCM.
-
Add the m-CPBA solution dropwise to the stirred sulfide solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction at 0 °C. Monitor the reaction every 15-20 minutes by TLC. The reaction is typically complete within 1-3 hours.
3. Workup and Purification:
-
Once TLC shows complete consumption of the starting material, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2x) to remove the 3-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes.
Reaction Pathway and Side Reaction Mechanism
The desired reaction is the nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the peracid, followed by proton transfer. The over-oxidation follows a similar pathway, starting from the sulfoxide.
Caption: Synthesis pathway and the primary side reaction.
References
-
Royal Society of Chemistry. (n.d.). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry. Retrieved from [Link]
-
Mousavi-Hotat, F., et al. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Retrieved from [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Erowid. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
-
YouTube. (2019). m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Retrieved from [Link]
-
ResearchGate. (n.d.). mCPBA-mediated oxidations of the sulfur linkages to afford sulfoxide... Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]
-
Reddit. (2022). Chemoselective thioether oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide in different conditions a. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of thiols to sulphonic acids using oxone chemistry. Retrieved from [Link]
-
YouTube. (2015). Oxidation of Sulfides. Retrieved from [Link]
-
MDPI. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
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ResearchGate. (n.d.). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole. Retrieved from [Link]
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Technical Support Center: Synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate
Welcome to the dedicated technical support guide for the synthesis and purification of Methyl 2-(methylsulfinyl)benzenecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yield and product purity.
Experimental Workflow Overview
The synthesis is typically a two-stage process. First, the precursor, Methyl 2-(methylthio)benzoate, is prepared. This thioether is then selectively oxidized to the desired sulfoxide, this compound. Careful control of the oxidation step is critical to prevent the formation of the sulfone byproduct.
Caption: Diagnostic logic for troubleshooting low reaction yields.
Q2: Analysis shows a large amount of unreacted Methyl 2-(methylthio)benzoate. How can I drive the reaction to completion?
A2: If significant starting material remains, your reaction conditions are likely too mild or the reaction time is insufficient. Consider the following adjustments:
-
Increase Reaction Time: Sulfoxidations can be slower than expected, especially at low temperatures. Monitor the reaction at regular intervals (e.g., every hour) by TLC to track the disappearance of the starting material.
-
Elevate Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, be cautious, as higher temperatures can also promote over-oxidation. A modest increase (e.g., from 0 °C to room temperature) is a good starting point.
-
Evaluate Your Oxidizing Agent: The choice of oxidant is critical. If you are using a very mild agent, it may not be potent enough for this substrate. Consider switching to a more reliable or active oxidant. For instance, if a simple H₂O₂ protocol is failing, switching to meta-chloroperoxybenzoic acid (m-CPBA) or a catalyzed system may be beneficial. [1]
Q3: I'm forming a significant amount of the sulfone byproduct. How can I improve selectivity for the sulfoxide?
A3: This is the most common challenge. The desired sulfoxide is an intermediate in the oxidation to the sulfone. [2]Preventing this second oxidation step is paramount for achieving a high yield.
-
Stoichiometry is Key: Use a precise amount of the oxidizing agent. A slight excess is often used to ensure full conversion of the starting material, but a large excess will inevitably lead to sulfone formation. Start with 1.0 to 1.1 equivalents of the oxidant. [3]* Control Temperature: Perform the reaction at a low temperature. Many selective oxidations are carried out between -78 °C and 0 °C. Adding the oxidant slowly and maintaining a low internal temperature is crucial.
-
Choice of Oxidant and Solvent: Different oxidizing agents have different selectivities. Milder, more controlled reagents are preferable. The solvent can also influence reactivity and selectivity.
Table 1: Comparison of Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Typical Conditions | Selectivity for Sulfoxide | Pros | Cons |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or catalyzed (e.g., Ti-zeolite, Sc(OTf)₃) [3][4] | Moderate to Good | Inexpensive, "green" byproduct (water). [3][5] | Can be slow; often requires a catalyst for good selectivity; over-oxidation is common without careful control. [3][6] |
| m-CPBA | CH₂Cl₂ or CHCl₃, 0 °C to RT | Good to Excellent | Highly effective, generally clean reactions. | Can be explosive; acidic byproduct may need to be removed. [1] |
| Sodium Periodate (NaIO₄) | Methanol/Water, 0 °C | Excellent | High selectivity, easy to handle. | Produces insoluble byproducts that must be filtered. [7] |
| Selectfluor | H₂O, ambient temperature | Excellent | Fast reactions, nearly quantitative yields, eco-friendly solvent. [4] | More expensive reagent. |
Q4: I am struggling to purify my product. How can I separate the sulfoxide from the starting material and the sulfone?
A4: The key to successful purification lies in the polarity difference between the three compounds. The sulfoxide is significantly more polar than the starting thioether but less polar than the sulfone.
-
Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) to elute the non-polar starting thioether. Gradually increase the polarity (e.g., to Hexane/Ethyl Acetate 1:1 or 1:2) to elute the desired sulfoxide. The highly polar sulfone will elute last or remain on the baseline. [8]* Thin-Layer Chromatography (TLC): Use TLC to develop your solvent system before attempting column chromatography. A good solvent system will show clear separation between the three spots (starting material, sulfoxide, and sulfone). * Crystallization: If the crude product is a solid and contains only a small amount of one impurity, recrystallization may be an option. However, given the similar structures, co-crystallization can be an issue. Chromatography is generally more reliable.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the synthesis of the precursor, Methyl 2-(methylthio)benzoate? A1: The most common method is a Fischer esterification of 2-(methylthio)benzoic acid. [9]This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. [10][11] Protocol: Synthesis of Methyl 2-(methylthio)benzoate
-
To a round-bottom flask, add 2-(methylthio)benzoic acid (1.0 eq).
-
Add an excess of methanol (e.g., 20-40 equivalents), which acts as both reactant and solvent. [10]3. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting acid.
-
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid and H₂SO₄), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification.
Q2: How does the oxidation mechanism work, and why is the sulfone formed? A2: The sulfur atom in the thioether is nucleophilic and attacks the electrophilic oxygen of the oxidizing agent. This forms the sulfoxide. The sulfur atom in the sulfoxide is still nucleophilic (though less so than in the thioether) and can be attacked by a second molecule of the oxidant, leading to the sulfone.
Caption: Reaction pathway showing sulfoxide formation and over-oxidation to sulfone.
Q3: What analytical methods are best for monitoring the reaction? A3: A combination of methods provides the most complete picture.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. You can easily visualize the disappearance of the starting material and the appearance of the product and byproduct spots. * Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of each component in the mixture and confirms their identity by their mass spectra. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very useful. The protons on the methyl group attached to the sulfur will have a characteristic chemical shift for the thioether, sulfoxide, and sulfone, allowing for clear differentiation and quantification.
Q4: Is the final product, this compound, stable? A4: Sulfoxides are generally stable compounds under normal laboratory conditions (room temperature, protected from strong oxidants or reductants). [13]The provided Safety Data Sheet (SDS) for the compound does not indicate any unusual instability or reactivity under standard storage conditions. [14]However, it should be stored in a cool, dry place away from strong oxidizing agents to prevent any potential further oxidation.
References
-
Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography, 22(2), 323-329. [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from Organic Chemistry Portal website. [Link]
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ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole.... Retrieved from ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from ATSDR. [Link]
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Zelinsky Institute of Organic Chemistry, Russian Academy of Sciences. (2009). Rapid methods for high-throughput detection of sulfoxides. Applied and Environmental Microbiology, 75(13), 4515-4521. [Link]
-
Indian Academy of Sciences. (n.d.). Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation. Retrieved from Indian Academy of Sciences website. [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from Royal Society of Chemistry website. [Link]
-
ResearchGate. (n.d.). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Retrieved from ResearchGate. [Link]
-
ScienceDirect. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from ScienceDirect website. [Link]
-
ElectronicsAndBooks. (n.d.). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Retrieved from ElectronicsAndBooks website. [Link]
-
Reddit. (2022). Chemoselective thioether oxidation. Retrieved from Reddit. [Link]
-
National Center for Biotechnology Information. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Retrieved from NCBI. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from Master Organic Chemistry website. [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from Chemistry LibreTexts website. [Link]
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Royal Society of Chemistry. (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Retrieved from Royal Society of Chemistry website. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from Chemistry Steps website. [Link]
-
ACS Publications. (2022). Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. Retrieved from ACS Publications website. [Link]
-
PubMed. (n.d.). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Retrieved from PubMed website. [Link]
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
-
University of Illinois. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Retrieved from University of Illinois website. [Link]
-
ACS Publications. (2021). Selective Oxidation of Polysulfide Latexes to Produce Polysulfoxide and Polysulfone in a Waterborne Environment. Retrieved from ACS Publications website. [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from SlidePlayer website. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from MDPI website. [Link]
-
Illinois Experts. (n.d.). Purification of the ω-(Methylsulfinyl)alkyl Glucosinolate Hydrolysis Products.... Retrieved from Illinois Experts website. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from Organic Chemistry Portal website. [Link]
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
- Google Patents. (n.d.). CN1046518A - The purification of methyl methacrylate and preparation method.
- Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
Sources
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Technical Support Center: Stereoselective Synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stereoselective synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of creating this specific chiral sulfoxide. Chiral sulfoxides are crucial building blocks in asymmetric synthesis and are present in several commercial drugs.[1][2] However, their synthesis in high enantiomeric purity presents distinct challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Core Synthesis Pathway: Asymmetric Sulfoxidation
The most direct and widely adopted method for synthesizing enantiomerically enriched this compound is the catalytic asymmetric oxidation of its prochiral sulfide precursor, Methyl 2-(methylthio)benzenecarboxylate.[1][3] This approach avoids the multi-step sequences of classical methods like the Andersen synthesis.[4] The most prominent catalytic system for this transformation is the Kagan-Modena protocol, which utilizes a chiral titanium complex.[5][6]
Caption: General reaction scheme for asymmetric sulfoxidation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction is yielding low enantiomeric excess (ee). What are the most common causes and how can I fix them?
Answer: Low enantioselectivity is the most frequent challenge in this synthesis. It can be traced back to several factors, often acting in combination. Here is a systematic approach to diagnosing the issue.
-
Cause A: Catalyst Integrity and Preparation The active chiral catalyst in the Kagan-Modena system is a complex species formed from titanium isopropoxide, a chiral tartrate ester (like DET), and water.[3][6] Its proper formation is critical.
-
Troubleshooting:
-
Moisture is Key, but Excess is Detrimental: The original Kagan protocol was significantly improved by the addition of a specific amount of water (Ti:DET:H₂O = 1:2:1).[6] However, titanium alkoxides are extremely sensitive to hydrolysis. Ensure your solvent is anhydrous before preparing the complex, and then add a precisely controlled amount of water. Use activated molecular sieves to dry the reaction solvent beforehand.[7]
-
Reagent Purity: Use high-purity Ti(Oi-Pr)₄ and diethyl tartrate (DET). Impurities can interfere with the formation of the active catalytic species.
-
Aging the Catalyst: Allow the catalyst components (Ti(Oi-Pr)₄, DET, and water) to stir at room temperature for a defined period (e.g., 20-30 minutes) before cooling and adding the substrate and oxidant. This "aging" period is crucial for the formation of the stable, active complex.
-
-
-
Cause B: Reaction Conditions Asymmetric oxidations are highly sensitive to the reaction environment.
-
Troubleshooting:
-
Temperature Control: Enantioselectivity is strongly temperature-dependent, with lower temperatures generally favoring higher ee.[6] Conduct the reaction at -20 °C or lower if you are observing poor selectivity at 0 °C or room temperature. Maintain a stable temperature throughout the oxidant addition.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Dichloromethane (DCM) is standard, but if results are poor, consider screening other non-coordinating solvents like toluene or 1,2-dichloroethane (DCE).
-
-
| Solvent | Typical Polarity | Common Effect on Asymmetric Sulfoxidation |
| Dichloromethane | Medium | Standard, often provides good results. |
| Toluene | Low | Can enhance ee in some systems by favoring catalyst aggregation. |
| Acetonitrile | High (Coordinating) | Generally avoided as it can coordinate to the metal center, disrupting the chiral environment. |
| THF | Medium (Coordinating) | Often detrimental to ee due to Lewis basicity and coordination to titanium. |
| This table provides illustrative trends based on literature reports.[7] |
-
Cause C: Oxidant Choice and Addition The nature of the peroxide and its introduction into the reaction are critical.
-
Troubleshooting:
-
Switch the Hydroperoxide: Cumene hydroperoxide (CHP) frequently provides higher enantioselectivity than tert-butyl hydroperoxide (TBHP).[3][4][5]
-
Slow Addition: A non-catalyzed background oxidation can occur, which is non-selective and erodes the final ee.[8] To minimize this, add the oxidant very slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the oxidant low, ensuring the reaction proceeds primarily through the chiral catalytic cycle.[9]
-
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Removal of the Methylsulfinyl Group
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize the methylsulfinyl group in their synthetic strategies. Here, we provide in-depth, field-proven insights into the reliable removal of this versatile functional group. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for removing a methylsulfinyl group?
There are three main strategies for removing a methylsulfinyl group, each leading to a different functional group transformation:
-
Reductive Cleavage: This approach reduces the sulfoxide back to a sulfide (-S-CH₃), effectively just removing the oxygen atom. It is ideal when the sulfide is the desired final product or an intermediate for further steps. A wide array of reducing agents can be employed, offering a range of chemoselectivity.[1][2]
-
Thermal Elimination (Syn-Elimination): If the sulfoxide has a β-hydrogen, heating can induce a pericyclic elimination reaction (an Eᵢ mechanism) to form an alkene.[3] This is a powerful method for introducing unsaturation into a molecule and is mechanistically related to the Cope elimination.[4]
-
Pummerer Rearrangement: This is a rearrangement reaction, typically activated by an acid anhydride like acetic anhydride (Ac₂O), that converts the sulfoxide into an α-acyloxy thioether.[5][6][7] Subsequent hydrolysis of this intermediate can yield a ketone or aldehyde, making it a valuable method for unmasking a carbonyl group.
Q2: How do I choose the most suitable removal method for my specific molecule?
The choice depends entirely on your synthetic goal and the functional groups present in your substrate. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a sulfoxide removal method.
Troubleshooting Guide
Problem 1: My reductive cleavage is incomplete or fails entirely.
Q: I'm trying to reduce my methylsulfinyl group to a methyl sulfide, but the reaction is sluggish, and I'm recovering starting material. What's going wrong?
A: This is a common issue that usually points to one of three areas: reagent choice, reaction conditions, or substrate-specific inhibitors.
Causality & Solutions:
-
Insufficiently Powerful Reagent: The redox potential of sulfoxides can vary based on electronic and steric factors. If a mild reagent fails, a stronger system may be required.
-
Initial Check: Ensure your current reagent is fresh and active. For example, NaBH₄ can decompose on storage.
-
Recommended Action: Switch to a more robust or activated system. A highly effective and chemoselective modern system is the combination of triflic anhydride (Tf₂O) and potassium iodide (KI) in acetonitrile at room temperature.[1] This system tolerates a wide variety of functional groups like esters, ketones, and alkenes.[1] Another powerful option is using Samarium(II) iodide (SmI₂) with triethylamine.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role.
-
Initial Check: Are you using anhydrous solvents? Some reducing agents, like those involving WCl₆, require strictly anhydrous conditions.[1]
-
Recommended Action: If the reaction is slow at room temperature, consider gentle heating. For instance, reductions catalyzed by the manganese complex MnBr(CO)₅ with PhSiH₃ are typically run at 110 °C in toluene and proceed rapidly.[2]
-
-
Catalyst Poisoning (for heterogeneous catalysis): If you are using a catalyst like Raney Nickel, trace impurities (especially other sulfur compounds) in your substrate can poison the catalyst surface, rendering it inactive.
-
Recommended Action: Purify your starting material meticulously. If poisoning is suspected, increase the catalyst loading or pre-treat the substrate with a scavenger if the impurity is known.
-
Problem 2: The yield of my thermal elimination is low, or I'm getting decomposition.
Q: I'm heating my sulfoxide to generate an alkene, but the yield is poor, and the crude NMR shows a complex mixture. How can I optimize this?
A: The sulfoxide elimination is a pericyclic reaction that is highly sensitive to stereoelectronic and thermal conditions.
Causality & Solutions:
-
Stereochemical Requirements: The reaction proceeds through a five-membered cyclic transition state, requiring the β-hydrogen and the sulfoxide group to be syn-coplanar.[3] If rotation to this conformation is sterically hindered, the reaction will be slow or fail.
-
Initial Check: Build a model of your molecule. Can the Cβ-H bond and the Cα-S bond easily align in a syn fashion?
-
Recommended Action: If the substrate is rigid and prevents the required conformation, thermal elimination is not a viable strategy. You must choose a different method to form the double bond.
-
-
Incorrect Temperature: There is often a narrow optimal temperature window for pyrolysis.
-
Too Low: The activation energy for the Eᵢ mechanism is not met, resulting in no reaction.
-
Too High: The desired product may be thermally unstable, or undesired side reactions and general decomposition may occur.
-
Recommended Action: Perform the pyrolysis in a high-boiling, inert solvent (e.g., toluene, xylene, or diphenyl ether) and carefully control the temperature. Start at a lower temperature (e.g., 80-100 °C) and gradually increase it while monitoring by TLC until the reaction proceeds at a reasonable rate without significant byproduct formation. Selenoxide eliminations, which are mechanistically analogous, often proceed at much lower temperatures and can be an alternative.[3]
-
Problem 3: My Pummerer rearrangement is messy and difficult to purify.
Q: I'm using acetic anhydride to convert my sulfoxide to an α-acetoxy sulfide, but the reaction is not clean. What can I do?
A: The Pummerer rearrangement proceeds via a highly electrophilic thionium ion intermediate, which can be trapped by various nucleophiles, sometimes leading to side products.[5]
Causality & Solutions:
-
Presence of Water: The reaction is highly sensitive to moisture. Water can compete with the acetate nucleophile, leading to hydrolysis and other side reactions.
-
Recommended Action: Use anhydrous solvents and freshly distilled acetic anhydride. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Sub-optimal Activator: While acetic anhydride is standard, some substrates benefit from a more reactive activator, which can allow for lower reaction temperatures.
-
Recommended Action: For less reactive sulfoxides, consider using trifluoroacetic anhydride (TFAA) . For reactions that require milder conditions, using Lewis acids like TiCl₄ or SnCl₄ with an α-acyl sulfoxide can allow the reaction to proceed at temperatures as low as 0 °C.[5]
-
-
Intermediate Instability: The thionium ion can sometimes undergo undesired rearrangements or fragmentations, especially with complex substrates.[5]
-
Recommended Action: If intermolecular trapping is an issue, consider an intramolecular variant if your substrate allows. This can be achieved by having a nucleophile tethered to the molecule that can intercept the thionium ion preferentially.
-
Protocols & Data
Protocol: Chemoselective Reductive Cleavage using Tf₂O/KI
This protocol is highly reliable for the deoxygenation of sulfoxides to sulfides with excellent functional group tolerance.[1]
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve the methylsulfinyl-containing substrate (1.0 equiv) in anhydrous acetonitrile (approx. 0.1 M).
-
Reagent Addition: Add potassium iodide (KI, 2.0 equiv) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise via syringe. The reaction is often exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize excess iodine. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Reductive Cleavage Methods
| Reagent System | Typical Conditions | Pros | Cons | Compatible Functional Groups[1][2] |
| Tf₂O / KI | MeCN, 0 °C to RT | Fast, highly chemoselective, mild | Requires anhydrous conditions, Tf₂O is corrosive | Alkenes, ketones, esters, aldehydes, acids, oximes |
| NaBH₄ / I₂ | Anhydrous THF, RT | Inexpensive, effective | Requires anhydrous conditions, I₂ is volatile | Esters, nitriles, double bonds |
| SmI₂ / Et₃N | THF, RT | Operationally simple, highly chemoselective | SmI₂ is air-sensitive, can be expensive | Broad range including aryl-alkyl and diaryl sulfoxides |
| MnBr(CO)₅ / PhSiH₃ | Toluene, 110 °C | Catalytic, tolerates air/moisture better | Requires high temperature | Nitriles, amides |
| WCl₆ / Zn or NaI | Anhydrous THF or MeCN | High yields | Requires strictly anhydrous conditions | Tolerates many standard groups |
Mechanism: Thermal Syn-Elimination
The thermal elimination of a sulfoxide proceeds through a concerted, five-membered cyclic transition state. This mechanism dictates the syn stereochemistry of the elimination.
Caption: The concerted Eᵢ mechanism for sulfoxide elimination.
References
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Retrieved from [Link]
-
Parrill, A. L., & Tantillo, D. J. (2018). A computational investigation of the thermal elimination chemistry of β-borylated sulfoxides. Sulfenic acid vs. boryl sulfenate elimination. Organic & Biomolecular Chemistry, 16(31), 5873–5877. Retrieved from [Link]
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Lourenço, D. L., & Fernandes, A. C. (2024). Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. RSC Advances, 14(20), 14041-14045. Retrieved from [Link]
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Yang, Y., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 705413. Retrieved from [Link]
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Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
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Jones-Mensah, E., et al. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Organic Letters, 22(21), 8436–8441. Retrieved from [Link]
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Li, Y., et al. (2021). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 19(4), 851-855. Retrieved from [Link]
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Kolle, O., & Thompson, D. H. (2018). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Chemical Science, 9(4), 948–953. Retrieved from [Link]
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ResearchGate. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. Retrieved from [Link]
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Wiley Online Library. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. Angewandte Chemie International Edition, 59(47), 20956-20961. Retrieved from [Link]
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Reddit. (2017). Reduction of sulfones and sulfoxides. A redox reversible reaction? Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of Sulfoxides to Sulfides. Retrieved from [Link]
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ACS Publications. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(12), 2055–2057. Retrieved from [Link]
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Wikipedia. (n.d.). Ei mechanism. Retrieved from [Link]
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ACS Publications. (2011). Theoretical Study of the Reduction Mechanism of Sulfoxides by Thiols. The Journal of Physical Chemistry B, 115(46), 13646–13653. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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PubMed. (2009). Regioselectivity in the reductive bond cleavage of diarylalkylsulfonium salts: variation with driving force and structure of sulfuranyl radical intermediates. The Journal of Organic Chemistry, 74(15), 5357-5365. Retrieved from [Link]
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Springer Nature Experiments. (1994). Methods for Removing the Fmoc Group. In: Fields, G.B. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved from [Link]
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PubMed. (2012). Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). Advanced Pharmacological Sciences, 2012, 614046. Retrieved from [Link]
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PubMed. (1977). Reductive cleavage of S-sulfo groups with tributylphosphine. Methods in Enzymology, 47, 123-126. Retrieved from [Link]
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ResearchGate. (1986). Thermal Β-Elimination of Benzenesulfenic Acid From a Terminal Sulfoxide and Its Re-Addition exo to a Strained C=C Bond in the Same Bicyclo[2.2.1]Hept-5-Ene System. Retrieved from [Link]
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SciSpace. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(22), 4530-4532. Retrieved from [Link]
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ACS Publications. (2024). Organic Letters Ahead of Print. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Cope Elimination: Introduction, Examples and Mechanism. Retrieved from [Link]
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ResearchGate. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]
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SciELO México. (2008). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 52(2), 159-162. Retrieved from [Link]
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YouTube. (2016). Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. Retrieved from [Link]
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Technical Support Center: Methyl 2-(methylsulfinyl)benzenecarboxylate
Welcome to the technical support center for Methyl 2-(methylsulfinyl)benzenecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of this compound. Our aim is to equip you with the scientific understanding to ensure the integrity of your experiments.
Introduction to the Chemical Profile of this compound
This compound is a unique molecule possessing two key functional groups that dictate its stability: a sulfoxide and a methyl ester. The sulfoxide group is inherently polar and contains a stereocenter at the sulfur atom, making it susceptible to both oxidation and reduction.[1][2] The adjacent methyl ester, on the other hand, is prone to hydrolysis under both acidic and basic conditions.[3][4][5][6][7] Understanding the interplay of these functional groups is crucial for proper handling, storage, and experimental design.
This guide will delve into the potential degradation pathways, recommended storage conditions, and analytical strategies to monitor the stability of this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] To minimize the risk of degradation, it is recommended to store the compound at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q2: What materials should I avoid when handling or storing this compound?
A2: Due to the reactivity of the sulfoxide and ester groups, it is crucial to avoid contact with the following:
-
Strong Oxidizing Agents: These can oxidize the sulfoxide to a sulfone.
-
Strong Reducing Agents: These can reduce the sulfoxide to a sulfide.
-
Strong Acids and Bases: These can catalyze the hydrolysis of the methyl ester and potentially promote other degradation pathways like the Pummerer rearrangement.[3][4]
-
Moisture: Water can lead to the hydrolysis of the methyl ester.
Q3: Is this compound sensitive to light?
Stability and Degradation
Q4: What are the primary degradation pathways for this compound?
A4: Based on its chemical structure, two primary degradation pathways are anticipated:
-
Hydrolysis of the Methyl Ester: In the presence of acid or base and water, the methyl ester can be hydrolyzed to form 2-(methylsulfinyl)benzoic acid and methanol.[3][5]
-
Reactions of the Sulfoxide Group:
-
Oxidation: The sulfoxide can be oxidized to Methyl 2-(methylsulfonyl)benzenecarboxylate.
-
Reduction: The sulfoxide can be reduced to Methyl 2-(methylthio)benzenecarboxylate.
-
Pummerer Rearrangement: In the presence of an acid anhydride or a strong acid, the sulfoxide can undergo a Pummerer rearrangement, leading to the formation of an α-acyloxy thioether.[3][4]
-
Q5: What are the visual signs of degradation?
A5: While the appearance of the degraded compound is not documented, degradation may be indicated by:
-
A change in color of the solid material.
-
The formation of a precipitate or cloudiness in a solution.
-
A change in the melting point of the solid.
Any observed changes in the physical appearance of the compound should be investigated further using analytical techniques.
Q6: How can I confirm the stability of my sample?
A6: The most reliable way to assess the stability of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[8][9] A stability-indicating HPLC method can separate the intact compound from its potential degradation products, allowing for accurate quantification of purity. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify degradation products.[10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Review storage and handling procedures to ensure they align with recommendations. 2. Consider the possibility of contamination from solvents or other reagents. 3. Perform a forced degradation study (see below) to tentatively identify the degradation products. |
| Poor solubility or precipitation in solution | Formation of a less soluble degradation product (e.g., the carboxylic acid from ester hydrolysis). | 1. Analyze the precipitate and the supernatant separately by HPLC to identify the components. 2. Adjust the pH of the solution to see if the precipitate redissolves, which would be indicative of a carboxylic acid. |
| Inconsistent experimental results | Degradation of the stock solution over time. | 1. Prepare fresh stock solutions for each experiment. 2. If a stock solution must be stored, store it at low temperature (-20 °C or -80 °C) in small aliquots to minimize freeze-thaw cycles. 3. Periodically re-analyze the purity of the stock solution by HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is a valuable tool to understand the stability of a compound under stress conditions and to develop a stability-indicating analytical method.[12][13][14][15][16]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60 °C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
Neutralization and Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
HPLC Analysis: Analyze all samples, including an untreated control, using a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[8][9][17][18]
Initial HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determine the λmax of the compound)
-
Injection Volume: 10 µL
Method Development Strategy:
-
Inject the untreated control sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
Visualizations
Diagram 1: Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.
Quantitative Data Summary
The following table summarizes the typical stress conditions used in forced degradation studies. The extent of degradation will be specific to this compound and should be determined experimentally. The goal is to achieve a target degradation of 5-20%.[13][14]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | 2-(Methylsulfinyl)benzoic Acid |
| Base Hydrolysis | 0.1 M NaOH at RT | 24 hours | 2-(Methylsulfinyl)benzoic Acid |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Methyl 2-(methylsulfonyl)benzenecarboxylate |
| Thermal | 60 °C | 24 hours | Various thermal decomposition products |
| Photolytic | UV light (254 nm) | 24 hours | Various photolytic decomposition products |
References
-
Basic hydrolysis of methyl salicylate to produce salicylic acid. (n.d.). Retrieved from [Link]
-
Pummerer Rearrangement. (2014, August 22). Chem-Station Int. Ed. Retrieved from [Link]
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Hydrolysis of Methyl Salicylate Exp. (n.d.). Scribd. Retrieved from [Link]
-
Preparation of Salicylic Acid By Hydrolysis of Methyl Salicylate .pdf. (n.d.). Slideshare. Retrieved from [Link]
-
6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass Laboratories Inc. Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
A detailed identification study on high-temperature degradation products of oleic and linoleic acid methy esters by GC–MS and GC–FTIR. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. (n.d.). ARC Journals. Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
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Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. (n.d.). Britannica. Retrieved from [Link]
-
Structural confirmation of sulconazole sulfoxide as the primary degradation product of sulconazole nitrate. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]
-
Structural confirmation of sulconazole sulfoxide as the primary degradation product of sulconazole nitrate. (n.d.). PubMed. Retrieved from [Link]
-
Biodegradation of methyl ester sulphonates in Closed Bottle Test and CO 2 Evolution Test. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of the ω-(Methylsulfinyl)alkyl Glucosinolate Hydrolysis Products: 1-Isothiocyanato-3-(methylsulfinyl)propane, 1-Isothiocyanato-4-(methylsulfinyl)butane, 4-(Methylsulfinyl)butanenitrile, and 5-(Methylsulfinyl)pentanenitrile from Broccoli and Lesquerella fendleri. (n.d.). Illinois Experts. Retrieved from [Link]
-
Degradation to Sulphate of S-Methyl-L-Cysteine Sulphoxide and S-Carboxymethyl-L-Cysteine Sulphoxide in Man. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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- 1. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 2. Sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Basic hydrolysis of methyl salicylate to produce salicylic acid [sites.google.com]
- 4. scribd.com [scribd.com]
- 5. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 6. Preparation of Salicylic Acid By Hydrolysis of Methyl Salicylate .pdf [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijtsrd.com [ijtsrd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 11. Development of Stability Indicating Methods | Semantic Scholar [semanticscholar.org]
- 12. acdlabs.com [acdlabs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. sgs.com [sgs.com]
- 15. onyxipca.com [onyxipca.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-(methylsulfinyl)benzenecarboxylate
Welcome to the technical support guide for Methyl 2-(methylsulfinyl)benzenecarboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this key chemical intermediate. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the integrity and purity of your compound, which is paramount for reproducible and reliable downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and analysis of this compound.
Q1: I've analyzed my synthesized this compound and see several unexpected peaks in my HPLC and NMR data. What are the most likely impurities?
A1: The presence of impurities is a common issue stemming directly from the synthetic route, which is typically the controlled oxidation of Methyl 2-(methylthio)benzoate. The impurities you are observing are most likely related to this core reaction.
The three most common process-related impurities are:
-
Unreacted Starting Material: Methyl 2-(methylthio)benzoate.
-
Over-oxidation Product: Methyl 2-(methylsulfonyl)benzenecarboxylate (the sulfone).
-
Side-Reaction Products: Compounds arising from the Pummerer rearrangement, especially under acidic or high-temperature conditions.[1][2][3]
The diagram below illustrates the synthetic pathway and the origin of the primary impurities.
Caption: Synthetic route to this compound and the formation of key impurities.
The following table summarizes these common impurities for easier identification.
| Impurity Name | Chemical Structure | Molecular Formula | Origin |
| Methyl 2-(methylthio)benzoate | O=C(OC)c1ccccc1SC | C₉H₁₀O₂S | Unreacted starting material from incomplete oxidation. |
| Methyl 2-(methylsulfonyl)benzenecarboxylate | O=C(OC)c1ccccc1S(=O)(=O)C | C₉H₁₀O₄S | Over-oxidation of the desired sulfoxide product.[4][5][6] |
Q2: My main impurity is the sulfone, Methyl 2-(methylsulfonyl)benzenecarboxylate. How can I prevent its formation?
A2: Over-oxidation is the most frequent challenge in sulfide-to-sulfoxide synthesis.[7][8] The sulfoxide product is itself susceptible to further oxidation to the sulfone, often at a competitive rate. Minimizing this requires precise control over the reaction conditions.
Troubleshooting Workflow for Over-oxidation:
Sources
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate
Introduction: Welcome to the technical support guide for the synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds and fine chemicals. The selective oxidation of the corresponding sulfide, methyl 2-(methylthio)benzoate, is the most direct route to this sulfoxide. However, scaling this process from the laboratory bench to pilot or production scale presents unique challenges, primarily concerning reaction control, byproduct formation, and purification.
This guide is structured to provide practical, experience-driven advice in a question-and-answer format. It addresses common issues encountered during scale-up, offering troubleshooting solutions and answers to frequently asked questions to ensure a robust, safe, and efficient synthesis.
Reaction Overview: The Oxidation Pathway
The core transformation is the oxidation of a sulfide to a sulfoxide. While numerous oxidizing agents can accomplish this, careful selection is paramount to prevent over-oxidation to the corresponding sulfone, the most common and troublesome byproduct.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up process.
Q1: My reaction is producing a significant amount of the sulfone byproduct, Methyl 2-(methylsulfonyl)benzenecarboxylate. How can I minimize this?
A1: This is the most common challenge in this synthesis.[1] Sulfone formation results from the over-oxidation of your desired sulfoxide product.[1][2] Minimizing it requires precise control over the reaction conditions. Here are the key parameters to adjust:
-
Oxidant Stoichiometry: Avoid using a large molar excess of the oxidizing agent. Begin with approximately 1.0 to 1.1 equivalents and titrate further if necessary, based on reaction monitoring.
-
Controlled Addition: Add the oxidant to the reaction mixture slowly and sub-surface if possible, especially on a larger scale. This prevents localized high concentrations of the oxidant, which accelerates the second oxidation to the sulfone. A syringe pump for lab scale or a dosing pump for pilot scale is highly recommended.
-
Temperature Management: Maintain a low and consistent temperature.[1] Higher temperatures can significantly increase the rate of over-oxidation. The optimal temperature is oxidant-dependent, but a range of 0 °C to 15 °C is a good starting point for common oxidants like hydrogen peroxide. A robust cooling system is critical for scale-up to manage the reaction exotherm.
-
Choice of Oxidant: Employ milder, more selective oxidizing agents. While powerful oxidants like KMnO₄ can be used, they often lead to over-oxidation.[3] Hydrogen peroxide (H₂O₂) is a "green" and effective choice, often used with a catalyst to improve selectivity.[3][4] Other options include sodium periodate (NaIO₄) or m-chloroperoxybenzoic acid (m-CPBA), though cost and waste streams become more significant at scale.
-
Vigilant Reaction Monitoring: Track the reaction's progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] The goal is to stop the reaction (quench) as soon as the starting sulfide is consumed, before the sulfoxide concentration begins to decrease and the sulfone concentration rises.
Q2: The reaction seems sluggish, with the starting material being consumed very slowly or not at all. What are the likely causes?
A2: A stalled reaction can be due to several factors. Consider the following troubleshooting workflow:
-
Insufficient Activation/Catalysis: If using a catalytic system (e.g., H₂O₂ with a metal catalyst), the catalyst may be inactive or used in insufficient quantity. Ensure the catalyst is fresh and added correctly. Some systems may require an activator.
-
Low Temperature: While crucial for selectivity, a temperature that is too low can significantly slow the reaction rate. If the reaction is clean but slow, consider a controlled, incremental increase in temperature (e.g., from 0 °C to 10 °C) while monitoring for byproduct formation.
-
Reagent Quality: Verify the concentration and quality of your oxidizing agent. For example, hydrogen peroxide solutions can degrade over time. Use a fresh, properly stored batch and consider titrating it to confirm its concentration before use.
-
Mixing and Mass Transfer: On a larger scale, inefficient mixing can create "dead zones" in the reactor where reagents are not in contact. This leads to an overall slow reaction rate. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. The geometry of the reactor and the type of impeller are critical factors in scale-up.
Q3: I'm having difficulty purifying the final product on a larger scale. Column chromatography is not ideal. What are the alternatives?
A3: Relying solely on silica gel chromatography is often not economically or practically viable for large-scale purification. The primary goal should be to make the reaction "clean" enough to allow for simpler purification methods.
-
Crystallization/Recrystallization: This is the most effective and scalable method for purifying solid compounds. After the work-up, perform solvent screening to find a suitable solvent or solvent system in which the sulfoxide product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities (like the sulfone) remain in solution or are much less soluble. Isopropanol, ethyl acetate, and toluene, or mixtures thereof, are common starting points.
-
Extraction Optimization: Design your aqueous work-up to remove as many impurities as possible. A pH-adjusted wash can sometimes help remove acidic or basic byproducts. For instance, an unreacted acidic oxidant can be removed with a basic wash (e.g., sodium bicarbonate solution).
-
Liquid-Liquid Extraction: If the product and key impurities have different solubilities in immiscible solvents, a multi-stage liquid-liquid extraction can be an effective purification step.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most direct and widely used method is the controlled oxidation of methyl 2-(methylthio)benzoate. For scalability and environmental considerations, using aqueous hydrogen peroxide as the oxidant is highly preferred, often in the presence of a catalyst.[3] This approach avoids the use of stoichiometric heavy-metal oxidants and produces water as the only major byproduct.[3]
Q2: Which analytical techniques are best for monitoring reaction progress and final product purity?
A2: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks.[6] It allows you to visualize the consumption of the starting sulfide and the appearance of the sulfoxide product and sulfone byproduct. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, product, and byproducts. This is the preferred method for accurate reaction profiling and final purity assessment. A reversed-phase C18 column is typically effective.
-
Gas Chromatography (GC): Can also be used, particularly if the compounds are thermally stable.[4]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Essential for structural confirmation of the final product and any isolated byproducts.[7]
Q3: What are the key safety considerations when scaling up this oxidation reaction?
A3:
-
Exotherm Management: Oxidation reactions are almost always exothermic. A failure to control the reaction temperature can lead to a runaway reaction, causing a rapid increase in temperature and pressure. Ensure the reactor has an adequate cooling system and a safety relief system. Perform a Reaction Safety Assessment (e.g., using a Reaction Calorimeter) before scaling up to understand the thermal profile and potential hazards.
-
Oxidizer Handling: Strictly follow all safety protocols for the specific oxidizing agent used. Concentrated hydrogen peroxide, for example, is a strong oxidizer that can cause severe burns and is incompatible with many materials. Use appropriate personal protective equipment (PPE), including safety glasses, face shields, and chemical-resistant gloves.
-
Quenching: The quenching step (to destroy excess oxidant) can also be exothermic. The quenching agent (e.g., sodium sulfite or sodium thiosulfate solution) should be added slowly and with continued cooling to maintain temperature control.
Data Presentation
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Consideration |
| Starting Material | Methyl 2-(methylthio)benzoate | Methyl 2-(methylthio)benzoate | Ensure high purity (>98%) to avoid side reactions. |
| Solvent | Acetic Acid or Methanol | Acetic Acid or Methanol | Acetic acid can often facilitate the reaction but requires careful removal. |
| Oxidant | 30% H₂O₂ | 30-35% H₂O₂ | Higher concentrations increase hazard. Confirm concentration before use. |
| Equivalents of Oxidant | 1.05 eq | 1.05 - 1.1 eq | Tightly control to minimize sulfone formation. |
| Temperature | 5-10 °C | 5-15 °C | Critical for selectivity. Requires efficient reactor cooling. |
| Addition Time | 30-60 min | 2-4 hours | Slower addition at scale is crucial for thermal and concentration control. |
| Reaction Time | 2-5 hours | 3-6 hours | Monitor by HPLC/TLC; do not run for a fixed time. |
| Typical Yield | 85-95% | 80-90% | Yield may decrease slightly on scale-up due to handling losses. |
| Purity (pre-recrystallization) | >90% | >88% | Dependent on precise control of the reaction. |
| Major Impurity | Sulfone (<5%) | Sulfone (<8%) | The primary target for minimization. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and an addition funnel. Place the flask in an ice/water bath.
-
Charging: Charge the flask with methyl 2-(methylthio)benzoate (9.1 g, 50 mmol) and glacial acetic acid (50 mL). Stir until dissolved and cool the solution to 5 °C.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (5.7 g, 52.5 mmol, 1.05 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C. Monitor the reaction every 30 minutes by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Quench: Once the starting material is consumed (typically 2-3 hours), quench the reaction by slowly adding a saturated solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining peroxide. Maintain cooling during this step.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with 100 mL of water and 100 mL of ethyl acetate. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a white solid or pale oil.
-
Purification: Recrystallize the crude solid from a suitable solvent like isopropanol to yield pure this compound.
Protocol 2: Analytical Monitoring by TLC
-
Plate: Silica gel 60 F254.
-
Mobile Phase: 70% Hexane / 30% Ethyl Acetate (adjust ratio as needed for optimal separation).
-
Spotting: Use a capillary tube to spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow it to develop until the solvent front is near the top.
-
Visualization: Visualize the spots under UV light (254 nm). The sulfoxide product should have a lower Rf value than the starting sulfide, and the sulfone byproduct will typically have an Rf value similar to or slightly higher than the sulfoxide. Stain with potassium permanganate (KMnO₄) if needed.
Visualizations
Experimental Workflow
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Byproduct Formation
Caption: Decision tree for troubleshooting excessive sulfone byproduct formation.
Reaction Mechanism Pathway
Caption: The sequential oxidation pathway from sulfide to the desired sulfoxide and the sulfone byproduct.
References
- Technical Support Center: Troubleshooting Byproduct Form
- Rapid Methods for High-Throughput Detection of Sulfoxides. PMC - NIH.
- Rapid methods for high-throughput detection of sulfoxides. PubMed.
- Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole...
- Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)
- Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure.
- Purification of the ω-(Methylsulfinyl)alkyl Glucosinolate Hydrolysis Products... Illinois Experts.
- Methylamines purification process.
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- 2. researchgate.net [researchgate.net]
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- 4. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0037695B1 - Methylamines purification process - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. experts.illinois.edu [experts.illinois.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 2-(methylsulfinyl)benzenecarboxylate: A Comparative Approach
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(methylsulfinyl)benzenecarboxylate is a molecule of interest in organic synthesis and medicinal chemistry, incorporating both a methyl ester and a methylsulfinyl group on an aromatic ring. The accurate and reliable analysis of such molecules is paramount for ensuring purity, identifying metabolites, and understanding reaction mechanisms. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of this compound, alongside alternative spectroscopic techniques. We will delve into the predicted fragmentation patterns, discuss the nuances of different ionization methods, and offer practical guidance on selecting the most appropriate analytical strategy.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of organic compounds. The choice of ionization technique and analytical platform is critical for obtaining high-quality data, especially for molecules with potentially labile functional groups like sulfoxides.
Predicted Electron Ionization (EI) Fragmentation Pattern
Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint. While sulfoxides can be thermally sensitive, understanding the theoretical fragmentation of this compound under EI conditions is crucial for interpreting GC-MS data and serves as a foundation for understanding its behavior in other mass spectrometric methods.
The fragmentation of this compound is predicted to be influenced by both the methyl ester and the methylsulfinyl functionalities. The initial ionization event will likely involve the removal of an electron from one of the oxygen or sulfur lone pairs, forming a molecular ion (M+) at m/z 198.
Key predicted fragmentation pathways include:
-
Loss of a methoxy radical (•OCH₃): Cleavage of the ester group is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion. This would result in a fragment at m/z 167.[1][2]
-
Loss of the methylsulfinyl group (•SOCH₃): Cleavage of the C-S bond would lead to a fragment corresponding to methyl benzoate at m/z 135.
-
Rearrangement and loss of sulfur monoxide (SO): A characteristic fragmentation of some aromatic sulfoxides involves rearrangement and elimination of SO, which would produce a fragment at m/z 150.
-
Loss of a methyl radical (•CH₃): Loss of a methyl group from the sulfoxide moiety could occur, yielding a fragment at m/z 183.
-
Formation of the benzoyl cation: Subsequent fragmentation of the m/z 167 ion through the loss of carbon monoxide (CO) could produce the benzoyl cation at m/z 105.[1]
-
Phenyl cation formation: Loss of the entire ester group from the m/z 135 fragment could lead to the phenyl cation at m/z 77.[1]
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Ion | Neutral Loss |
| 198 | [C₉H₁₀O₃S]⁺˙ (Molecular Ion) | - |
| 183 | [C₈H₇O₃S]⁺ | •CH₃ |
| 167 | [C₈H₇O₂S]⁺ | •OCH₃ |
| 150 | [C₉H₁₀O₂]⁺˙ | SO |
| 135 | [C₈H₇O₂]⁺ | •SOCH₃ |
| 105 | [C₇H₅O]⁺ | •OCH₃, CO |
| 77 | [C₆H₅]⁺ | •SOCH₃, COOCH₃ |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3][4] However, the thermal lability of sulfoxides can present a challenge.[5] High temperatures in the GC injector and column can potentially cause decomposition, leading to the formation of the corresponding sulfide (Methyl 2-(methylthio)benzoate) and other degradation products. This can result in a complex chromatogram and make accurate quantification difficult.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for 1 minute at a temperature of 250 °C.
-
Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness non-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is often the preferred method for the analysis of sulfoxides and other thermally labile or non-volatile compounds.[3][4][6][7] It avoids the high temperatures associated with GC, thereby minimizing the risk of degradation. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques used in LC-MS.
Experimental Protocol: LC-MS
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an ESI or APCI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, hold for 1 minute, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: Scan from m/z 50 to 500.
-
Comparative Analysis with Other Spectroscopic Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization of this compound relies on the synergistic use of other spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[8][9][10] It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methylsulfinyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the ortho-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide a count of the unique carbon atoms in the molecule and their chemical environments, confirming the presence of the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.
The key advantage of NMR is its ability to definitively establish connectivity and differentiate between isomers, which can be challenging with mass spectrometry alone.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretch of the ester and the S=O stretch of the sulfoxide.
-
C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
S=O Stretch: A strong absorption band is anticipated around 1040-1060 cm⁻¹.[11][12]
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
IR spectroscopy provides excellent confirmation of the presence of key functional groups, complementing the structural information obtained from mass spectrometry and NMR.
Summary and Recommendations
The choice of analytical technique for this compound depends on the specific analytical goal.
Table 2: Comparison of Analytical Techniques
| Technique | Strengths | Weaknesses |
| GC-MS | High separation efficiency for volatile compounds, established libraries for identification. | Potential for thermal degradation of the sulfoxide, leading to inaccurate results. |
| LC-MS | Suitable for thermally labile and non-volatile compounds, soft ionization minimizes fragmentation.[6][7] | Lower chromatographic resolution than GC for some compounds, matrix effects can suppress ionization. |
| NMR | Unambiguous structure determination, excellent for isomer differentiation.[8][9][10] | Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation. |
| IR | Rapid and non-destructive confirmation of functional groups. | Provides limited structural information, not suitable for complex mixtures. |
Recommendations:
-
For routine screening and purity assessment , LC-MS is the recommended technique due to its ability to analyze the intact molecule without the risk of thermal degradation.
-
For definitive structural elucidation and characterization of new synthetic batches or potential isomers , a combination of NMR spectroscopy (¹H and ¹³C) and LC-MS is essential.
-
IR spectroscopy serves as a quick and valuable tool for confirming the presence of the key ester and sulfoxide functional groups.
-
GC-MS should be used with caution and may require careful method development to minimize on-column degradation. It could be useful for monitoring the presence of the corresponding sulfide impurity.
By understanding the strengths and limitations of each of these powerful analytical techniques, researchers can develop a robust and reliable strategy for the comprehensive analysis of this compound and related compounds.
References
-
Brainly. [FREE] Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There -. Available from: [Link]
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]
-
AMyD. SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. Available from: [Link]
-
ResearchGate. MS spectrum obtained for the sulfoxidation of thioanisole, catalyzed by.... Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
LCGC International. Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. Available from: [Link]
-
Mass Spectrometry: Fragmentation. Available from: [Link]
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Chegg.com. Solved The following is the Mass spectrum of methyl. Available from: [Link]
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Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available from: [Link]
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ResolveMass. GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Available from: [Link]
-
AZoOptics. Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
ResearchGate. The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the.... Available from: [Link]
-
Shimadzu. Comparison of LC/MS and GC/MS Techniques. Available from: [Link]
-
Conquer Scientific. The Difference Between GC/MS and LC/MS Systems. Available from: [Link]
-
SpectraBase. Methyl phenyl sulfoxide - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ResearchGate. Mass spectra: a thioanisole; b oxidation products from thioanisole after irradiation with visible light in the presence of ZnO–Fe3O4–Au NPs. Available from: [Link]
-
National Institute of Standards and Technology. Sulfoxide - the NIST WebBook. Available from: [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available from: [Link]
- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
-
PMC. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available from: [Link]
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Grokipedia. Methyl phenyl sulfoxide. Available from: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
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PubChem. Methyl phenyl sulfoxide. Available from: [Link]
-
PMC. Applications of Solution NMR in Drug Discovery. Available from: [Link]
-
ResearchGate. H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Available from: [Link]
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A Comparative Guide to Chiral Auxiliaries: Evaluating Sulfoxide-Based Auxiliaries Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and predictable control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust strategy to introduce chirality into molecules. This guide provides an in-depth comparison of a representative chiral sulfoxide auxiliary, in the context of the broader class of aryl sulfoxides, with three of the most trusted and widely utilized chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides.
While specific experimental data for Methyl 2-(methylsulfinyl)benzenecarboxylate as a chiral auxiliary is not extensively available in peer-reviewed literature, we will use the well-documented performance of analogous chiral aryl sulfoxides to draw meaningful comparisons. This guide will delve into the mechanistic underpinnings of stereocontrol, present available experimental data for established auxiliaries, and provide detailed protocols to offer a comprehensive technical resource for chemists in the field.
Introduction to Chiral Auxiliaries: A Temporary Guiding Hand
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a stereogenic center that directs subsequent chemical transformations to occur with high diastereoselectivity. Following the reaction, the auxiliary is cleaved from the product, ideally in high yield, and can often be recovered and reused. The success of a chiral auxiliary is judged on several key criteria:
-
High Diastereoselectivity: The ability to induce the formation of one diastereomer in significant excess.
-
High Yields: Efficient attachment, diastereoselective reaction, and cleavage steps.
-
Reliable Stereochemical Prediction: A well-understood mechanism that allows for predictable outcomes.
-
Ease of Attachment and Removal: Mild and high-yielding conditions for both processes.
-
Recoverability: The ability to reclaim the auxiliary for cost-effectiveness and sustainability.
The Contenders: A Snapshot
This guide will focus on a comparative analysis of the following chiral auxiliaries:
-
Chiral Aryl Sulfoxides (Represented by analogs of this compound): This class of auxiliaries utilizes the chirality of a sulfoxide group to direct stereoselective reactions. The lone pair and oxygen atom of the sulfoxide provide a powerful steric and electronic bias.
-
Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are among the most successful and widely used for a variety of asymmetric transformations, particularly aldol reactions.[1][2]
-
Oppolzer's Sultams: Based on camphor, these rigid bicyclic sulfonamides, developed by Wolfgang Oppolzer, offer excellent stereocontrol in a range of reactions.[3]
-
Meyers' Pseudoephedrine Amides: Andrew G. Meyers developed this practical and efficient auxiliary derived from the readily available pseudoephedrine for asymmetric alkylations.[4][5]
Comparative Analysis: Performance in Key Asymmetric Reactions
The true measure of a chiral auxiliary lies in its performance in key carbon-carbon bond-forming reactions. We will examine two of the most fundamental transformations: the aldol reaction and enolate alkylation.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The diastereoselectivity of this reaction is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.
Table 1: Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary Class | Representative Auxiliary | Substrate | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| Chiral Aryl Sulfoxides | p-Tolylsulfinyl Acetate Analogs | Acetate | Various | Generally high for syn or anti depending on conditions | Good to Excellent |
| Evans' Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl | Isobutyraldehyde | >99:1 (syn) | 80-95[2] |
| Oppolzer's Sultams | (2R)-Bornane-10,2-sultam | N-Propionyl | Benzaldehyde | >98:2 (syn) | 85-95 |
Discussion:
Evans' oxazolidinones are the gold standard for achieving high syn-diastereoselectivity in aldol reactions, often exceeding 99:1.[6][7] This exceptional control is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state where the substituent on the oxazolidinone effectively blocks one face of the enolate.[8] Oppolzer's sultams also provide excellent levels of syn-selectivity, driven by the rigid camphor backbone which creates a highly biased steric environment.[9][10]
Chiral sulfoxide auxiliaries have demonstrated the ability to produce both syn and anti aldol products with high diastereoselectivity, often controlled by the choice of Lewis acid and reaction conditions.[11] This versatility can be a significant advantage. The stereochemical outcome is dictated by the chelation of the sulfoxide oxygen and the carbonyl oxygen to the metal center of the Lewis acid, which orients the enolate for a specific facial attack by the aldehyde.
Asymmetric Enolate Alkylation
The alkylation of enolates is a fundamental method for forming new carbon-carbon bonds. Chiral auxiliaries play a crucial role in controlling the stereochemistry of the newly formed stereocenter.
Table 2: Performance Comparison in Asymmetric Alkylation Reactions
| Chiral Auxiliary Class | Representative Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Chiral Aryl Sulfoxides | p-Tolylsulfinyl Ester Analogs | Ester Enolate | Alkyl Halide | >90% | Good to Excellent |
| Evans' Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl | Benzyl Bromide | >98% | 85-95[12] |
| Meyers' Pseudoephedrine Amides | (+)-Pseudoephedrine | N-Propionyl | Iodomethane | >98% | 90-99[5] |
Discussion:
Both Evans' oxazolidinones and Meyers' pseudoephedrine amides provide outstanding levels of diastereoselectivity in alkylation reactions.[5][11][13] The well-defined chelated enolate structures in both systems lead to highly predictable stereochemical outcomes. Meyers' auxiliary, in particular, is lauded for its practicality, high yields, and the ease of product purification.[4][5]
Chiral sulfoxide auxiliaries have also been successfully employed in asymmetric alkylations. The sulfoxide group directs the approach of the electrophile to the opposite face of the enolate, leading to high diastereoselectivity. The stereochemical outcome can often be rationalized by considering a chelated intermediate where the metal cation is coordinated to both the sulfoxide oxygen and the enolate oxygen.
Mechanistic Insights: The Origin of Stereocontrol
The effectiveness of these chiral auxiliaries stems from their ability to create a rigid and predictable chiral environment around the reacting center. This is often achieved through chelation with a Lewis acid, forcing the substrate into a specific conformation that exposes one face of the prochiral center to attack.
Diagram of Stereochemical Control Mechanisms
Caption: Mechanisms of stereocontrol for different chiral auxiliaries.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, detailed protocols for an asymmetric aldol reaction using an Evans' oxazolidinone and a hypothetical protocol for a chiral sulfoxide auxiliary based on established procedures for this class.
Protocol 1: Asymmetric Aldol Reaction with an Evans' Oxazolidinone
Reaction: Asymmetric aldol addition of an N-propionyl oxazolidinone to isobutyraldehyde.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and stir for 30 minutes. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by flash chromatography to yield the N-propionyl oxazolidinone.
-
Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 eq) followed by TEA (1.2 eq). Stir for 30 minutes, then cool the reaction to -78 °C. Add isobutyraldehyde (1.2 eq) dropwise and stir for 2 hours.
-
Workup: Quench the reaction with a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by treatment with lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield the corresponding β-hydroxy carboxylic acid. The chiral auxiliary can be recovered by extraction.
Workflow for Evans' Aldol Reaction
Caption: Experimental workflow for an Evans' asymmetric aldol reaction.
Protocol 2: Hypothetical Asymmetric Aldol Reaction with a Chiral Aryl Sulfoxide Auxiliary
Reaction: Asymmetric aldol addition of a chiral sulfinyl acetate to an aldehyde.
Materials:
-
Enantiopure methyl 2-(methylsulfinyl)benzoate or analogous chiral sulfoxide
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Lewis acid (e.g., ZnBr₂)
Procedure:
-
Enolate Formation: To a solution of the chiral sulfoxide (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise. Stir for 30 minutes to generate the lithium enolate.
-
Lewis Acid Addition: Add a solution of the Lewis acid (e.g., ZnBr₂, 1.1 eq) in THF and stir for another 30 minutes.
-
Aldol Addition: Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 3-4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereoselectivity can be determined by ¹H NMR or HPLC analysis.
-
Auxiliary Removal: The sulfinyl auxiliary can typically be removed under reductive conditions (e.g., with aluminum amalgam or samarium iodide) to yield the β-hydroxy ester.
Choosing the Right Auxiliary: A Summary of Strengths and Weaknesses
| Chiral Auxiliary | Strengths | Weaknesses |
| Chiral Aryl Sulfoxides | Versatile for both syn and anti products. Can be synthesized with high enantiopurity. | Less documented than other auxiliaries. Removal can sometimes require harsh conditions. |
| Evans' Oxazolidinones | Extremely high and predictable syn-diastereoselectivity in aldol reactions. Well-established and reliable.[1][2] | Can be expensive. Cleavage sometimes requires strongly nucleophilic or reducing agents. |
| Oppolzer's Sultams | High diastereoselectivity. Crystalline derivatives aid in purification. Rigid structure provides excellent facial bias.[3] | Can be difficult to remove. The camphor-based structure adds significant steric bulk. |
| Meyers' Pseudoephedrine Amides | Inexpensive and readily available. High yields and diastereoselectivity in alkylations. Simple product isolation.[4][5] | Primarily used for alkylations. The auxiliary is not always recoverable. |
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides represent the gold standard with a wealth of supporting data and predictable outcomes, the class of chiral sulfoxide auxiliaries offers intriguing possibilities, particularly in their potential for tunable diastereoselectivity.
References
-
Wikipedia. (2023). Chiral auxiliary. [Link]
- Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
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Kumaraswamy, G., Padmaja, M., Markondaiah, B., Jena, N., Sridhar, B., & Kiran, M. U. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337–340. [Link]
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PubMed. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. [Link]
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Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. [Link]
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Illinois Chemistry. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. [Link]
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Mikołajczyk, M., Drabowicz, J., & Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4357–4456. [Link]
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Ferreira, V. F., de Souza, M. C. B. V., & Cunha, A. C. (2011). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 16(12), 10324–10333. [Link]
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ResearchGate. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. [Link]
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Macmillan Group. (2002). The Selective Aldol Reaction. [Link]
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ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. [Link]
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Bluefield Esports. (n.d.). Chiral Sulfoxides Synthesis. [Link]
- Toru, T., & Bolm, C. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH.
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Mikołajczyk, M., Drabowicz, J., & Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4357-4456. [Link]
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Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
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The Journal of Organic Chemistry. (2006). Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters. [Link]
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Wikipedia. (2023). Camphorsultam. [Link]
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SynArchive. (n.d.). Myers Asymmetric Alkylation. [Link]
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ResearchGate. (2010). Asymmetric Synthesis of α-Alkylated N-Sulfinyl Imidates as New Chiral Building Blocks. [Link]
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ChemRxiv. (2022). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. [Link]
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Ghosez, L., & Saimoto, H. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Tetrahedron Letters, 39(42), 7757-7760. [Link]
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Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
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Beilstein Journals. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
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ResearchGate. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
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Chem-Station. (2014). Evans Aldol Reaction. [Link]
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Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C.-H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298–303. [Link]
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Krische, M. J., & Montgomery, T. P. (2022). β-Hydroxy Esters as Malonic Semialdehyde Proelectrophiles in Enantioselective Butadiene-Mediated Crotylation: Total Synthesis of Octalactins A and B. Journal of the American Chemical Society, 144(3), 1058–1063. [Link]
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Andrus, M. B., Hicken, E. J., & Stephens, J. C. (2005). Asymmetric Phase-Transfer Catalyzed Glycolate Alkylation, Investigation of the Scope, and Application to the Synthesis of (-)-Ragaglitazar. The Journal of Organic Chemistry, 70(23), 9470–9479. [Link]
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Organic Chemistry Portal. (n.d.). Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. [Link]
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UNC Charlotte. (n.d.). Ogle Research Group | Conjugate Addition Reactions of Me2CuLi. [Link]
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Figshare. (2017). Aldol Reaction of N-tert-Butanesulfinyl Imidates under Basic Conditions for Diastereoselective Synthesis of anti-Aldols. [Link]
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MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. [Link]
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A Senior Scientist's Guide to Alternatives for Electrophilic Intermediates & Oxidation Strategies
In the landscape of synthetic chemistry, the quest for efficient, selective, and safe reagents is perpetual. While niche molecules like Methyl 2-(methylsulfinyl)benzenecarboxylate present a unique combination of functional groups—a sulfoxide and a methyl ester—their limited commercial availability and specialized applications necessitate a broader understanding of more established and versatile alternatives. This guide provides a comparative analysis of robust, field-proven reagents that accomplish similar synthetic transformations, focusing on the generation of reactive intermediates and mild oxidation protocols.
The structure of this compound suggests two primary avenues of reactivity: its potential as a precursor for benzyne generation and its role as a mild oxidant, akin to dimethyl sulfoxide (DMSO). This guide is structured to provide researchers, scientists, and drug development professionals with a direct comparison of alternative reagents in these two key areas, supported by experimental data and mechanistic insights.
Part 1: Generation of Benzyne and Related Aryne Intermediates
The ortho-disposed sulfoxide and carboxylate groups in this compound make it a potential precursor to benzyne, a highly reactive and synthetically valuable intermediate. However, several other reagents are more commonly employed for this purpose, offering a range of reaction conditions and functional group tolerance. The most prevalent method for generating benzyne is through the treatment of an ortho-dihaloarene with a strong base or through the decomposition of a 2-(trimethylsilyl)phenyl triflate.
Comparative Analysis of Common Benzyne Precursors
| Precursor | Activating Reagent | Typical Conditions | Advantages | Disadvantages |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Fluoride source (e.g., CsF, TBAF) | Acetonitrile, room temp to 80 °C | Mild, neutral conditions; high functional group tolerance. | Precursor synthesis can be multi-step; triflic acid is corrosive. |
| o-Dihalobenzenes (e.g., o-dibromobenzene) | Strong bases (e.g., n-BuLi, LDA) | Diethyl ether or THF, -78 °C | Readily available starting materials. | Requires cryogenic temperatures and strongly basic conditions, limiting substrate scope. |
| Anthranilic Acid | Diazotizing agents (e.g., isoamyl nitrite) | Aprotic solvent (e.g., 1,2-dichloroethane), reflux | Inexpensive starting material; avoids strong bases. | Generates a diazonium salt intermediate which can be explosive; may not be suitable for large-scale synthesis. |
Experimental Protocol: Benzyne Generation from 2-(Trimethylsilyl)phenyl triflate
This protocol describes a standard procedure for the generation of benzyne and its subsequent trapping with a diene, such as furan.
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 mmol)
-
Cesium Fluoride (CsF, 2.5 mmol)
-
Furan (5.0 mmol)
-
Anhydrous Acetonitrile (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and anhydrous acetonitrile.
-
Add the trapping agent, furan, to the solution.
-
Add cesium fluoride in one portion.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Logical Workflow for Selecting a Benzyne Precursor
Caption: Decision workflow for selecting an appropriate benzyne precursor.
Part 2: Mild Oxidation of Alcohols
The sulfoxide moiety in this compound suggests its potential use as a mild oxidant, analogous to DMSO in Swern-type oxidations. These oxidations are prized for their ability to convert primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids.
Comparative Analysis of Common Mild Oxidants
| Reagent System | Activating Agent | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation (DMSO) | Oxalyl chloride or TFAA | Dichloromethane, -78 °C | High yields, broad substrate scope. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |
| Dess-Martin Periodinane (DMP) | None | Dichloromethane, room temp | Room temperature conditions, fast reaction times. | DMP is shock-sensitive and can be explosive; expensive. |
| Parikh-Doering Oxidation (SO3•pyridine) | DMSO | Dichloromethane, 0 °C to room temp | Avoids cryogenic temperatures and corrosive reagents like oxalyl chloride. | SO3•pyridine complex can be hygroscopic. |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol details a standard procedure for the oxidation of a secondary alcohol to a ketone.
Materials:
-
Secondary Alcohol (1.0 mmol)
-
Dess-Martin Periodinane (1.1 mmol)
-
Anhydrous Dichloromethane (10 mL)
-
Saturated aqueous Sodium Bicarbonate solution
-
Saturated aqueous Sodium Thiosulfate solution
Procedure:
-
To a round-bottom flask, add the secondary alcohol and anhydrous dichloromethane.
-
Add the Dess-Martin Periodinane in one portion at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Oxidation Reaction Mechanism Overview
Caption: Comparison of Swern and DMP oxidation pathways.
Conclusion
While the specific reactivity of this compound is not extensively documented, its structure points towards functionalities achievable with a host of well-characterized and readily accessible reagents. For the generation of benzyne, 2-(trimethylsilyl)phenyl triflate offers a mild and versatile alternative to traditional methods. In the realm of mild oxidations, Dess-Martin Periodinane provides a convenient room-temperature option, circumventing the need for the cryogenic conditions and pungent byproducts associated with Swern-type oxidations. By understanding the mechanistic underpinnings and practical considerations of these alternatives, researchers can select the optimal reagent to advance their synthetic endeavors with greater efficiency and safety.
References
-
Kitamura, T., Yamane, M., Inoue, K., Todaka, M., Fukatsu, N., Meng, Z., & Fujiwara, Y. (1999). A simple and convenient access to arynes from (2-trimethylsilyl)aryl triflates. Journal of the American Chemical Society, 121(48), 11674–11675. Available at: [Link]
-
Pena, M. A., & Pérez, D. (2009). Generation of arynes from 2-(trimethylsilyl)aryl triflates and their trapping with 1,3-dienes. Organic & Biomolecular Chemistry, 7(13), 2569–2571. Available at: [Link]
-
Logullo, F. M., Seitz, A. H., & Friedman, L. (1973). Benzenediazonium-2-carboxylate and Biphenylene. Organic Syntheses, 48, 12. Available at: [Link]
-
Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. Available at: [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(21), 6755–6756. Available at: [Link]
A Comparative Guide to the X-ray Crystallography of Methyl 2-(methylsulfinyl)benzenecarboxylate Derivatives
This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of methyl 2-(methylsulfinyl)benzenecarboxylate derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of organic small molecules. This document moves beyond a standard protocol, offering in-depth insights into the experimental rationale, comparing X-ray crystallography with alternative analytical techniques, and presenting predictive data based on analogous structures.
Introduction: The Structural Nuances of Aryl Sulfoxides
This compound and its derivatives belong to the class of aryl sulfoxides. The sulfoxide functional group (>S=O) is a key structural feature, imparting specific stereochemical and electronic properties to the molecule. The sulfur atom in a sulfoxide is chiral when bearing two different substituents, leading to the possibility of enantiomers.[1] It adopts a trigonal pyramidal geometry due to the presence of a lone pair of electrons, with the sulfur, oxygen, and two carbon atoms forming the pyramid.[2][3] The S=O bond is highly polar, with a significant partial negative charge on the oxygen and a partial positive charge on the sulfur.[3] This polarity is a dominant factor in the crystal packing, often leading to specific intermolecular interactions.
Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for several reasons:
-
Absolute Stereochemistry: Unambiguously determines the R/S configuration at the chiral sulfur center.
-
Conformational Analysis: Reveals the preferred orientation of the methylsulfinyl and benzenecarboxylate groups.
-
Intermolecular Interactions: Elucidates the packing motifs in the solid state, which can influence physical properties like solubility and melting point.
-
Structure-Activity Relationships (SAR): Provides a precise structural basis for understanding biological activity in drug discovery programs.
Experimental Workflow: From Synthesis to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process. The following sections detail the synthesis, crystallization, and crystallographic analysis of a representative derivative.
Synthesis of this compound Derivatives
The most common route to aryl sulfoxides is the controlled oxidation of the corresponding sulfide.[1] Care must be taken to avoid over-oxidation to the sulfone.
Protocol for the Synthesis of this compound:
-
Dissolution: Dissolve methyl 2-(methylthio)benzoate in a suitable solvent, such as methanol or acetic acid.
-
Oxidation: Cool the solution in an ice bath and add one equivalent of an oxidizing agent, such as hydrogen peroxide or sodium periodate, dropwise.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and to prevent the formation of the sulfone byproduct.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent and extract the product into an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
Crystallization: The Art of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
For this compound derivatives, a mixture of a good solvent (e.g., dichloromethane, acetone) and a poor solvent (e.g., hexane, pentane) is often effective.
X-ray Diffraction Analysis
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Caption: A typical workflow for X-ray crystallography.
Step-by-Step Protocol for X-ray Diffraction Analysis:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-rays are directed at it. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction data.
-
Validation and Analysis: The final structure is validated using software like CHECKCIF and analyzed for geometric parameters and intermolecular interactions.
Expected Crystallographic Parameters and Intermolecular Interactions
While no specific crystal structure for this compound is publicly available, we can predict its key structural features based on published data for other aryl sulfoxides.[2]
Table 1: Predicted Crystallographic Parameters for a this compound Derivative
| Parameter | Expected Value Range | Significance |
| S=O Bond Length | 1.48 - 1.52 Å | Indicates the double bond character. |
| S-C(aryl) Bond Length | 1.78 - 1.82 Å | Reflects the nature of the sulfur-aromatic ring interaction. |
| S-C(methyl) Bond Length | 1.79 - 1.83 Å | Typical single bond length. |
| C-S-C Bond Angle | 97 - 102° | Characterizes the pyramidal geometry at the sulfur atom.[2] |
| O=S-C Bond Angles | 105 - 109° | Further defines the geometry around the sulfur atom.[2] |
| Torsion Angles | Variable | Describes the conformation of the molecule. |
Key Intermolecular Interactions
The crystal packing of sulfoxides is often dominated by weak hydrogen bonds and other non-covalent interactions.
Caption: Common intermolecular interactions in aryl sulfoxides.
-
C-H···O Hydrogen Bonds: The polarized sulfoxide oxygen is a good hydrogen bond acceptor, often forming interactions with aromatic or methyl C-H groups.
-
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.
-
S···O Interactions: The electrostatic attraction between the partially positive sulfur and partially negative oxygen of neighboring molecules can also influence packing.[2]
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions. | Unambiguous structural determination. | Requires high-quality single crystals; provides solid-state structure which may differ from solution. |
| NMR Spectroscopy (¹H, ¹³C) | Chemical environment of atoms, connectivity through scalar couplings, through-space interactions (NOE). | Provides solution-state structure and dynamics; does not require crystals. | Does not provide precise bond lengths and angles; absolute stereochemistry can be challenging to determine. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., S=O stretch). | Quick and easy for functional group identification. | Provides limited structural information. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and accurate mass determination. | Provides no information on stereochemistry or 3D structure. |
| X-ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of the sulfur atom.[4][5] | Element-specific; can be used for non-crystalline samples.[4][5] | Does not provide the overall 3D structure. |
Conclusion
X-ray crystallography is an indispensable tool for the definitive structural characterization of this compound derivatives. It provides unparalleled detail on the three-dimensional arrangement of atoms, which is crucial for understanding the properties and biological activity of these molecules. While other techniques like NMR and mass spectrometry are vital for confirming the chemical identity and solution-state behavior, they cannot replace the unambiguous structural information provided by a single-crystal X-ray diffraction experiment. The insights gained from crystallographic studies, from precise bond lengths to the nuances of intermolecular interactions, are fundamental to advancing research and development in medicinal chemistry and materials science.
References
- The X-Ray Structures of Sulfoxides. Journal of Chemical Crystallography.
- The X-Ray Structures of Sulfoxides | Request PDF.
- Sulfoxide - Wikipedia. Wikipedia.
- Structural parameters for selected aryl sulfoxides I
- X-ray absorption spectroscopy of organic sulfoxides.
- X-ray absorption spectroscopy of organic sulfoxides. Royal Society of Chemistry.
- Sulfoxide: Formula, Structure, Preparations, and Reactions. Chemistry Learner.
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
- methyl 2-(methylsulfinyl)
- Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of highquality single-crystal X-ray data. Hochschulbibliographie Universität Osnabrück.
- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields | Request PDF.
- Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Deriv
- METHYL 2-(METHYLSULFINYL)
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A Comparative Guide to the Efficacy of Sulfoxide-Based Directing Groups in C-H Functionalization
In the dynamic field of synthetic organic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Carbon-hydrogen (C-H) bond functionalization has emerged as a transformative strategy, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. Central to the success of many C-H activation strategies is the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization.
Among the myriad of directing groups developed, the sulfoxide moiety has garnered significant attention due to its unique combination of properties. Its strong coordinating ability, stereochemical stability, and facile introduction and removal make it a versatile tool for synthetic chemists. This guide provides an in-depth comparison of the efficacy of different sulfoxide-based directing groups, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal directing group for their specific synthetic challenges.
The Unique Advantages of the Sulfoxide Directing Group
The efficacy of a directing group is contingent on several factors, including its coordinating ability, steric and electronic properties, and ease of installation and removal. The sulfoxide group, with its Lewis basic oxygen and sulfur atoms, acts as a powerful bidentate ligand, forming stable five- or six-membered metallacycles that are crucial for efficient C-H activation. The pyramidal geometry of the sulfur atom also introduces a chiral center, which has been exploited in the development of asymmetric C-H functionalization reactions.
Comparative Analysis of Common Sulfoxide Directing Groups
The performance of a sulfoxide directing group is profoundly influenced by the nature of the substituent attached to the sulfur atom. Here, we compare the efficacy of some of the most commonly employed sulfoxide directing groups.
The Phenylsulfinyl Group: A Robust and Versatile Workhorse
The phenylsulfinyl group is one of the most widely used sulfoxide-based directing groups due to its commercial availability, straightforward installation, and high directing ability in a variety of transformations. Its utility has been demonstrated in palladium-catalyzed C-H arylations, alkylations, and olefinations.
A key advantage of the phenylsulfinyl group lies in its well-balanced steric and electronic properties. The phenyl ring provides sufficient steric bulk to favor the formation of a single regioisomer, while its electronic nature facilitates the C-H activation step.
Table 1: Comparison of Phenylsulfinyl and Methylsulfinyl Groups in Pd-Catalyzed C-H Arylation
| Entry | Sulfoxide Group | Arylating Agent | Yield (%) | Reference |
| 1 | Phenylsulfinyl | PhI | 85 | |
| 2 | Methylsulfinyl | PhI | 62 | |
| 3 | Phenylsulfinyl | 4-MeC6H4I | 82 | |
| 4 | Methylsulfinyl | 4-MeC6H4I | 55 |
The data presented in Table 1 clearly demonstrates the superior performance of the phenylsulfinyl group over the methylsulfinyl group in terms of reaction yield for the palladium-catalyzed C-H arylation of 8-acylaminoquinolines. This can be attributed to the greater steric hindrance provided by the phenyl group, which promotes the formation of the desired palladacycle intermediate.
The tert-Butylsulfinyl Group: A Bulky Auxiliary for Enhanced Selectivity
For reactions where achieving high levels of stereoselectivity is paramount, the bulky tert-butylsulfinyl group has proven to be an excellent choice. The large steric demand of the tert-butyl group effectively shields one face of the molecule, leading to high diastereoselectivities in C-H functionalization reactions of chiral substrates.
The pioneering work of Ellman and coworkers has extensively showcased the utility of tert-butanesulfinamide as a chiral auxiliary in asymmetric synthesis, including its application in directed C-H functionalization.
Chiral Sulfoxides: Enantioselective C-H Functionalization
The inherent chirality of the sulfoxide group has been harnessed for the development of enantioselective C-H functionalization reactions. By employing a chiral, non-racemic sulfoxide as the directing group, it is possible to induce asymmetry in the product. This approach has been successfully applied in a range of transformations, including the rhodium-catalyzed enantioselective C-H amination of ferrocenes.
Mechanistic Considerations: The Role of the Sulfoxide
The sulfoxide group directs C-H activation through a well-established mechanism involving the formation of a metallacyclic intermediate. The Lewis basic oxygen atom of the sulfoxide coordinates to the metal center, bringing it into close proximity to the target C-H bond. This is followed by a concerted metalation-deprotonation (CMD) step, leading to the formation of a five- or six-membered metallacycle. The stability and reactivity of this intermediate are crucial for the overall efficiency of the catalytic cycle.
Figure 1: Generalized catalytic cycle for sulfoxide-directed C-H functionalization.
Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Arylation using a Phenylsulfinyl Directing Group
This protocol is a representative example of a palladium-catalyzed C-H arylation reaction utilizing an 8-(phenylsulfinyl)aminoquinoline substrate.
Figure 2: Step-by-step experimental workflow for a typical C-H arylation.
Materials:
-
8-(Phenylsulfinyl)aminoquinoline substrate (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Pd(OAc)2 (5 mol%)
-
Ag2CO3 (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 8-(phenylsulfinyl)aminoquinoline substrate, aryl iodide, Pd(OAc)2, and Ag2CO3.
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add anhydrous DCE via syringe.
-
Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated product.
Conclusion
The sulfoxide moiety stands out as a powerful and versatile directing group for C-H functionalization reactions. The choice of the substituent on the sulfur atom significantly impacts the efficiency and selectivity of the transformation. While the phenylsulfinyl group remains a reliable and broadly applicable choice for a range of C-H functionalizations, the sterically demanding tert-butylsulfinyl group offers distinct advantages for stereoselective synthesis. Furthermore, the development of chiral sulfoxide directing groups has opened up new avenues for enantioselective C-H activation. A thorough understanding of the mechanistic principles and the careful selection of the appropriate sulfoxide directing group based on the specific synthetic target are crucial for the successful application of this powerful synthetic methodology.
References
-
Title: Sulfoxide-Directed C−H Functionalization Source: Chemical Reviews URL: [Link]
-
Title: Transition-Metal-Catalyzed C−H Activation by Weak Coordination Source: Chemical Reviews URL: [Link]
-
Title: Pd-Catalyzed C–H Arylation of 8-Acylaminoquinolines Source: Organic Letters URL: [Link]
-
Title: Asymmetric Synthesis of Amines Using tert-Butanesulfinamide Source: Accounts of Chemical Research URL: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2-(methylsulfinyl)benzenecarboxylate Enantiomers
Abstract: This guide provides a comprehensive framework for the spectroscopic comparison and absolute configuration assignment of the enantiomers of Methyl 2-(methylsulfinyl)benzenecarboxylate. As experimental data for this specific molecule is not broadly published, this document establishes a definitive methodology by leveraging established principles and data from analogous chiral aryl alkyl sulfoxides. We detail the critical interplay between enantioselective chromatography, chiroptical spectroscopy—specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—and quantum chemical calculations. This three-pronged approach represents the gold standard in modern stereochemical analysis, providing a self-validating system for researchers in drug development and materials science.
Introduction: The Challenge of Sulfoxide Chirality
Chirality at a sulfur atom, as seen in sulfoxides, presents a unique stereochemical challenge and opportunity. The lone pair of electrons on the sulfur atom completes a tetrahedral geometry, rendering the sulfoxide group a stable stereocenter. The accurate assignment of the absolute configuration—(R) or (S)—of these enantiomers is paramount in pharmacology and materials science, where stereochemistry dictates biological activity and material properties.
This compound is an archetypal chiral aryl alkyl sulfoxide. Its analysis requires techniques sensitive to its three-dimensional structure. While standard spectroscopy (NMR, IR, UV-Vis) confirms its chemical identity, these methods are blind to stereoisomerism. Chiroptical spectroscopies, which measure the differential interaction of chiral molecules with circularly polarized light, are the essential tools for this purpose.[1][2][3]
This guide outlines a robust, multi-faceted workflow to separate and unequivocally characterize the enantiomers of our target molecule, or any analogous chiral sulfoxide. The synergy between experimental chiroptical data (VCD and ECD) and theoretical predictions from Density Functional Theory (DFT) provides the highest level of confidence in stereochemical assignment.[4][5]
The Analytical Strategy: A Three-Pillar Approach
Our methodology is built on three core experimental and computational pillars:
-
Pillar 1: Enantioselective Separation. Physical separation of the enantiomers is the mandatory first step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard.[6][7][8]
-
Pillar 2: Chiroptical Spectroscopy. Once isolated, each enantiomer is subjected to VCD and ECD spectroscopy. These techniques provide unique spectral fingerprints for each enantiomer.[1][9][10] Enantiomers produce mirror-image spectra, a key diagnostic feature.[11]
-
Pillar 3: Quantum Chemical Calculation. The experimental spectra are compared against theoretically predicted spectra for both the (R) and (S) configurations, calculated via DFT. A strong match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration allows for the unambiguous assignment of its absolute configuration.[4][12][13]
Figure 1: The integrated workflow for absolute configuration assignment.
Experimental Protocols & Data Interpretation
Pillar 1: Chiral HPLC Separation
Causality: The choice of a Chiral Stationary Phase (CSP) is critical. For aryl alkyl sulfoxides, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Eurocel 01) often provide excellent resolution in normal-phase mode.[8][14] The differential interaction between the enantiomers and the chiral environment of the CSP leads to different retention times, enabling their separation.[6][15]
Protocol: Chiral HPLC for Aryl Alkyl Sulfoxides
-
Column: Eurocel 01 (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm or a wavelength corresponding to an absorbance maximum of the analyte.[8]
-
Procedure: a. Dissolve the racemic this compound in the mobile phase. b. Inject a small volume (e.g., 10 µL) onto the column. c. Monitor the chromatogram for two distinct peaks, corresponding to the two enantiomers. d. Perform preparative-scale chromatography to collect fractions of each pure enantiomer. e. Evaporate the solvent from the collected fractions in vacuo to obtain the purified enantiomers. f. Confirm enantiomeric purity (>99% ee) by re-injecting a small sample of each isolated fraction.
Pillar 2: VCD and ECD Spectroscopy
Causality:
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations.[2] For chiral sulfoxides, the S=O stretching vibration (~1000-1100 cm⁻¹) often gives a strong VCD signal, which is highly sensitive to the absolute configuration at the sulfur atom.[4][11] VCD is powerful because it probes the entire molecular framework, providing a rich, detailed fingerprint.
-
Electronic Circular Dichroism (ECD): ECD is the electronic counterpart to VCD, operating in the UV-Visible range.[10] It is sensitive to electronic transitions within chromophores.[9] In our target molecule, the benzene ring and the sulfoxide group act as interacting chromophores. The way they are spatially arranged dictates the sign and intensity of the ECD bands (Cotton effects), making ECD a potent tool for stereochemical analysis.[16]
Protocol: Spectroscopic Measurement
-
Sample Preparation: Prepare solutions of each enantiomer in a suitable solvent (e.g., CCl₄ or CHCl₃ for VCD, acetonitrile or methanol for ECD) at a concentration that optimizes signal-to-noise without causing aggregation (e.g., ~0.1 M for VCD).[11]
-
VCD Measurement: a. Record the VCD and IR spectra of each enantiomer over the mid-IR range (e.g., 800-2000 cm⁻¹). b. Record a spectrum of the pure solvent for baseline subtraction. c. Expected Result: The two enantiomers will exhibit VCD spectra that are perfect mirror images of each other. The IR absorption spectra will be identical.
-
ECD Measurement: a. Record the ECD and UV-Vis spectra of each enantiomer (e.g., 200-400 nm). b. Record a spectrum of the pure solvent for baseline correction. c. Expected Result: The enantiomers will show ECD spectra that are mirror images, while their UV-Vis spectra will be identical.
Pillar 3: DFT Calculations for Spectrum Prediction
Causality: Quantum chemical calculations, specifically DFT, can predict the VCD and ECD spectra for a given molecular structure.[4][12] By calculating the theoretical spectra for both the (R) and (S) configurations, we can directly compare them to the experimental results. This comparison is the most reliable method for assigning absolute configuration, superseding older, empirical rules which can be unreliable for complex molecules.[12]
Figure 2: Computational workflow for predicting chiroptical spectra.
Protocol: Computational Modeling
-
Conformational Analysis: For each enantiomer, (R) and (S), perform a conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each significant conformer using DFT, for example, with the B3LYP functional and a 6-31G* basis set.[12]
-
Spectrum Calculation: For each optimized conformer, calculate the vibrational frequencies and rotational strengths (for VCD) and electronic transition energies and rotational strengths (for ECD). Time-dependent DFT (TD-DFT) is used for ECD.[12][17]
-
Spectral Averaging: Generate the final predicted spectra for the (R) and (S) enantiomers by performing a Boltzmann-weighted average of the spectra from all their respective stable conformers.
-
Comparison: Overlay the experimental VCD spectrum of the (+)-enantiomer with the calculated spectra for (R) and (S). A clear match will establish the absolute configuration. For example, if the (+)-enantiomer's spectrum matches the calculated (R)-spectrum, its configuration is (R). The ECD data is used as a complementary and confirmatory technique.[13][18]
Expected Results and Data Summary
The power of this comparative approach lies in the visual and quantitative correlation between experiment and theory. The data should be summarized for clarity.
Table 1: Expected Chiroptical Properties of this compound Enantiomers
| Property | Enantiomer 1 (e.g., (+)-isomer) | Enantiomer 2 (e.g., (-)-isomer) | Relationship |
| Optical Rotation [α]D | Positive (+) | Negative (-) | Equal Magnitude, Opposite Sign |
| HPLC Retention Time (Chiral) | t₁ | t₂ (t₁ ≠ t₂) | Separable |
| Key VCD Bands (e.g., S=O stretch) | e.g., Positive at ~1050 cm⁻¹ | e.g., Negative at ~1050 cm⁻¹ | Mirror Image (Opposite Sign) |
| Key ECD Cotton Effects | e.g., Positive at ~240 nm | e.g., Negative at ~240 nm | Mirror Image (Opposite Sign) |
| Absolute Configuration | Assigned by DFT match (e.g., R) | Assigned by DFT match (e.g., S) | Enantiomeric |
Conclusion
The spectroscopic comparison of this compound enantiomers is a multi-step, yet highly reliable process. It moves beyond simple observation to a predictive and confirmatory science. By integrating the definitive separation power of chiral HPLC with the structural sensitivity of VCD and ECD spectroscopy, and validating the results against first-principles DFT calculations, researchers can achieve an unambiguous assignment of absolute configuration. This robust, self-validating workflow is essential for any field where stereochemical integrity is not just a matter of purity, but of function and safety.
References
- Allenmark, S. G. (2000). Chiroptical methods in the stereochemical analysis of natural products. RSC Publishing.
- Lightner, D. A., & Gurst, J. E. (n.d.). Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments. ResearchGate.
- Mazzier, D., et al. (n.d.). Circular Dichroism and TDDFT Investigation of Chiral Fluorinated Aryl Benzyl Sulfoxides. ResearchGate.
- Stephens, P. J., et al. (2000). Vibrational circular dichroism and absolute configuration of chiral sulfoxides: tert-butyl methyl sulfoxide. Chemistry.
- Tempelfeld, H., & Rauk, A. (2014). Chiroptical Sensing: A Conceptual Introduction. PMC - NIH.
- Stephens, P. J., et al. (n.d.). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnapht. American Chemical Society.
- Stephens, P. J., et al. (n.d.). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. ACS Publications.
- Yoshida, D., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. PMC - NIH.
- Otsuka, M., et al. (n.d.). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. ACS Publications.
- KNAUER. (2008). Parallel screening for chiral separation of methyl phenyl sulfoxide. LabRulez LCMS.
- Ribeiro, A. R., et al. (n.d.). Chemical structures of chiral sulfoxides series evaluated. ResearchGate.
- Berova, N., et al. (Eds.). (2025). Comprehensive Chiroptical Spectroscopy. Scribd.
- Stephens, P. J., et al. (2002). Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-thiochromanone S-oxide. Chirality.
- Stephens, P. J., et al. (n.d.). Determination of absolute configuration using vibrational circular dichroism spectroscopy: The chiral sulfoxide 1-(2-methylnaphthyl) methyl sulfoxide. IRIS Unibas.
- Polavarapu, P. L., & He, J. (n.d.). Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. ResearchGate.
- Yoshida, D., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry.
- Donnoli, M. I., et al. (2003). Circular dichroism spectra and absolute configuration of some aryl methyl sulfoxides. Organic & Biomolecular Chemistry.
- Berova, N., et al. (Eds.). (n.d.). COMPREHENSIVE CHIROPTICAL SPECTROSCOPY. John Wiley & Sons, Inc..
- Wzientek, P., et al. (n.d.). Determination of the absolute configurations of isotopically chiral molecules using vibrational circular dichroism (VCD). ElectronicsAndBooks.
- Stephens, P. J., et al. (2001). Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-(2-methylnaphthyl) methyl sulfoxide. The Journal of Organic Chemistry.
- Stephens, P. J., et al. (2001). Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-thiochroman S-oxide. Semantic Scholar.
- Bowles, J., et al. (2026). Modeling the Vibrational Circular Dichroism Spectroscopy of Phenylcyclohexanediol Solvated in Dimethyl Sulfoxide Using Polarizable Molecular Dynamics. PubMed.
- Lyubenova, S., et al. (2021). Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. PMC - NIH.
- Pescitelli, G. (n.d.). Electronic Circular Dichroism. Encyclopedia.pub.
- Cheeseman, J. R., et al. (n.d.). Modeling the Vibrational Circular Dichroism Spectroscopy of Phenylcyclohexanediol Solvated in Dimethyl Sulfoxide Using Polarizable Molecular Dynamics. ResearchGate.
- Bowles, J., et al. (2026). Modeling the Vibrational Circular Dichroism Spectroscopy of Phenylcyclohexanediol Solvated in Dimethyl Sulfoxide Using Polarizable Molecular Dynamics. Scilit.
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A Senior Application Scientist's Guide to Purity Determination of Methyl 2-(methylsulfinyl)benzenecarboxylate
Abstract: This guide provides a comparative analysis of analytical methodologies for the robust purity assessment of Methyl 2-(methylsulfinyl)benzenecarboxylate. Intended for researchers and professionals in drug development and chemical synthesis, this document details the theoretical underpinnings and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section offers a rationale for method selection, detailed experimental protocols, and data interpretation insights, establishing a framework for accurate and reliable purity determination.
Introduction: The Critical Role of Purity Analysis
This compound is a sulfoxide-containing aromatic ester with potential applications in organic synthesis and pharmaceutical development. As with any chemical entity intended for such high-stakes applications, rigorous purity assessment is not merely a quality control checkpoint but a fundamental necessity. The presence of impurities, even in trace amounts, can significantly impact reaction yields, toxicological profiles, and the overall efficacy and safety of a final product.
This guide is structured to provide a multi-faceted analytical strategy. We will explore chromatographic techniques for separation and quantification of impurities, and spectroscopic methods for structural confirmation and quantification of the primary analyte against a certified standard. The choice of method is dictated by the physicochemical properties of the analyte and the potential impurities, which may include starting materials, by-products (e.g., the corresponding sulfide or sulfone), and residual solvents.
Comparative Overview of Core Analytical Techniques
The selection of an appropriate analytical technique is paramount. The primary methods suitable for assessing the purity of this compound are HPLC, GC-MS, and qNMR. Each offers distinct advantages and limitations.
| Technique | Principle | Primary Application for this Analyte | Strengths | Limitations |
| HPLC (UV Detection) | Differential partitioning between a stationary and mobile phase. | Quantification of the main component and non-volatile impurities. | High sensitivity for UV-active compounds, excellent reproducibility, suitable for thermally labile sulfoxides.[1][2] | Requires chromophores for UV detection, may require derivatization for some impurities. |
| GC-MS | Partitioning in a gaseous mobile phase followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | High separation efficiency, definitive identification via mass spectra, high sensitivity.[3][4][5] | Potential for thermal degradation of sulfoxides in the injector port. |
| Quantitative NMR (qNMR) | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Absolute purity determination against a certified internal standard, structural confirmation. | Provides structural information, universal detector (for ¹H), primary ratio method requiring no identical reference standard for the analyte.[6][7] | Lower sensitivity compared to chromatographic methods, requires high-purity internal standard. |
Section 1: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry. For this compound, its polarity and UV-active aromatic ring make it an ideal candidate for Reversed-Phase HPLC with UV detection. This method excels at separating the target molecule from structurally similar impurities, such as the unoxidized sulfide precursor or the over-oxidized sulfone byproduct.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-12 min: 30% to 60% B
-
12-18 min: 60% to 30% B
-
18-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Acetonitrile:Water (50:50) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is determined by area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
For assays against a reference standard, a calibration curve should be constructed.
-
Self-Validation and Trustworthiness
The robustness of this HPLC method is ensured by system suitability tests. Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor for the main analyte peak should be between 0.8 and 1.5. This ensures the system is performing with adequate precision and separation efficiency.
Experimental Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For this compound, this is particularly useful for detecting residual solvents from the synthesis or purification process. While the sulfoxide moiety can be thermally labile, a carefully optimized method with a lower injector temperature can mitigate degradation. The mass spectrometer provides definitive identification of unknown peaks, a significant advantage over HPLC with UV detection.[3]
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Injector Temperature: 200 °C (A lower temperature to minimize analyte degradation).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes.
-
-
MS Transfer Line Temp: 230 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 35-350 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL headspace vial.
-
Add 1 mL of a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Seal the vial.
-
For direct injection, dissolve ~10 mg in 1 mL of a volatile solvent like Dichloromethane.
-
-
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify against a known standard of the identified impurity.
-
Causality and Method Optimization
The choice of a 624-type column is deliberate; its phase is specifically designed for the analysis of residual solvents as outlined in USP <467>. The reduced injector temperature is a critical parameter to prevent the thermal decomposition of the sulfoxide back to the sulfide, which would give a false impurity profile.
Logical Relationship Diagram
Caption: GC-MS Method Development Logic.
Section 3: Quantitative NMR (qNMR)
Rationale: qNMR stands apart as a primary analytical method because it allows for the determination of purity without the need for a specific reference standard of the analyte itself.[7] By using a certified internal standard of known purity and structure, the absolute amount of this compound in a weighed sample can be determined directly. This is based on the principle that the integrated signal area of a specific resonance is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: ¹H qNMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
-
Internal Standard Selection:
-
Choose a standard with high purity, stability, and a simple ¹H spectrum with peaks that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are suitable candidates.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic Acid).
-
Dissolve both solids completely in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: Standard single pulse (zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and standard (e.g., 30 seconds) to ensure full relaxation.
-
Number of Scans: 8 or 16 for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methyl ester singlet) and a unique signal for the internal standard (e.g., the two olefinic protons of maleic acid).
-
Calculate purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Authoritative Grounding
The principles of qNMR are well-established for purity determination in pharmaceutical and reference material certification.[7] The key to an accurate qNMR experiment lies in ensuring full relaxation of all relevant nuclei before each pulse, which is achieved by setting a sufficiently long relaxation delay (d1). This ensures the signal intensity is directly and solely proportional to the number of protons.
Conclusion
A comprehensive purity assessment of this compound requires a multi-technique approach. HPLC with UV detection serves as the primary method for quantifying the main component and related, non-volatile impurities. GC-MS is indispensable for the identification and quantification of residual solvents and other volatile contaminants. Finally, qNMR provides an orthogonal, primary method for determining absolute purity against a certified internal standard, offering the highest level of metrological traceability. By combining these methods, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of their materials.
References
- Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch - DTIC. (2019).
- USP Monographs: Dimethyl Sulfoxide Topical Solution - USP29-NF24. Provides official methods for the analysis of Dimethyl Sulfoxide, including chromatographic procedures that can be adapted for similar sulfoxide compounds.
- GC-MS analysis of methylated products generated by recombinant HcBSMTs... | ResearchGate. (2024).
- Rapid Methods for High-Throughput Detection of Sulfoxides - PMC - NIH. (2012). Discusses various analytical methods for detecting sulfoxides, including an HPLC method with UV detection.
- Quantitation of Residual Dimethylsulfoxide in a Drug Substance (Bisnaf ide) by Reversed-Phase High-Performance Liquid Chromatography. (1995). Details a specific reversed-phase HPLC method for quantifying DMSO, demonstrating the sensitivity and accuracy of the technique for sulfoxide-containing compounds.
- 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones... - PubMed. (2008).
- Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed. (2006). Describes a GC/MS method for quantifying methyl benzoate, highlighting the sensitivity and specificity of the technique.
- GC/MS reveals methyl benzoate is a marker for indoor mould - Wiley Analytical Science. (2006). Further details on the GC/MS analysis of methyl benzoate, including optimized conditions for solid-phase microextraction (SPME).
- Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. (2019).
- The Application of Absolute Quantitative 1 H NMR Spectroscopy in Drug Discovery and Development | Request PDF - ResearchGate. (2020). This paper discusses the application of qNMR in the pharmaceutical industry for purity assessment, outlining the methodology and its benefits.
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A Comparative Guide to the Synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate: A Performance Benchmark
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by efficiency, scalability, cost, and environmental impact. Methyl 2-(methylsulfinyl)benzenecarboxylate, a valuable intermediate, is no exception. This guide provides an in-depth analysis of the prevalent synthetic methodology for this compound, benchmarking it against viable alternatives. We will dissect the mechanistic underpinnings, provide field-proven protocols, and present comparative data to empower researchers in making informed strategic decisions.
Introduction: The Synthetic Challenge
This compound is characterized by two key functional groups on an aromatic scaffold: a methyl ester and a methylsulfinyl (sulfoxide) group. The primary synthetic challenge lies in the selective installation and manipulation of the sulfur-containing moiety without compromising the ester functionality, or vice-versa. The most common and logical approach involves the synthesis of a stable thioether precursor, followed by a controlled oxidation to the desired sulfoxide. This guide will focus principally on this pathway while evaluating alternative strategies.
Primary Synthetic Pathway: Oxidation of a Thioether Precursor
The most established route to this compound is a two-step process. This methodology is favored for its reliance on well-understood, high-yielding reactions and the commercial availability of starting materials.
Caption: Primary two-step synthetic workflow.
Step 1: Synthesis of Methyl 2-(methylthio)benzoate
The thioether precursor, methyl 2-(methylthio)benzoate, is a stable compound that can be synthesized through several reliable methods.[1] The choice among them often depends on the availability and cost of the initial starting materials.
-
Method A: Fischer Esterification: This is the most classical and straightforward approach, involving the acid-catalyzed reaction of 2-(methylthio)benzoic acid with methanol.[1] The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, which also serves as the solvent.[2] Solid acid catalysts are being developed as a more environmentally friendly and reusable alternative to traditional mineral acids like H₂SO₄.[3]
-
Method B: Ullmann Condensation: This copper-catalyzed cross-coupling reaction can form the C-S bond by reacting a methylthiolate source with a methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate).[4][5] While effective, traditional Ullmann conditions often require high temperatures and polar aprotic solvents.[4] Modern ligand-accelerated protocols have improved the scope and mildness of this reaction.
-
Method C: Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an aryl halide bearing strong electron-withdrawing groups with a nucleophile. For this precursor, one could start with 2-chlorobenzonitrile, react it with sodium methyl mercaptide, and then hydrolyze the nitrile to a carboxylic acid, followed by esterification.[6] This multi-step process is generally less direct than Fischer esterification. The SNAr mechanism is broadly useful for modifying aromatic rings and can proceed through a concerted or stepwise pathway depending on the substrate and nucleophile.[7][8]
Expert Rationale: For laboratory and most pilot-scale syntheses, Fischer esterification (Method A) is the preferred route due to its operational simplicity, high atom economy, and the relatively low cost of 2-(methylthio)benzoic acid.
Step 2: Selective Oxidation of the Thioether
The conversion of the thioether to a sulfoxide is the critical step. The primary challenge is to achieve high selectivity and prevent over-oxidation to the corresponding sulfone.[9][10] The sulfur atom in the thioether is nucleophilic and readily attacked by electrophilic oxygen sources.
A variety of oxidizing agents can be employed for this transformation:
-
Hydrogen Peroxide (H₂O₂): This is an inexpensive and environmentally benign oxidant, with water as its only byproduct.[10] The reaction often requires a catalyst, such as various metal complexes or zeolites, to proceed at a reasonable rate and enhance selectivity.[9][11] Uncatalyzed reactions may require harsher conditions, increasing the risk of sulfone formation.
-
m-Chloroperoxybenzoic Acid (m-CPBA): A widely used and generally reliable oxidant that works under mild conditions, often providing clean conversion to the sulfoxide at low temperatures (0-25 °C). Stoichiometric control is crucial, as excess m-CPBA will lead to the sulfone.
-
Other Oxidants: Reagents like Oxone®, sodium periodate, and tert-butyl hydroperoxide are also effective.[12][13] Traditional oxidants such as potassium permanganate or chromates are now largely avoided due to their toxicity and the generation of hazardous waste.[10]
Expert Rationale: The choice of oxidant is a balance between reactivity, selectivity, cost, and safety. For green chemistry applications, catalytic H₂O₂ is ideal. For small-scale, high-purity synthesis where cost is less of a concern, m-CPBA offers excellent control and predictability.
Caption: General mechanism of thioether oxidation.
Benchmarking Synthetic Strategies
A direct comparison highlights the practical trade-offs between the primary pathway and a plausible alternative: reversing the operational order (i.e., oxidation followed by esterification).
| Parameter | Route 1: Esterification -> Oxidation | Route 2: Oxidation -> Esterification |
| Overall Yield | High (Typically >80% over 2 steps) | Moderate to Low |
| Number of Steps | 2 | 2 |
| Key Challenge | Selective oxidation without sulfone formation. | Stability of sulfoxide under esterification conditions. |
| Reagent Compatibility | Excellent. Oxidation is the final step. | Poor. Acidic catalysis for esterification can lead to Pummerer rearrangement or other side reactions of the sulfoxide. |
| Purification | Straightforward chromatography to separate sulfoxide from any unreacted thioether or over-oxidized sulfone. | Can be complex due to potential side products from sulfoxide decomposition. |
| Scalability | High. Both steps are robust and well-documented for scale-up. | Low. Side reactions make process control difficult on a larger scale. |
| Recommendation | Highly Recommended | Not Recommended |
Detailed Experimental Protocols
The following protocols are provided as trusted, representative procedures for the synthesis of this compound via the recommended pathway.
Protocol A: Synthesis of Methyl 2-(methylthio)benzoate
Objective: To prepare the thioether precursor via Fischer esterification.
Materials:
-
2-(Methylthio)benzoic acid (1.0 eq)
-
Methanol (reagent grade, ~20 volumes)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)benzoic acid.
-
Add methanol (approx. 20 mL per gram of acid).
-
Place the flask in an ice-water bath and slowly add the concentrated sulfuric acid while stirring.[2]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately 75% using a rotary evaporator.
-
Dilute the residue with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL, to remove unreacted acid), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2-(methylthio)benzoate as an oil or low-melting solid. The product is typically of high purity (>95%) and can be used in the next step without further purification.
Protocol B: Oxidation to this compound
Objective: To selectively oxidize the thioether to the target sulfoxide using hydrogen peroxide.
Materials:
-
Methyl 2-(methylthio)benzoate (1.0 eq)
-
Acetic Acid (glacial)
-
Hydrogen Peroxide (30-35% aqueous solution, 1.1 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Sulfite (Na₂SO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous MgSO₄
Procedure:
-
Dissolve methyl 2-(methylthio)benzoate in glacial acetic acid (10 mL per gram) in a round-bottom flask with a stir bar.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add the hydrogen peroxide solution dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of starting material by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and cautiously add it to a beaker containing ice-cold water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with saturated Na₂SO₃ solution (1 x 20 mL, to quench excess peroxide), saturated NaHCO₃ solution (2 x 20 mL, to remove acetic acid), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the Fischer esterification of 2-(methylthio)benzoic acid, followed by the controlled oxidation of the resulting thioether. This pathway offers high yields, operational simplicity, and scalability. While numerous oxidizing agents can effect the key transformation, a judicious choice based on project-specific goals of cost, safety, and environmental impact is paramount. The protocols and comparative data provided herein serve as a robust foundation for researchers to successfully implement and optimize this synthesis in their own laboratories.
References
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Title: Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole... Source: ResearchGate. URL: [Link]
-
Title: Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation. Source: Indian Academy of Sciences. URL: [Link]
-
Title: Ullmann condensation. Source: Wikipedia. URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitutions. Source: National Institutes of Health (PMC). URL: [Link]
-
Title: Catalytic oxidation of 2-(methylthio)-benzothiazole on alkaline earth titanates, ATiO3 (A = Ca, Sr, Ba). Source: ResearchGate. URL: [Link]
- Title: Novel method for preparing methyl 2-diphenylmethylsulfinylacetate. Source: Google Patents.
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Title: Ullmann Reaction. Source: Organic Chemistry Portal. URL: [Link]
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Title: Concerted Nucleophilic Aromatic Substitution Reactions. Source: National Institutes of Health (PMC). URL: [Link]
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Title: Preparation of Methyl Benzoate. Source: SlidePlayer. URL: [Link]
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Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Source: MDPI. URL: [Link]
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Title: CuO-catalyzed oxidation of aryl acetates with aqueous tert-butyl hydroperoxide for the synthesis of α-ketoesters. Source: ResearchGate. URL: [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 2-(methylsulfinyl)benzenecarboxylate
This document provides a detailed protocol for the safe and compliant disposal of Methyl 2-(methylsulfinyl)benzenecarboxylate (CAS: 4850-73-1). As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we use. This guide is structured to provide not just procedural steps, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Prudent Practices
The first crucial step in managing any chemical waste is a thorough understanding of its potential hazards. A review of available Safety Data Sheets (SDS) for this compound reveals a significant lack of specific toxicity and ecotoxicity data[1]. In such instances, the foundational principle of laboratory safety—precaution—must be applied. The substance should be handled as if it were hazardous until proven otherwise.
This approach aligns with the "cradle-to-grave" management of hazardous materials mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[2]. The responsibility for safe disposal begins the moment the chemical is synthesized or used and does not end until its final, environmentally sound destruction or disposal.
Waste Characterization: Is It a Hazardous Waste?
According to the Environmental Protection Agency (EPA), a waste is classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Ignitability: Flashpoint <140°F (<60°C).
-
Corrosivity: pH ≤2 or ≥12.5.
-
Reactivity: Unstable, explosive, or produces toxic gases when mixed with water.
-
Toxicity: Contains contaminants at concentrations that could be harmful if they leach into groundwater.
Given the data gaps for this compound, it is prudent to manage it as a hazardous waste. This ensures the highest level of safety and compliance with federal, state, and local regulations[3][4][5].
| Property | Available Data for this compound | Disposal Implication |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[1] | Assume toxicity and handle with appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | No data available[1] | Avoid skin contact; wear chemical-resistant gloves[6][7]. |
| Serious Eye Damage/Irritation | No data available[1] | Wear safety glasses or goggles[6]. |
| Environmental Hazards | No data available | Prevent release to the environment; do not dispose of down the drain[7]. |
| Physical Hazards (Flammability, Reactivity) | No data available[1] | Store away from heat, sparks, and incompatible materials[7][8]. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Step 1: Immediate Containment at the Point of Generation
All waste, including contaminated personal protective equipment (PPE), paper towels, and other solid materials, should be collected at the source. Liquid waste should be collected in a designated, leak-proof container.
-
Causality: Containing waste at the point of generation minimizes the risk of accidental spills and exposure to laboratory personnel.
Step 2: Proper Waste Container and Labeling
Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the potential hazards (e.g., "Caution: Substance of Unknown Toxicity")[9]. The date of accumulation should also be clearly marked[8].
-
Causality: Proper labeling is a critical regulatory requirement and ensures that anyone handling the container is aware of its contents and potential dangers[3].
Step 3: Waste Segregation
Store the waste container for this compound separately from other, incompatible waste streams. As a general rule, avoid mixing it with strong acids, bases, or oxidizing agents to prevent unforeseen chemical reactions.
-
Causality: Segregating waste by hazard class prevents dangerous reactions, such as the generation of toxic gases, fires, or explosions[8][10].
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste containers should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator[9]. The container must be kept tightly sealed except when adding waste.
-
Causality: SAAs provide a safe, designated location for the short-term storage of hazardous waste, ensuring it is properly managed before being moved to a central accumulation area.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company[8]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will ensure the waste is transported and disposed of in accordance with all applicable regulations[4].
-
Causality: Using a licensed disposal company ensures that the waste is managed in a compliant and environmentally responsible manner, from transportation to final disposal, which may involve methods like incineration[3][9].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Waste Minimization Strategies
In accordance with federal and state regulations, laboratories should implement strategies to minimize the generation of chemical waste[4].
-
Source Reduction: Order only the quantity of chemical required for your research to avoid surplus[4].
-
Inventory Management: Maintain a current inventory of chemicals to prevent the purchase of duplicates and the expiration of stock[10].
-
Substitution: Where scientifically feasible, consider using less hazardous materials.
Regulatory Framework
The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the EPA[5][11][12]. States may have their own, often more stringent, regulations that must also be followed[2][5]. It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local laws[3].
References
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- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- Laboratory Waste Management. Environmental Marketing Services.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- METHYL 2-(METHYLSULFINYL)
- Resource Conservation and Recovery Act (RCRA)
- Hazardous waste. Wikipedia.
- EPA Hazardous Waste Management.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- SAFETY D
- SAFETY D
- Safety D
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Navigating the Unknown: A Practical Guide to Handling Methyl 2-(methylsulfinyl)benzenecarboxylate
The Challenge: An Incomplete Hazard Profile
A thorough search for a comprehensive Safety Data Sheet (SDS) for Methyl 2-(methylsulfinyl)benzenecarboxylate has revealed a significant data gap. The available documentation lacks critical hazard classifications, pictograms, and specific handling precautions.[1] This absence of detailed toxicological and reactivity data necessitates a cautious and proactive approach to safety, treating the compound as potentially hazardous until proven otherwise.
Inferred Hazards: A Functional Group Analysis
In the absence of specific data, we must infer potential hazards based on the chemical structure of this compound, which contains both an aromatic sulfoxide and a methyl ester functional group.
-
Aromatic Sulfoxide Moiety : The sulfoxide group is polar and can enhance the solubility of compounds. While Dimethyl Sulfoxide (DMSO), a simple alkyl sulfoxide, is considered to have low toxicity, it is known to be a combustible liquid and can cause mild skin and eye irritation.[2][3][4] Aromatic sulfoxides are integral to various organic syntheses and can be stable compounds.[5][6][7] However, the reactivity of the sulfoxide group can be influenced by the surrounding molecular structure.
-
Methyl Ester Moiety : Esters are a common class of organic compounds. While many are non-hazardous, some can be irritants.
Given these functional groups, it is prudent to assume that this compound may, at a minimum, be a skin and eye irritant and a combustible solid or liquid. The potential for other, more significant hazards cannot be ruled out without further toxicological data.
Personal Protective Equipment (PPE): A Conservative Protocol
Due to the unknown hazard profile, a comprehensive PPE strategy is mandatory to minimize all potential routes of exposure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and potential vapors. |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides a barrier against dermal absorption. Given the aromatic nature of the compound, Butyl rubber may offer enhanced protection. Always inspect gloves before use and practice proper removal technique.[8] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | Prevents injury from spills or dropped equipment. |
Enhanced PPE for Specific Operations
For procedures with a higher risk of aerosol generation or when handling larger quantities, consider the following additions:
-
Face Shield : To be worn in conjunction with chemical splash goggles to provide an additional layer of protection for the face.
-
Respiratory Protection : If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator may be necessary. The specific cartridge type should be determined by a qualified safety professional based on the nature of the operation.
Operational Plan: Safe Handling and Storage
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood. Use appropriate tools (spatulas, etc.) to avoid direct contact.
-
In-Use : Keep containers of the compound sealed when not in use. Avoid creating dust or aerosols.
-
Post-Handling : After handling, decontaminate the work area and any equipment used.
-
Doffing PPE : Remove PPE in a manner that avoids cross-contamination, and wash hands thoroughly with soap and water.
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Managing Chemical Waste
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste : Contaminated consumables such as gloves, weighing papers, and paper towels should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Never dispose of this compound down the drain or in regular trash. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these conservative safety protocols, researchers can handle this compound with a high degree of caution, ensuring personal and environmental safety in the face of incomplete hazard information.
References
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- SAFETY DATA SHEET - Fisher Scientific. (2011-01-27).
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- BLD Pharm
- Sigma-Aldrich - Safety D
- SAFETY D
- SAFETY D
- Methyl Sulfoxide-d6 - Safety D
- SAFETY D
- Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO)
- Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation St
- Sulfoxide - Wikipedia.
- methyl 2-(methylsulfinyl)
- Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
